molecular formula C14H11IN2 B1600202 1-benzyl-3-iodo-1H-indazole CAS No. 205643-28-3

1-benzyl-3-iodo-1H-indazole

Cat. No.: B1600202
CAS No.: 205643-28-3
M. Wt: 334.15 g/mol
InChI Key: IVIIKKBMPVKPKO-UHFFFAOYSA-N
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Description

1-benzyl-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C14H11IN2 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-iodoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIKKBMPVKPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454046
Record name 1-Benzyl-3-iodoindazole
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Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205643-28-3
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3-iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is a "privileged scaffold" known for its wide range of biological activities, and the strategic placement of a benzyl group at the N-1 position and an iodine atom at the C-3 position creates a versatile intermediate for the synthesis of complex molecular architectures.[1][2] This document details the chemical properties and structural features of this compound, provides validated protocols for its synthesis, explores its reactivity in pivotal cross-coupling reactions, and discusses its applications in the development of novel therapeutics, particularly in oncology.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The 1H-indazole tautomer is the most thermodynamically stable and is predominantly featured in drug candidates.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance in targeting key signaling pathways involved in disease.[1]

The subject of this guide, this compound, is a strategically designed synthetic intermediate. The benzyl group at the N-1 position serves to protect the nitrogen and can influence the molecule's solubility and interaction with biological targets. The iodine atom at the C-3 position is the key functional handle; as a halogen, it is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. This versatility makes it an invaluable tool for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.

Chemical Properties and Structure

The structural and physicochemical properties of this compound are fundamental to its handling, reactivity, and application.

Molecular Structure

The molecule consists of a planar 1H-indazole ring system. The benzyl group attached to the N-1 nitrogen atom is conformationally flexible. The carbon-iodine bond at the C-3 position is the primary site of reactivity for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Iodo-1H-indazole1-Benzyl-1H-indazol-3-ol
Molecular Formula C₁₄H₁₁IN₂C₇H₅IN₂C₁₄H₁₂N₂O
Molecular Weight 334.16 g/mol 244.03 g/mol 224.26 g/mol [4]
CAS Number 261955-36-2261955-35-12215-63-6[5]
Appearance White to off-white solidWhite solidWhite to light orange powder
Melting Point 85-86 °CData not available165-169 °C[4]

Note: Data for this compound is based on the procedure reported by Collot et al. and may require experimental verification.[6]

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show signals for the benzylic protons (a singlet around 5.5-5.8 ppm), distinct aromatic protons for both the indazole and benzyl rings (in the 7.0-8.0 ppm range).

  • ¹³C NMR: The spectrum will show characteristic peaks for the benzylic carbon, the carbon bearing the iodine (which will be shifted downfield), and the various aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 334, with a characteristic isotopic pattern for iodine.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process.[6] The first step is the direct iodination of the 1H-indazole core at the C-3 position, followed by the regioselective N-alkylation with benzyl bromide.

Synthetic Workflow

The overall synthetic pathway is efficient and proceeds through readily available starting materials.

SynthesisWorkflow Indazole 1H-Indazole IodoIndazole 3-Iodo-1H-indazole Indazole->IodoIndazole Iodination (I₂, KOH, DMF) Target This compound IodoIndazole->Target N-Benzylation (BnBr, Base, Solvent)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-1H-indazole (Precursor)

This protocol is adapted from established literature procedures.[1]

  • Rationale: This direct iodination proceeds via deprotonation of the indazole N-H with a base (KOH), followed by electrophilic attack of iodine at the electron-rich C-3 position. Dimethylformamide (DMF) is an excellent solvent for this reaction.

  • Procedure:

    • To a stirred solution of 1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) (2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Prepare a solution of iodine (I₂) (1.5 eq.) in DMF and add it dropwise to the reaction mixture.

    • Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the solution.

    • A white solid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole.

Step 2: Synthesis of this compound

This protocol is based on general methods for the N-alkylation of indazoles.[6][8]

  • Rationale: The N-H proton of 3-iodo-1H-indazole is acidic and can be removed by a strong base like sodium hydride (NaH). The resulting indazolide anion acts as a nucleophile, attacking the electrophilic benzyl bromide in an SN2 reaction. Tetrahydrofuran (THF) is a suitable aprotic solvent. N-1 alkylation is generally favored thermodynamically.[8]

  • Procedure:

    • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3-iodo-1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (BnBr) (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound. The expected melting point is in the range of 85-86 °C.[6]

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Reactivity cluster_0 Key Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base, Ligand

Caption: Major cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent. It is one of the most robust and widely used methods for introducing aryl or vinyl substituents.

  • Mechanism: The reaction proceeds via the classic catalytic cycle of oxidative addition of the iodoindazole to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

  • Application: This is a primary method for synthesizing 3-aryl-1-benzyl-1H-indazoles, which are common motifs in kinase inhibitors.[9]

Heck Coupling

The Heck reaction couples the iodoindazole with an alkene to form a substituted alkene, providing a route to vinyl-substituted indazoles.

  • Mechanism: Involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.

  • Application: Useful for creating extended conjugated systems or for synthesizing precursors that can be further modified, for example, via hydrogenation. A Heck reaction involving a protected 3-iodo-6-nitro-1H-indazole has been reported.[10]

Sonogashira Coupling

This reaction forms a C-C bond between the iodoindazole and a terminal alkyne, typically using a dual palladium and copper catalytic system.

  • Mechanism: The reaction involves the formation of a copper(I) acetylide which then undergoes transmetalation to the palladium complex.

  • Application: This method is invaluable for synthesizing 3-alkynyl-1H-indazoles, which are important precursors for various heterocycles and can act as bioisosteres for other functional groups.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling the iodoindazole with a primary or secondary amine.

  • Mechanism: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.

  • Application: This is the premier method for synthesizing 3-amino-1H-indazole derivatives, which are prevalent in pharmacologically active compounds.

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in the pharmaceutical industry. The ability to easily diversify the C-3 position allows for the rapid exploration of chemical space around the indazole scaffold.

  • Kinase Inhibitors: Many kinase inhibitors feature a 3-substituted indazole core. The C-3 substituent often occupies a hydrophobic pocket in the ATP-binding site of the kinase enzyme. By synthesizing a variety of 3-aryl or 3-heteroaryl indazoles via Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors.[1]

  • Anti-proliferative Agents: The indazole scaffold is a common feature in compounds screened for anti-cancer activity. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][9]

  • Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise as anti-inflammatory agents, neuroprotective agents, and anti-platelet agents.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the reactivity of the functional groups and data from analogous compounds.

  • General Hazards: Halogenated aromatic compounds should be handled with care as they can be irritants and potentially harmful if ingested or absorbed through the skin. The safety profile of the related compound, 1-benzyl-1H-indazol-3-ol, indicates it is harmful if swallowed (H302) and can cause skin and eye irritation.[4][5] A similar profile should be assumed for the iodo-analogue.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

    • Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[11][12]

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis and drug discovery. Its straightforward, two-step synthesis and its reactivity in a host of palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The ability to readily introduce a wide array of functional groups at the C-3 position allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and utilization of this important chemical entity.

References

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.
  • The Royal Society of Chemistry. (n.d.). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Retrieved from [Link]

  • Goud, G. A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.
  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
  • British Pharmacopoeia. (2025, May 2). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 1-BENZYL-1H-INDAZOL-3-OL. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28243-28252.
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Kumar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.
  • Wu, J., et al. (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 20(1), 28-31.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its synthesis via N-alkylation of 3-iodo-1H-indazole presents a classic challenge of regioselectivity, where precise control over reaction conditions is paramount to favor the formation of the desired N1 isomer over the N2 counterpart. This technical guide provides an in-depth examination of the synthesis, grounded in mechanistic principles and field-proven experimental protocols. We will dissect the factors governing regioselectivity, provide a detailed, step-by-step methodology for achieving high N1-selectivity, and offer practical insights into process optimization and troubleshooting.

Introduction: The Significance of the Indazole Core

Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and a frequent pharmacophore in therapeutic drugs.[1] The substitution pattern on the indazole ring, particularly at the N1 and C3 positions, is crucial for modulating biological activity. This compound, specifically, is a versatile intermediate. The iodine atom at the C3 position serves as an excellent handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N1-benzyl group provides steric and electronic properties often found in potent enzyme inhibitors and receptor antagonists. The direct alkylation of the 1H-indazole core, however, can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.[2][3] This guide focuses on a robust and regioselective protocol to overcome this common synthetic hurdle.

Mechanistic Insights: Mastering N1 vs. N2 Regioselectivity

The direct N-alkylation of 1H-indazoles typically proceeds via a two-step sequence: deprotonation of the acidic N-H proton by a base to form an indazolide anion, followed by a nucleophilic attack of this anion on an electrophile (e.g., benzyl bromide). The resulting indazolide anion is a resonance-stabilized, ambident nucleophile with electron density on both N1 and N2 atoms. The ratio of N1 to N2 alkylation is a delicate interplay of several factors:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring. This often favors alkylation at N1, especially with bulky electrophiles.

  • Electronic Effects: The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[4][5] This intrinsic stability can translate into a preference for the formation of the N1-alkylated product, which is often the thermodynamically favored isomer.[1][6]

  • Choice of Base and Solvent: This is arguably the most critical factor for controlling regioselectivity. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) with a polar aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation.[6][7] It is hypothesized that the sodium cation (Na+) coordinates with the indazole N2-atom and an electron-rich oxygen atom in a C3 substituent (if present), sterically directing the incoming electrophile to the N1 position.[2] In contrast, conditions like potassium carbonate (K2CO3) in dimethylformamide (DMF) often give poor selectivity, resulting in nearly equal mixtures of N1 and N2 isomers.[3][8]

  • Counter-ion Effects: The nature of the cation from the base can influence the location of the nucleophilic attack. DFT calculations have suggested that cesium ions (from Cs2CO3) can coordinate with the N2 nitrogen, driving the formation of the N1 product.[2]

By carefully selecting the base and solvent system, we can exploit these effects to achieve a kinetically and thermodynamically controlled reaction that overwhelmingly yields the desired this compound.

Recommended Synthetic Protocol

This protocol is optimized for high N1-selectivity based on established literature precedents favoring the use of sodium hydride in THF.[1][6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Iodo-1H-indazole≥97%CommercialStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialStrong base; handle with extreme care.
Benzyl Bromide≥98%CommercialElectrophile; lachrymatory.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialReaction solvent; must be anhydrous.
Anhydrous HexanesReagent GradeCommercialFor washing NaH.
Saturated NH4Cl (aq.)-Lab PreparedFor quenching the reaction.
Ethyl Acetate (EtOAc)Reagent GradeCommercialExtraction solvent.
Brine (Saturated NaCl aq.)-Lab PreparedFor washing the organic phase.
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Experimental Procedure

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naH Wash NaH with anhydrous hexanes add_naH Add washed NaH to indazole solution at 0 °C prep_naH->add_naH prep_reagents Dissolve 3-Iodo-1H-indazole in anhydrous THF prep_reagents->add_naH stir_deprotonation Stir for 30 min (Deprotonation) add_naH->stir_deprotonation add_BnBr Add Benzyl Bromide dropwise at 0 °C stir_deprotonation->add_BnBr warm_rt Warm to RT and stir for 2-4 hours add_BnBr->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with sat. NH4Cl (aq.) at 0 °C monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with Brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Obtain pure product

Caption: Synthetic workflow for this compound.

  • Preparation of Sodium Hydride: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), weigh 1.2 equivalents of sodium hydride (60% dispersion). Add anhydrous hexanes via cannula to wash the mineral oil from the NaH. Gently swirl, allow the NaH to settle, and carefully remove the hexanes via cannula. Repeat this washing step two more times.

  • Reaction Setup: To the washed NaH, add anhydrous THF (approx. 10 mL per 1 mmol of starting material). Cool the resulting slurry to 0 °C using an ice-water bath.

  • Addition of Indazole: In a separate flask, dissolve 1.0 equivalent of 3-iodo-1H-indazole in a minimal amount of anhydrous THF. Transfer this solution dropwise to the stirred NaH slurry at 0 °C via cannula.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the indazolide salt is formed. The solution may become a thicker slurry.

  • Addition of Electrophile: Add 1.1 equivalents of benzyl bromide dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl). Caution: Quenching unreacted NaH is exothermic and releases hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to isolate the pure this compound. The N1 isomer is generally less polar than the N2 isomer.

Reaction Parameters Summary
ParameterValue/ConditionRationale
Stoichiometry
3-Iodo-1H-indazole1.0 eqLimiting reagent
Sodium Hydride (NaH)1.2 eqEnsures complete deprotonation.
Benzyl Bromide1.1 eqSlight excess to drive reaction to completion.
Conditions
SolventAnhydrous THFFavors high N1-selectivity.[6][7]
Temperature0 °C to Room Temp.Controls initial deprotonation and prevents side reactions.
Reaction Time2 - 4 hoursTypical duration; monitor by TLC.
AtmosphereInert (N2 or Ar)NaH is reactive with air and moisture.

Characterization and Expected Results

  • Yield: Reported yields for this transformation are typically in the range of 80-95% after purification.

  • Appearance: The final product is expected to be a white to off-white solid.

  • Regioisomeric Ratio: The described protocol (NaH in THF) should yield an N1:N2 ratio of >95:5, and often >99:1.[1][6]

  • Confirmation of Structure: The regiochemistry can be unequivocally confirmed using 1H-1H NOESY NMR spectroscopy. Irradiation of the benzylic protons (-CH2-) on the N1 isomer will show a Nuclear Overhauser Effect (NOE) with the H7 proton on the indazole ring, an interaction that is absent in the N2 isomer.[8]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Wet solvent or reagents. 3. Inefficient extraction.1. Increase reaction time or warm slightly (e.g., to 40-50 °C). 2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. 3. Perform additional extractions of the aqueous layer.
Poor N1:N2 Selectivity 1. Incorrect solvent/base combination. 2. Reaction temperature too high.1. Strictly use the NaH/THF system. Avoid DMF with bases like K2CO3 if high N1 selectivity is desired.[3] 2. Maintain 0 °C during the addition steps.
Formation of Side Products 1. Benzyl bromide is unstable. 2. N-benzyl indazole is sensitive to some conditions.1. Use freshly opened or purified benzyl bromide. 2. N-benzyl indazoles can be sensitive to de-benzylation under strongly basic conditions in the presence of oxygen.[9] Ensure the reaction is worked up promptly upon completion.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe skin and eye burns. All manipulations must be performed under an inert atmosphere in a fume hood.

  • Benzyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Tetrahydrofuran (THF): Flammable liquid and vapor. Can form explosive peroxides upon storage. Use only anhydrous grade and handle in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is a foundational transformation for accessing a wide array of complex molecules in drug discovery. While the potential for forming regioisomeric mixtures exists, a thorough understanding of the underlying mechanistic principles allows for the rational design of a highly selective synthesis. By employing a strong, non-nucleophilic base like sodium hydride in an appropriate solvent such as THF, researchers can reliably and efficiently produce the desired N1-alkylated indazole in high yield and purity, paving the way for subsequent diversification and the development of novel chemical entities.

References

  • Collot, V., Bovy, P. R., & Rognan, D. (1999). A new route to 1- and 2-substituted 3-carboxyindazoles. Tetrahedron, 55(22), 6917-6930. (Note: While not directly providing a URL, this is a key literature reference mentioned in the search results).
  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(part v), 1-13. [Link]

  • Jadhav, S. D., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Sperry, J. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-178. [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]

  • Bell, E. L., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 7183-7188. [Link]

  • Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. (Accessed via ResearchGate). [Link]

  • Bell, E. L., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15779-15788. [Link]

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A Comprehensive Spectroscopic and Analytical Guide to 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for its analysis. Detailed experimental protocols, data interpretation, and troubleshooting guidance are provided to ensure researchers can confidently validate the synthesis and purity of this compound in their laboratories.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The introduction of a benzyl group at the N1 position and an iodine atom at the C3 position of the indazole ring furnishes this compound, a versatile intermediate for further chemical elaboration. The iodine atom, in particular, serves as a strategic functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

Given its pivotal role as a synthetic precursor, the unambiguous structural confirmation and purity assessment of this compound are critical first steps in any drug discovery workflow. This guide is designed to be a definitive resource for scientists, providing the necessary spectroscopic data and analytical methodologies to ensure the quality and identity of this crucial reagent.

Synthesis of this compound: A Proven Protocol

The preparation of this compound is reliably achieved through a two-step sequence starting from 1H-indazole. The procedure, as referenced in the literature, involves the initial iodination of the indazole ring at the C3 position, followed by N-benzylation.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-iodo-1H-indazole

  • To a stirred solution of 1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (I₂) (2.0 eq.) in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Step 2: Synthesis of this compound

  • To a solution of 3-iodo-1H-indazole (1.0 eq.) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Continue stirring at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound. The interpretation is based on fundamental principles and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole core and the benzyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.80 - 7.70d1HH-4
~ 7.50 - 7.40d1HH-7
~ 7.40 - 7.20m6HH-5, H-6, H-2', H-3', H-4', H-5', H-6'
~ 5.60s2H-CH₂- (benzyl)

Interpretation of the ¹H NMR Spectrum:

  • Indazole Protons (H-4, H-5, H-6, H-7): The four aromatic protons on the benzo-fused ring of the indazole core will appear in the downfield region (typically δ 7.0-8.0 ppm). The H-4 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent pyrazole ring and will likely appear as a doublet. The H-7 proton will also be a doublet. The H-5 and H-6 protons will appear as multiplets, likely overlapping with the signals from the benzyl group.

  • Benzyl Protons: The five protons of the phenyl ring of the benzyl group will resonate in the aromatic region (δ 7.20-7.40 ppm) and will likely appear as a complex multiplet. The two benzylic protons (-CH₂-) are diastereotopic and will appear as a sharp singlet around δ 5.60 ppm. This singlet is a characteristic signature of the N-benzyl group in this class of compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 141.0C-7a
~ 137.0C-1'
~ 129.0 - 127.0C-2', C-3', C-4', C-5', C-6', C-5, C-6
~ 126.0C-3a
~ 121.0C-4
~ 110.0C-7
~ 90.0C-3 (C-I)
~ 53.0-CH₂- (benzyl)

Interpretation of the ¹³C NMR Spectrum:

  • Indazole Carbons: The carbon atoms of the indazole ring will appear over a wide range. The carbon bearing the iodine atom (C-3) is expected to be significantly shielded and appear far upfield, around δ 90.0 ppm, which is a key diagnostic signal. The bridgehead carbons (C-3a and C-7a) will be in the δ 126.0-141.0 ppm range. The remaining aromatic carbons of the indazole ring (C-4, C-5, C-6, C-7) will resonate in the typical aromatic region.

  • Benzyl Carbons: The carbons of the benzyl group will show characteristic signals: the benzylic carbon (-CH₂-) around δ 53.0 ppm, the ipso-carbon (C-1') around δ 137.0 ppm, and the remaining aromatic carbons between δ 127.0 and 129.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch (-CH₂-)
1600 - 1450Medium-StrongC=C aromatic ring stretching
~ 750StrongC-H out-of-plane bending (ortho-disubstituted benzene)
~ 700StrongC-H out-of-plane bending (monosubstituted benzene)

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the benzylic methylene group will appear just below 3000 cm⁻¹. A series of sharp bands in the 1600-1450 cm⁻¹ region will be indicative of the C=C stretching vibrations within the aromatic rings. Strong absorptions in the fingerprint region, particularly around 750 cm⁻¹ and 700 cm⁻¹, will correspond to the C-H out-of-plane bending modes of the substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zIon
334[M]⁺ (Molecular Ion)
207[M - I]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 334, corresponding to the molecular weight of the compound (C₁₄H₁₁IN₂).

  • Major Fragmentation Pathways: A characteristic fragmentation will be the loss of the iodine atom, leading to a fragment ion at m/z = 207. The most abundant peak in the spectrum is often the tropylium ion at m/z = 91, which arises from the cleavage of the benzyl group.

G M [M]⁺ m/z = 334 M_minus_I [M - I]⁺ m/z = 207 M->M_minus_I - I• Tropylium [C₇H₇]⁺ m/z = 91 M->Tropylium - C₇H₄IN₂•

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize this compound NMR NMR (¹H & ¹³C) Synthesis->NMR IR IR Synthesis->IR MS MS Synthesis->MS Structure Confirm Molecular Structure (Connectivity) NMR->Structure Functional_Groups Identify Functional Groups IR->Functional_Groups MW_Formula Determine Molecular Weight & Formula MS->MW_Formula Purity Assess Purity Structure->Purity Functional_Groups->Purity MW_Formula->Purity Final Validated Compound Purity->Final

Caption: Integrated workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

This technical guide has provided a comprehensive spectroscopic roadmap for the characterization of this compound. By leveraging the combined power of NMR, IR, and MS, researchers can confidently ascertain the identity, structure, and purity of this vital synthetic intermediate. The detailed protocols and data interpretations presented herein are intended to empower scientists in their drug discovery endeavors, ensuring the quality and reliability of their chemical matter and accelerating the development of new medicines.

References

  • Collot, V.; Rigo, B.; Lesieur, D. A new and efficient synthesis of 3-substituted indazoles. Tetrahedron1999, 55 (22), 6917-6924.
  • Coller, B. A. W.; Heffernan, M. L.; Jones, A. J. The chemistry of indazoles. IV. The nitration of indazole and its N-substituted derivatives. Aust. J. Chem.1974, 27 (11), 2343-2351.
  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google P
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (Accessed Jan 20, 2026).
  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (Accessed Jan 20, 2026).

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Solubility and stability of 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-3-iodo-1H-indazole

Abstract

This compound is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized for the construction of more complex, biologically active molecules through cross-coupling reactions. Its utility in drug discovery pipelines—from hit-to-lead optimization to the synthesis of kinase inhibitors—is contingent on a thorough understanding of its physicochemical properties.[1] However, comprehensive data on this specific intermediate is not widely published, necessitating a predictive and methodological approach to its handling. This guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound. It offers field-proven, step-by-step protocols for researchers to experimentally determine its solubility profile and assess its stability under various stress conditions, ensuring robust and reproducible results in a drug development setting.

Introduction: The Strategic Importance of a Halogenated Intermediate

The indazole scaffold is a privileged structure in modern pharmacology, forming the core of numerous FDA-approved drugs.[2][3] The functionalization of the C3 position of the indazole ring is a key strategy for modulating biological activity. This compound serves as a highly valuable precursor for this purpose. The N1-benzyl group provides protection and can influence the molecule's overall lipophilicity, while the C3-iodo substituent acts as a versatile synthetic handle. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A precise understanding of this intermediate's solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing effective purification strategies (e.g., crystallization, chromatography). Similarly, knowledge of its stability profile is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could complicate subsequent synthetic steps or introduce impurities into the final active pharmaceutical ingredient (API).

Physicochemical Profile and Synthesis

Predicted Physicochemical Properties

While experimental data is scarce, we can predict the general characteristics of this compound based on its structure.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₄H₁₁IN₂Based on chemical structure.
Molecular Weight 334.16 g/mol Sum of atomic weights.
Appearance Off-white to light yellow solidTypical for halogenated aromatic compounds.
Aqueous Solubility Very LowThe molecule is dominated by lipophilic moieties (benzyl group, iodinated benzene ring). The polar surface area contributed by the two nitrogen atoms is relatively small in comparison.
Organic Solubility HighExpected to be readily soluble in common polar aprotic solvents (DMF, DMSO, THF, Acetone) and chlorinated solvents (DCM, Chloroform). Moderately soluble in less polar solvents like Ethyl Acetate and sparingly soluble in non-polar solvents like hexanes.
XLogP3 ~4.5 - 5.0High predicted octanol-water partition coefficient, indicating significant lipophilicity.
Synthetic Pathway

The synthesis of this compound is typically achieved via the direct iodination of N-benzylated indazole. The choice of base and solvent is critical for achieving high regioselectivity and yield. The protocol below is adapted from established methods for the C3-iodination of indazole scaffolds.[2][4]

  • Preparation: To a solution of 1-benzyl-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add potassium hydroxide (KOH, 2.0 equiv.) portion-wise at room temperature.

    • Causality Explanation: DMF is an excellent polar aprotic solvent that readily dissolves both the substrate and the base. KOH is a strong base that deprotonates the indazole at the C3 position, generating a nucleophilic anion that is necessary for the subsequent reaction with iodine.

  • Iodination: Prepare a separate solution of Iodine (I₂, 1.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃).

    • Causality Explanation: Sodium thiosulfate quenches any unreacted iodine. Potassium carbonate ensures the solution remains basic, aiding in the precipitation of the organic product.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Part I: A Practical Guide to Solubility Profiling

Solubility data dictates solvent choice for synthesis, purification, and formulation. Both kinetic and thermodynamic solubility are relevant in a research context.

Experimental Workflow for Solubility Assessment

The following workflow outlines a robust method for determining the solubility of this compound in various solvents using HPLC-UV for quantification.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_cal Create Calibration Curve (Serial dilutions in Acetonitrile) prep_stock->prep_cal hplc Analyze via HPLC-UV prep_cal->hplc Calibration Data prep_vials Add Excess Solid to Vials (2-5 mg per solvent) add_solvent Add Test Solvent (1 mL) to each vial prep_vials->add_solvent equilibrate Equilibrate for 24h (Room Temperature, Shaking) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample Take Supernatant & Dilute with Acetonitrile centrifuge->sample sample->hplc quantify Quantify Concentration using Calibration Curve hplc->quantify G cluster_deiodination Deiodination cluster_debenzylation Debenzylation parent This compound deiodinated 1-Benzyl-1H-indazole parent->deiodinated Conditions: Light (hv) Reductive agents debenzylated 3-Iodo-1H-indazole parent->debenzylated Conditions: Base (OH⁻), O₂ Strong Acid

Caption: Plausible degradation pathways for the title compound.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours.

      • Causality Explanation: Based on literature, N-benzyl indazoles are susceptible to debenzylation under basic conditions, potentially accelerated by oxygen. [5]This test directly probes that known instability.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 80 °C for 48 hours.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

      • Causality Explanation: Carbon-iodine bonds are known to be photosensitive and can undergo homolytic cleavage to form radical species, leading to de-iodination.

  • Time Points: Take samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.

Recommended Analytical Method: Stability-Indicating HPLC-UV

A robust reverse-phase HPLC method is required to separate the parent compound from its more polar (debenzylated) and less polar (deiodinated) degradants.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 95% B over 15 min, hold 3 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

This method is a standard starting point and should be validated for the specific application. [6][7]

Conclusion and Best Practices

This compound is a lipophilic, sparingly aqueous-soluble solid that serves as a critical building block in pharmaceutical synthesis. Its primary liabilities are the potential for debenzylation under basic conditions and de-iodination upon exposure to light .

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize photolytic and oxidative degradation.

  • Reaction Conditions: When performing reactions that do not involve the C-I bond, protect the reaction vessel from light. Avoid prolonged exposure to strong bases unless N-debenzylation is the desired outcome.

  • Solvent Selection: For synthetic work, polar aprotic solvents like THF, DMF, and Dioxane are excellent choices. For purification by chromatography, combinations of ethyl acetate and hexanes are likely to be effective.

By employing the predictive insights and experimental protocols outlined in this guide, researchers can confidently handle this compound, ensuring the integrity of their synthetic pathways and the quality of their results.

References

  • PubChem. 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-159. [Link]

  • SIELC Technologies. (2018). Separation of 1-Benzyl-1H-indazol-3-ol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?. [Link]

  • Gu, J. D., & Berry, D. F. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15849-15858. [Link]

  • Huntsman, B. D., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology Letters, 5(4), 225-230. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • MySkinRecipes. 1-Benzyl-1H-indazol-3-ol. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

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The Strategic Application of 1-Benzyl-3-iodo-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold as a Cornerstone of Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The indazole nucleus is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and conformational flexibility allow for the precise tailoring of molecular architecture to achieve desired pharmacological effects, spanning from anti-cancer and anti-inflammatory to anti-platelet activities.[3][4][5] This guide focuses on a particularly valuable, yet underexplored, derivative: 1-benzyl-3-iodo-1H-indazole . We will delve into its synthetic utility, explore its potential in the generation of targeted therapeutics, and provide practical, field-proven insights into its application.

Synthesis and Chemical Reactivity: The Gateway to Molecular Diversity

The strategic importance of this compound lies in its dual functionality. The benzyl group at the N1 position often plays a crucial role in modulating solubility and influencing binding interactions within protein active sites. The iodo group at the C3 position, however, is the linchpin for synthetic diversification, serving as a versatile handle for a variety of powerful cross-coupling reactions.

Synthesis of this compound: A Robust and Scalable Protocol

The preparation of this compound is a two-step process commencing with the iodination of 1H-indazole, followed by N-benzylation. The procedure outlined by Collot et al. provides a reliable and efficient route.[1]

Step 1: Iodination of 1H-Indazole to Yield 3-iodo-1H-indazole

This reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indazole ring.

  • Experimental Protocol:

    • To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq) at room temperature.

    • After stirring for 30 minutes, add a solution of iodine (I₂) (1.5 eq) in DMF dropwise.

    • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated product is collected by filtration, washed with water, and dried to afford 3-iodo-1H-indazole.

Step 2: N-Benzylation of 3-iodo-1H-indazole

The introduction of the benzyl group at the N1 position is achieved through a nucleophilic substitution reaction.

  • Experimental Protocol:

    • To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as DMF or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq) at 0 °C.

    • After stirring for 30 minutes, add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Table 1: Summary of Synthesis Steps and Typical Reagents

StepReactionKey ReagentsSolventTypical Yield
1Iodination1H-indazole, I₂, KOHDMF85-95%
2N-Benzylation3-iodo-1H-indazole, Benzyl bromide, NaH or K₂CO₃DMF or THF80-90%

The Power of the C-I Bond: Cross-Coupling Reactions for Lead Generation

The C3-iodo functionality of this compound is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery, enabling the rapid and efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures, which are prevalent in kinase inhibitors.

  • Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. A common and effective system involves a palladium(II) precatalyst like Pd(dppf)Cl₂ and a carbonate base. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Self-Validating System: The reaction progress can be easily monitored by TLC or LC-MS. The disappearance of the starting iodo-indazole and the appearance of a new, less polar spot corresponding to the coupled product confirms the reaction's success.

  • Experimental Protocol: Synthesis of 1-Benzyl-3-phenyl-1H-indazole

    • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

    • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling allows for the introduction of an alkynyl group, a versatile functional group that can serve as a rigid linker or be further elaborated.

  • Experimental Protocol: Synthesis of 1-Benzyl-3-(phenylethynyl)-1H-indazole

    • To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent like triethylamine or a mixture of DMF and triethylamine, add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate.

    • The residue is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of a wide range of amine functionalities at the C3 position.

  • Experimental Protocol: Synthesis of 1-Benzyl-3-(morpholin-4-yl)-1H-indazole

    • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

    • Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • The organic extracts are combined, dried, and concentrated, followed by purification via chromatography.[4][6][7]

Cross_Coupling_Reactions Indazole This compound Suzuki Suzuki-Miyaura (C-C bond) Indazole->Suzuki [Pd], Base R-B(OH)₂ Sonogashira Sonogashira (C-C bond, alkynyl) Indazole->Sonogashira [Pd], [Cu] R-C≡CH Buchwald Buchwald-Hartwig (C-N bond) Indazole->Buchwald [Pd], Base R₂NH Product_Suzuki 1-Benzyl-3-aryl-1H-indazole Suzuki->Product_Suzuki Product_Sonogashira 1-Benzyl-3-alkynyl-1H-indazole Sonogashira->Product_Sonogashira Product_Buchwald 1-Benzyl-3-amino-1H-indazole Buchwald->Product_Buchwald

Figure 1: Versatility of this compound in cross-coupling reactions.

Medicinal Chemistry Applications: Targeting Key Signaling Pathways in Disease

Derivatives of this compound have shown significant promise in the development of targeted therapies, particularly in oncology. The ability to rapidly generate a library of analogues via cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies.

Kinase Inhibition: A Major Focus in Cancer Therapy

Many cancers are driven by the aberrant activity of protein kinases, making them a prime target for therapeutic intervention. The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

3.1.1. Targeting the VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors. Molecular modeling studies of indazole derivatives in the VEGFR-2 active site reveal crucial interactions.[3][9][10][11][12]

  • Mechanism of Action: 1-Benzyl-3-substituted indazole derivatives can act as ATP-competitive inhibitors of VEGFR-2. The indazole core typically forms hydrogen bonds with the hinge region residues (e.g., Cys919), while the benzyl group and the substituent introduced at the C3 position explore hydrophobic pockets within the active site, contributing to both potency and selectivity.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Indazole 1-Benzyl-3-substituted indazole derivative Indazole->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 2: Inhibition of the VEGFR-2 signaling pathway by 1-benzyl-3-substituted indazole derivatives.

3.1.2. Modulating the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that is frequently hyperactivated in various cancers, driving cell proliferation and survival.[11][13][14] Indazole-based compounds have been developed as potent ERK inhibitors.

  • Structure-Activity Relationship (SAR) Insights: SAR studies on 1-benzyl-indazole derivatives as ERK inhibitors have revealed that the nature of the substituent at the C3 position is critical for potency.[15][16] Small, hydrophobic groups or moieties capable of forming additional hydrogen bonds can significantly enhance inhibitory activity. The benzyl group itself can be modified with various substituents to probe for additional binding interactions and improve pharmacokinetic properties.

Table 2: Representative SAR data for 1-Benzyl-3-Substituted Indazoles as Kinase Inhibitors

C3-SubstituentTarget KinaseIC₅₀ (nM)Key Observations
4-MethoxyphenylVEGFR-250The methoxy group can form a hydrogen bond with a backbone amide.
3-AminophenylVEGFR-225The amino group acts as a hydrogen bond donor, increasing affinity.
Pyridin-4-ylERK1/280The nitrogen atom of the pyridine can form a key interaction.
2-FurylERK1/2120The furan ring occupies a hydrophobic pocket.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C3-iodo group provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated success of the indazole scaffold in targeting key protein kinases, such as VEGFR-2 and ERK, underscores the potential of derivatives of this compound in the development of novel therapeutics for oncology and other disease areas. Future work in this area will likely focus on the exploration of a wider range of cross-coupling partners to further probe the chemical space around the indazole core, as well as the use of advanced computational methods to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The strategic application of this powerful scaffold will undoubtedly continue to contribute to the advancement of modern drug discovery.

References

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. Available at: [Link]

  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.
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  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. Available at: [Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. Available at: [Link]

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  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

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Biological significance of the indazole scaffold in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, leading to their incorporation into numerous clinically successful drugs.[3][4] This guide provides a comprehensive analysis of the biological significance of the indazole core, delving into its versatile therapeutic applications, the underlying structure-activity relationships (SAR) that govern its function, practical synthetic methodologies, and a showcase of its success in FDA-approved medicines. For drug development professionals, this document serves as a technical resource, elucidating why the indazole moiety is a cornerstone of many modern drug discovery programs.

The Indazole Core: A Foundation of Pharmacological Versatility
1.1 Chemical Structure and Properties

The indazole structure is a nitrogen-containing heterocycle with the chemical formula C₇H₆N₂.[4] It exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] This structural feature is critical, as the position of the nitrogen-bound hydrogen and the subsequent substitution patterns at the N-1 or N-2 positions can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. The fusion of the electron-rich pyrazole ring with the aromatic benzene ring creates a unique electronic and spatial arrangement, enabling it to engage in a wide variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4]

1.2 The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indazole core is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for appended functional groups, allowing for precise tuning of its biological activity. This versatility has enabled the development of indazole-containing compounds across a vast range of therapeutic areas, most notably in oncology, but also in inflammation and central nervous system (CNS) disorders.[3][5]

Broad-Spectrum Biological Significance: Therapeutic Applications

The true significance of the indazole scaffold is demonstrated by its successful application in treating a multitude of human diseases. Derivatives have been developed as potent and selective inhibitors for various enzymes and receptors.[1][3]

2.1 Oncology: A Dominant Therapeutic Arena

The indazole moiety is a cornerstone of many modern anti-cancer agents, targeting diverse pathways involved in tumor growth, proliferation, and immune evasion.[6][7]

  • Kinase Inhibition: Indazole is a key pharmacophore in numerous kinase inhibitors. Its structure often serves as a hinge-binding motif, a critical interaction for inhibiting kinase activity.

    • Tyrosine Kinase Inhibitors (TKIs): Several FDA-approved TKIs feature the indazole core. Pazopanib is a multi-kinase inhibitor targeting VEGFR and PDGFR, crucial for angiogenesis.[3][8] Axitinib is another potent inhibitor of VEGFR.[9][10] Entrectinib targets ALK, ROS1, and TRK fusion proteins, which are drivers of various cancers.[3][10]

    • Serine/Threonine Kinase Inhibitors: Researchers have successfully designed indazole derivatives to target serine/threonine kinases like Pim kinases, Aurora kinases, and ERK1/2, which are involved in cell cycle progression and survival.[3][11]

  • Immuno-Oncology (IDO1 Inhibition): The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key immune checkpoint that suppresses T-cell function. The indazole scaffold was instrumental in the development of Epacadostat , a selective IDO1 inhibitor designed to reactivate the anti-tumor immune response.[9][12] The indazole core effectively interacts with the heme cofactor and hydrophobic pockets within the IDO1 active site.[3]

  • Epigenetic Modulation (HDAC Inhibition): Histone deacetylases (HDACs) are critical regulators of gene expression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Belinostat , an indazole-containing compound, is a broad-spectrum HDAC inhibitor approved for treating peripheral T-cell lymphoma.[13][14][15]

2.2 Anti-inflammatory Agents

Long before its prominence in oncology, the indazole scaffold was recognized for its anti-inflammatory properties. Marketed drugs like Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs) that leverage the indazole core.[3][9]

2.3 Central Nervous System (CNS) Agents

The indazole moiety is also present in drugs targeting the CNS. Granisetron is a selective 5-HT3 receptor antagonist, a crucial mechanism for preventing chemotherapy-induced nausea and vomiting.[9][10] This demonstrates the scaffold's ability to cross the blood-brain barrier and interact with neurological targets.

2.4 Other Therapeutic Areas

The versatility of the indazole scaffold extends further, with derivatives showing promise as antibacterial, antifungal, anti-HIV, and antiarrhythmic agents in preclinical studies.[1][3] For instance, certain indazole derivatives have demonstrated antibacterial activity by inhibiting DNA gyrase.[9]

Decoding the Interaction: Structure-Activity Relationships (SAR)

The biological activity of an indazole derivative is not inherent to the core alone but is exquisitely controlled by the nature and position of its substituents. Understanding these SARs is fundamental to rational drug design.

3.1 Key Substitution Points and Their Impact

The indazole ring offers multiple positions for chemical modification, with the N-1, C-3, C-4, C-5, and C-6 positions being particularly important for modulating biological activity.

  • N-1 Position: Substitution at the N-1 position is frequently used to modulate pharmacokinetic properties like solubility and oral bioavailability. For CCR4 antagonists, N-1 meta-substituted benzyl groups were found to be most potent.[16]

  • C-3 Position: This position is often a key vector for interacting with the active site of a target protein. In IDO1 inhibitors, a carbohydrazide moiety at the C-3 position was found to be crucial for strong inhibitory activity.[3]

  • C-4, C-5, and C-6 Positions: Substitutions on the benzene ring portion of the scaffold are critical for tuning selectivity and potency. For IDO1 inhibitors, groups at the C-4 and C-6 positions play a crucial role in inhibition.[3] In the development of CCR4 antagonists, methoxy or hydroxyl groups at C-4 were preferred, while only small groups were tolerated at C-5 and C-6.[16]

Caption: Key substitution points on the indazole scaffold and their general role in SAR.

Practical Synthesis: Experimental Protocols for the Indazole Core

The accessibility of the indazole core through robust and scalable synthetic routes is a primary reason for its widespread use. Numerous methods have been developed, ranging from classic cyclization reactions to modern metal-catalyzed cross-couplings.

4.1 Protocol: Metal-Free Synthesis via Oxime Cyclization

This method offers a practical and efficient approach under mild conditions, avoiding the use of heavy metal catalysts.[9] It is based on the work reported by Stambuli and co-workers (U.S. Patent 8022227B2).

Objective: To synthesize a 1H-indazole derivative from an ortho-aminobenzaldehyde.

Step-by-Step Methodology:

  • Oxime Formation: Dissolve the starting o-aminobenzaldehyde (1.0 eq) in a suitable solvent like ethanol. Add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.5 eq). Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime intermediate.

  • Cyclization: Dissolve the crude oxime in a polar aprotic solvent like acetonitrile. Cool the solution to 0 °C in an ice bath. Add a weak base, such as triethylamine (2.0 eq).

  • Activation and Ring Closure: Slowly add an activating agent, such as methanesulfonyl chloride (1.2 eq), dropwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Final Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

Caption: Workflow for a metal-free synthesis of the 1H-indazole core.

Clinical Success: A Showcase of FDA-Approved Indazole-Based Drugs

The ultimate validation of the indazole scaffold's significance lies in the number of approved drugs that contain this core. These medicines have had a profound impact on patient care across multiple diseases.

Drug Name (Trade Name)Primary Target(s)Mechanism of ActionKey Therapeutic Indication(s)
Pazopanib (Votrient)VEGFR, PDGFR, c-KitTyrosine Kinase InhibitorRenal Cell Carcinoma, Soft Tissue Sarcoma[3][8][9]
Axitinib (Inlyta)VEGFRTyrosine Kinase InhibitorAdvanced Renal Cell Carcinoma[9][10]
Niraparib (Zejula)PARP1, PARP2PARP InhibitorOvarian, Fallopian Tube, and Peritoneal Cancer[3]
Belinostat (Beleodaq)HDACsHistone Deacetylase InhibitorPeripheral T-cell Lymphoma[13][15]
Entrectinib (Rozlytrek)TRKA/B/C, ROS1, ALKTyrosine Kinase InhibitorROS1-positive NSCLC, NTRK fusion-positive solid tumors[3][10]
Granisetron (Kytril)5-HT3 ReceptorSerotonin Receptor AntagonistChemotherapy-induced nausea and vomiting[9][10]
Benzydamine (Tantum)Pro-inflammatory CytokinesAnti-inflammatory AgentPain and inflammation relief[3][9]
Future Perspectives and Conclusion

The indazole scaffold is firmly established as a cornerstone of modern medicinal chemistry. Its remarkable versatility and proven clinical success ensure its continued relevance in drug discovery. Future research will likely focus on several key areas:

  • Expanding Chemical Diversity: Developing novel synthetic methods to access previously unexplored substitution patterns will unlock new biological activities.[9]

  • Mechanism-Guided Design: A deeper understanding of how indazole derivatives interact with their targets, aided by computational chemistry and structural biology, will facilitate the rational design of more potent and selective agents.[9]

  • Multifunctional Agents: The scaffold is well-suited for the development of multi-target drugs, which can offer enhanced efficacy and overcome drug resistance, particularly in complex diseases like cancer.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

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  • Belinostat. LiverTox - NCBI Bookshelf. [Link]

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  • DRUG NAME: Belinostat. BC Cancer. [Link]

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The Strategic Utility of 1-Benzyl-3-iodo-1H-indazole: An In-Depth Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Role of 1-Benzyl-3-iodo-1H-indazole

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, provides a rigid framework amenable to diverse functionalization, leading to compounds with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3][4] Among the various derivatives, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

The strategic placement of substituents at the 1 and 3-positions of the indazole core dictates its utility in organic synthesis. The benzyl group at the N-1 position serves a dual purpose: it protects the indazole nitrogen, preventing unwanted side reactions during subsequent transformations, and its steric and electronic properties can influence the reactivity of the heterocyclic system.[5] The iodine atom at the C-3 position is the key to this building block's synthetic prowess. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient and controlled formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the construction of novel drug candidates and functional materials.[6]

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. We will delve into detailed, field-proven protocols for its preparation and its use in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Furthermore, we will explore the mechanistic underpinnings of these transformations and highlight the role of this essential building block in the synthesis of biologically active molecules, particularly kinase inhibitors.[7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their own research endeavors.

Synthesis of the Core Building Block: this compound

The preparation of this compound is a multi-step process that begins with the iodination of the parent 1H-indazole, followed by N-benzylation. The following protocols are based on established and reliable methodologies.[6][8]

Step 1: Synthesis of 3-Iodo-1H-indazole

The direct iodination of 1H-indazole at the C-3 position is a crucial first step. This transformation is typically achieved using molecular iodine in the presence of a base.

Experimental Protocol:

  • To a stirred solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-3.0 eq).

  • To this mixture, add a solution of iodine (I₂) (1.5-2.0 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine and neutralize the mixture.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-iodo-1H-indazole.

Step 2: Synthesis of this compound

The subsequent N-benzylation of 3-iodo-1H-indazole introduces the protecting and modulating benzyl group at the N-1 position.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as toluene or DMF.

  • Add a base, such as potassium tert-butoxide (t-BuOK) (1.05 eq), to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzyl bromide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Characterization Data for this compound:

Technique Observed Data
¹H NMR δ (ppm) 7.80 (d, 1H), 7.60 (d, 1H), 7.50 (ddd, 1H), 7.29 (m, 6H), 5.67 (s, 2H)[8]
Melting Point 85-86 °C[8]

Harnessing the Power of Cross-Coupling Reactions

The C-3 iodo substituent makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7] This reaction involves the coupling of an organohalide with an organoboron reagent, typically a boronic acid or a boronate ester.

Underlying Principle & Mechanistic Insight:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Mechanism

Field-Proven Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.[9]

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling:

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O~80-90
3-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O~75-85
The Heck Reaction: Crafting Alkenylated Indazoles

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, providing access to a wide range of substituted alkenes.[10]

Causality Behind Experimental Choices:

The success of the Heck reaction hinges on the careful selection of the catalyst, base, and solvent. A phosphine-free palladium source like palladium(II) acetate (Pd(OAc)₂) is often effective. The choice of a bulky phosphine ligand can be beneficial in some cases to promote reductive elimination. A base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction. Polar aprotic solvents such as DMF or acetonitrile are commonly employed.

Heck_Workflow

Validated Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired alkene (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a base like triethylamine (2.0-3.0 eq).

  • Add a suitable anhydrous and degassed solvent, for example, DMF or acetonitrile.

  • Heat the reaction mixture under an inert atmosphere to 80-120 °C until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 3-alkenyl-1-benzyl-1H-indazole.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and are found in various natural products and pharmaceuticals.[5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5]

Self-Validating Protocol Design:

A robust Sonogashira protocol requires the exclusion of oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). The use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for the activation of the alkyne. An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.

Detailed Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).

  • Evacuate the flask and backfill with an inert gas.

  • Add an anhydrous amine solvent, such as triethylamine.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Expected Outcomes for Sonogashira Coupling:

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base/Solvent Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamine~90-98
EthynyltrimethylsilanePd(PPh₃)₄CuIDiisopropylamine~85-95
Propargyl alcoholPdCl₂(PPh₃)₂CuITriethylamine~80-90

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The functionalized indazoles synthesized from this compound are of significant interest in drug discovery, particularly as kinase inhibitors.[7] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The ability to readily introduce diverse aryl, heteroaryl, and alkynyl substituents at the C-3 position via the cross-coupling reactions described above allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[4]

Many potent kinase inhibitors targeting pathways such as PI3K/Akt/mTOR feature the 3-substituted indazole scaffold.[7] The synthetic versatility of this compound makes it an invaluable tool for medicinal chemists in the quest for novel and more effective therapeutic agents.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is stable under normal storage conditions, but protection from light and moisture is recommended.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile building block in modern organic synthesis. Its strategic design, featuring a protecting and modulating N-benzyl group and a reactive C-3 iodo substituent, provides a reliable platform for the construction of complex molecular architectures. The detailed protocols for its synthesis and application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions outlined in this guide offer researchers a practical toolkit for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. The continued exploration of the reactivity of this valuable intermediate will undoubtedly lead to the discovery of new and important molecules with a wide range of applications.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Bhat, M. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1165-1196.
  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • Collot, V., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780.
  • Liu, Z., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(43), 8591-8594.
  • Chen, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2799.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(10), 4088.
  • RSC Publishing. (2018). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers, 5(18), 2686-2691.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete 1 H NMR and 13 C NMR signal assignments for compound (3). Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Selective Reactions of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. RSC Advances, 13(36), 25335-25339.
  • Semantic Scholar. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Retrieved from [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.

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A Technical Guide to 1-Benzyl-3-iodo-1H-indazole: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – For researchers, scientists, and professionals in the field of drug development, the strategic acquisition of specialized chemical intermediates is paramount to the success of discovery and optimization pipelines. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 1-benzyl-3-iodo-1H-indazole (CAS No: 205643-28-3), a crucial building block in medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. Indazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective activities.[2] The introduction of a benzyl group at the N1 position and an iodine atom at the C3 position of the indazole core creates a highly versatile intermediate, this compound, which serves as a linchpin for further molecular elaboration through cross-coupling reactions.

Commercial Availability and Procurement

This compound is a specialized research chemical available from a select number of commercial suppliers. Due to its specific nature, it is not as widely stocked as its precursor, 1-benzyl-1H-indazol-3-ol.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
CAS Number 205643-28-3
Molecular Formula C₁₄H₁₁IN₂
Molecular Weight 334.16 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.
Identified Suppliers

The following table summarizes known suppliers of this compound. It is important to note that availability and stock levels can fluctuate, and direct inquiry with the suppliers is recommended.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
CymitQuimica54-OR81542Not specified100mg, 250mg, 1g, 5g, 25g
Custom Synthesis and Contract Research Organizations (CROs)

Workflow for Procuring this compound via Custom Synthesis:

procurement_workflow cluster_researcher Researcher cluster_cro Custom Synthesis CRO start Identify Need for This compound select_cro Select CRO based on Expertise and Quotation start->select_cro Request Quotes provide_info Provide Synthesis Details (e.g., Collot et al. method) select_cro->provide_info Initiate Project quote Provide Quotation and Timeline receive_product Receive Final Product and Analytical Data synthesis Perform Synthesis and Purification quote->synthesis Customer Approval analysis Conduct Quality Control (NMR, MS, HPLC) synthesis->analysis Crude Product analysis->receive_product Deliver Product and CoA synthesis_pathway Indazole 1H-Indazole Iodoindazole 3-Iodo-1H-indazole Indazole->Iodoindazole Iodine, KOH DMF Final_Product This compound Iodoindazole->Final_Product Benzyl bromide, Base (e.g., K2CO3, NaH) DMF or Acetonitrile

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from established procedures for the iodination of indazoles. [2]

  • To a solution of 1H-indazole (1.0 eq.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-3.0 eq.).

  • Stir the mixture at room temperature until the indazole has fully dissolved and the potassium salt has formed.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of iodine (I₂) (1.1-1.5 eq.) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the N-alkylation of indazoles.

  • To a solution of 3-iodo-1H-indazole (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.).

  • Stir the mixture at room temperature for a short period to facilitate the formation of the indazolide anion.

  • Add benzyl bromide (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Analytical Characterization

Due to the specialized nature of this compound, publicly available analytical data is scarce. However, based on the structure and data for analogous compounds, the following characteristic signals would be expected:

  • ¹H NMR: The spectrum would show characteristic signals for the benzyl protons (a singlet for the CH₂ group around 5.5 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm) and the four protons of the indazole ring system.

  • ¹³C NMR: The spectrum would display 14 distinct carbon signals, including the benzylic CH₂ carbon and the C-I carbon, which would be shifted upfield compared to a C-H carbon.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 334, along with characteristic fragmentation patterns, such as the loss of iodine and the benzyl group.

Researchers procuring this compound should request a Certificate of Analysis (CoA) from the supplier, which will include detailed analytical data confirming the identity and purity of the material.

Applications in Drug Discovery and Development

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 3-position is particularly amenable to reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.

Diagram of Key Cross-Coupling Reactions:

cross_coupling Start This compound Suzuki Suzuki Coupling (Boronic acids/esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product_Aryl 3-Aryl-1-benzyl-1H-indazoles Suzuki->Product_Aryl Product_Alkynyl 3-Alkynyl-1-benzyl-1H-indazoles Sonogashira->Product_Alkynyl Product_Alkenyl 3-Alkenyl-1-benzyl-1H-indazoles Heck->Product_Alkenyl Product_Amino 3-Amino-1-benzyl-1H-indazoles Buchwald->Product_Amino

Caption: Key cross-coupling reactions utilizing this compound.

This synthetic versatility allows for the introduction of a wide array of substituents at the 3-position, which is a critical region for modulating the biological activity of many indazole-based compounds, including kinase inhibitors. [2]The benzyl group at the N1 position often serves as a space-filling and lipophilic moiety that can interact with hydrophobic pockets in target proteins.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for a novel research chemical of unknown toxicity. General good laboratory practices should be strictly followed. For the related compound, 1-benzyl-1H-indazol-3-ol, GHS hazard statements indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [3]Similar precautions should be taken with the iodo-analogue.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel indazole-based compounds in drug discovery. While its commercial availability is limited to specialized suppliers, custom synthesis provides a reliable route for its procurement. A sound understanding of its synthesis and reactivity in cross-coupling reactions empowers medicinal chemists to efficiently generate libraries of diverse indazole derivatives for biological screening. As with all research chemicals, it should be handled with appropriate safety precautions.

References

  • PubChem. 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021). Available at: [Link].

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link].

  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link].

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link].

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link].

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,3-Disubstituted Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere for indole and its presence in numerous biologically active compounds.[1][2] Functionalization of the indazole core, particularly at the C3-position, is a critical strategy in the development of novel therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indazole framework with high efficiency and broad functional group tolerance.[1][6][7]

This guide provides a detailed examination and robust protocol for the Suzuki-Miyaura cross-coupling of 1-benzyl-3-iodo-1H-indazole. The benzyl protecting group at the N1 position enhances the substrate's stability and solubility in common organic solvents, while the iodo-substituent at the C3 position offers high reactivity towards palladium catalysts, following the general halogen reactivity trend of I > Br > Cl.[1][8] These application notes are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel 1,3-disubstituted indazole derivatives.

Reaction Mechanism: A Palladium-Catalyzed Cycle of Transformation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The entire process relies on the ability of the palladium catalyst to cycle between its Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of the this compound. This step is often rate-determining and results in the formation of a square-planar Pd(II) complex.[6][9] The electron-deficient nature of the C3 position of the indazole ring facilitates this crucial step.[8]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium center.[12][13][14][15]

  • Reductive Elimination : The final step involves the reductive elimination of the newly formed 1-benzyl-3-aryl-1H-indazole product from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle, allowing for the reaction to proceed with only a catalytic amount of palladium.[9][10][12]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Indazole-Pd(II)-I]Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex [Indazole-Pd(II)-Ar]Ln transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product 1-Benzyl-3-aryl-1H-indazole reductive_elimination->product indazole This compound indazole->oxidative_addition Electrophile boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation Nucleophile base Base (e.g., K₂CO₃) base->transmetalation Activator caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Benzyl-3-aryl-1H-indazoles

This protocol provides a generalized yet robust procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required based on the specific boronic acid used.[16][17]

Materials and Reagents
ReagentMolar Equiv.PuritySupplier Recommendation
This compound1.0>98%Sigma-Aldrich, Combi-Blocks
Arylboronic Acid1.2–1.5>97%Combi-Blocks, TCI America
Pd(PPh₃)₄ (Tetrakis)0.03–0.05>98%Strem Chemicals, Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous2.0–3.0>99%Fisher Scientific, VWR
1,4-Dioxane, anhydrous->99.8%Acros Organics, Sigma-Aldrich
Water, deionized--In-house or commercial
Ethyl Acetate (EtOAc), ACS Grade--VWR, Fisher Scientific
Brine (saturated NaCl solution)--In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)--VWR, Fisher Scientific
Step-by-Step Methodology
  • Reaction Setup :

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[7]

  • Catalyst and Solvent Addition :

    • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

    • Add a deoxygenated solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained at 0.1 M with respect to the limiting reagent.[10][18]

  • Reaction Execution :

    • Immerse the reaction flask in a preheated oil bath at 80–100 °C and stir vigorously.[10][16] Alternatively, for microwave-assisted synthesis, heat the reaction mixture to 120–140 °C for a shorter duration (e.g., 20–40 minutes).[19][20]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours for conventional heating).

  • Work-up and Extraction :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-3-aryl-1H-indazole product.

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Indazole, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition 3. Add Catalyst & Solvents inert->addition reaction 4. Heat Reaction (Conventional or Microwave) addition->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (EtOAc/Water Extraction) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification end End: Pure Product purification->end

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality and Optimization: Keys to Success

  • Choice of Catalyst : While Pd(PPh₃)₄ is a reliable catalyst for this transformation, other palladium sources like PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[4][6][18][21] The choice may depend on the electronic properties of the boronic acid.

  • The Role of the Base : The base is crucial for activating the boronic acid.[12][15] While K₂CO₃ is a common and effective choice, other bases like Cs₂CO₃ or K₃PO₄ can be screened if yields are low, as they can enhance the reaction rate in some cases.[20][22]

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane, THF, or DMF) and water is standard.[6][14] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed with specific boronic esters and bases.[6]

  • Temperature : Reaction temperature significantly impacts the rate. While 80-100 °C is a good starting point for conventional heating, sluggish reactions may benefit from higher temperatures or the use of microwave irradiation, which can dramatically reduce reaction times.[16][19]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse library of 1,3-disubstituted indazoles, which are of significant interest in drug discovery.[23][24] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity for a broad range of substrates. The protocol outlined in this guide provides a validated starting point for these synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Plata, R. E., & Singleton, D. A. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2229–2241. [Link]

  • NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • González-Vera, J. A., García-Arriagada, F., & Gacitúa, M. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Nasrollahzadeh, M., Issaabadi, Z., & Varma, R. S. (2018). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Zhang, H. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Al-Masum, M. A., Begum, S., & Islam, M. S. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25684-25697. [Link]

  • Kumar, S., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29279-29302. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Kumar, V., Sirbaiya, A. K., Nematullah, M., Haider, M. F., & Rahman, M. A. (2024). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Intelligent Pharmacy, 2(1), 40-44. [Link]

  • Abrigach, F., El-Malah, T., El-Ghozlani, M., & Al-Hourani, B. J. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3530. [Link]

  • Al-Zoubi, R. M., & Al-Mawla, L. A. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3891–3895. [Link]

  • Yue, C., & Larock, R. C. (2010). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 46(42), 7999-8001. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 1-Benzyl-3-Substituted-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 1-benzyl-3-substituted-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. These derivatives are recognized for their wide-ranging pharmacological activities, serving as crucial scaffolds in drug discovery.[1][2][3] This document provides an in-depth exploration of synthetic strategies, step-by-step experimental protocols, and the scientific rationale behind the methodological choices. Tailored for researchers, medicinal chemists, and drug development professionals, this guide aims to provide a practical and scientifically grounded resource for the synthesis and diversification of this important molecular framework.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a cornerstone in the design of bioactive molecules, with its derivatives exhibiting a remarkable spectrum of therapeutic properties, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][3][4] The strategic substitution at the N1 and C3 positions of the indazole ring is a key approach in medicinal chemistry to modulate the pharmacological profile of these compounds. Specifically, the introduction of a benzyl group at the N1 position and various substituents at the C3 position can significantly influence the compound's interaction with biological targets. This guide focuses on a robust and versatile synthetic pathway to access these valuable 1-benzyl-3-substituted-1H-indazole derivatives.

Synthetic Strategy: A Divergent Approach

The synthesis of a library of 1-benzyl-3-substituted-1H-indazole derivatives is most efficiently achieved through a divergent strategy. This approach involves the initial preparation of a common core intermediate, 1-benzyl-1H-indazole, which is subsequently functionalized at the C3 position. This method allows for the late-stage introduction of a wide variety of substituents, facilitating the exploration of structure-activity relationships (SAR).

The overall synthetic workflow can be visualized as follows:

G Indazole Indazole N_Benzylation N-Benzylation Indazole->N_Benzylation Core_Intermediate 1-Benzyl-1H-indazole N_Benzylation->Core_Intermediate C3_Halogenation C3-Halogenation Core_Intermediate->C3_Halogenation Halogenated_Intermediate 1-Benzyl-3-halo-1H-indazole C3_Halogenation->Halogenated_Intermediate Cross_Coupling Cross-Coupling (e.g., Suzuki) Halogenated_Intermediate->Cross_Coupling Final_Product 1-Benzyl-3-substituted-1H-indazole Cross_Coupling->Final_Product

Caption: A divergent synthetic workflow for 1-benzyl-3-substituted-1H-indazole derivatives.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 1-Benzyl-1H-indazole (Core Intermediate)

The N-benzylation of indazole is a foundational step in this synthetic sequence. The regioselectivity of this alkylation is a critical consideration, as alkylation can occur at either the N1 or N2 position.[5][6][7] The choice of base and solvent system can significantly influence the N1/N2 ratio. For the preparation of the N1-benzyl isomer, a common and effective method involves the use of a mild base in a polar aprotic solvent.[5]

Materials:

  • Indazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve indazole (1.0 eq.) in DMF.

  • Add potassium carbonate (1.5 eq.) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzyl-1H-indazole.

Scientific Rationale:

  • Base and Solvent: The use of K₂CO₃ in DMF provides a balance of basicity and solubility to favor the formation of the thermodynamically more stable N1-alkylated product.[7]

  • Work-up: The aqueous work-up is crucial for removing the inorganic salts and the high-boiling DMF solvent. The brine wash aids in the removal of residual water from the organic phase.

Protocol 2: Synthesis of 1-Benzyl-3-iodo-1H-indazole

To enable C3-functionalization via cross-coupling reactions, the C3 position of the 1-benzyl-1H-indazole must first be halogenated. Iodination is often preferred as the resulting aryl iodide is highly reactive in subsequent palladium-catalyzed reactions.[8] This is typically achieved through a deprotonation-iodination sequence.

Materials:

  • 1-Benzyl-1H-indazole

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 1-benzyl-1H-indazole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve iodine (1.2 eq.) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl, followed by saturated aqueous Na₂S₂O₃ to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography (hexane/ethyl acetate) to yield this compound.

Scientific Rationale:

  • Strong Base: n-Butyllithium is a sufficiently strong base to deprotonate the C3-proton of the indazole ring, forming a lithiated intermediate.

  • Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the highly basic n-BuLi and to prevent side reactions.

  • Electrophilic Quench: Iodine acts as an electrophile to trap the C3-lithiated species, forming the carbon-iodine bond.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C3-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[8][9] It allows for the coupling of the this compound with a wide variety of boronic acids or their esters to introduce diverse aryl or heteroaryl substituents at the C3 position.[10][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by column chromatography to afford the desired 1-benzyl-3-aryl-1H-indazole.

Scientific Rationale:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and broad functional group tolerance.[11][12]

  • Base: The base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.

  • Solvent: The dioxane/water mixture provides a homogeneous system for both the organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-I OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product 1-Benzyl-3-aryl- 1H-indazole RedElim->Product ArI 1-Benzyl-3-iodo- 1H-indazole ArI->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary of Synthetic Steps

StepReactionKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
1N-BenzylationK₂CO₃, Benzyl bromideDMFRoom Temp.12-1880-95
2C3-Iodinationn-BuLi, I₂THF-78 °C to RT2-475-90
3Suzuki CouplingArylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O80-100 °C4-1670-95

Safety and Handling

  • n-Butyllithium: is a pyrophoric reagent and must be handled under a strict inert atmosphere. It can cause severe burns upon contact with skin.

  • Benzyl bromide: is a lachrymator and should be handled in a well-ventilated fume hood.

  • Palladium catalysts: can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF, THF, and dioxane should be handled in a fume hood due to their potential toxicity.

Conclusion

The synthetic protocols detailed in this guide offer a reliable and adaptable approach for the synthesis of 1-benzyl-3-substituted-1H-indazole derivatives. The divergent strategy, centered on the C3-functionalization of a common 1-benzyl-1H-indazole intermediate, provides an efficient pathway for the generation of diverse molecular libraries essential for modern drug discovery programs.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2014). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chen, C. H., et al. (1998). Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 1-benzyl-3-hydroxymethyl-indazole. PrepChem.com. Available at: [Link]

  • Al-Soud, Y. A., et al. (2004). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2018). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2011). Der Pharma Chemica. Available at: [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. (2002). Tetrahedron Letters. Available at: [Link]

  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. (2017). Chemical Science. Available at: [Link]

  • 1-Benzyl-1H-indazol-3-ol. MySkinRecipes. Available at: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2004). ResearchGate. Available at: [Link]

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (2015). Organic Chemistry Frontiers. Available at: [Link]

  • Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles. (2018). Chemical Communications. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). International Journal of Molecular Sciences. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (2023). ChemistrySelect. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. Available at: [Link]

Sources

Strategic Synthesis of Kinase Inhibitors Using 1-Benzyl-3-iodo-1H-indazole as a Core Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers on the strategic use of 1-benzyl-3-iodo-1H-indazole, a versatile intermediate, for the synthesis of diverse kinase inhibitor libraries. We present the underlying chemical principles, detailed, field-proven protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura cross-coupling, and guidance on structure-activity relationship (SAR) exploration.

Introduction: The Indazole Scaffold in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis.[1] Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics.[3] The indazole ring system is particularly effective as a "hinge-binding" fragment, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, mimicking the adenine portion of ATP.[2][4] Several commercially successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, validating its importance in drug design.[1][3][5]

The functionalization of the indazole core is paramount for achieving target potency and selectivity. This guide focuses on a modular synthetic approach starting from this compound, which allows for the systematic and efficient exploration of chemical space.

The Intermediate of Choice: this compound

The selection of this compound as the primary building block is a strategic choice rooted in synthetic versatility and pharmacophoric potential.

  • N1-Benzyl Group: The benzyl group serves a dual purpose. Primarily, it protects the N1 position of the indazole ring, preventing unwanted side reactions. Additionally, the aromatic ring can engage in beneficial hydrophobic or π-stacking interactions within the target kinase's active site, potentially enhancing binding affinity.[6][7]

  • C3-Iodo Group: The iodine atom at the C3 position is the key reactive handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This enables the direct and efficient formation of a C-C bond, attaching a wide array of aryl and heteroaryl moieties to the core scaffold.[10]

This modular design allows for a "late-stage diversification" strategy, where a common intermediate is coupled with various partners to rapidly generate a library of analogs for screening.

Synthetic Strategy & Workflow

The overall synthetic pathway is a robust, multi-step process that begins with commercially available starting materials and culminates in the target kinase inhibitor. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][10]

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Kinase Inhibitor Synthesis A 1H-Indazole B 1-Benzyl-1H-indazole A->B  Step 1: N-Benzylation (BnBr, Base) C This compound B->C  Step 2: C3-Iodination (Iodinating Agent) E Target Kinase Inhibitor C->E Step 3: Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Aryl/Heteroaryl Boronic Acid or Ester D->E

Figure 1: General workflow for the synthesis of 3-aryl-1H-indazole kinase inhibitors.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and rationales for key procedures.

Protocol 1: Synthesis of this compound (Intermediate C)

Rationale: This two-step procedure first protects the indazole nitrogen and then installs the essential iodo group at the C3 position, preparing the core for cross-coupling.

Materials:

  • 1H-Indazole

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

Step 1: N-Benzylation of 1H-Indazole

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-indazole (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension vigorously for 20 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with EtOAc (3x).

  • Combine the organic layers, wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (eluent: hexane/EtOAc gradient) to afford pure 1-benzyl-1H-indazole.

Step 2: C3-Iodination [3]

  • In a round-bottom flask, dissolve 1-benzyl-1H-indazole (1.0 eq) in DMF.

  • Add potassium hydroxide (KOH) (2.0 eq).

  • Prepare a solution of iodine (I₂) (1.5 eq) in DMF and add it dropwise to the reaction mixture.

  • Stir at room temperature for 3-4 hours.[3]

  • Quench the reaction by pouring the mixture into an aqueous solution of NaHSO₃ or Na₂S₂O₃. A precipitate should form.

  • Extract the mixture with EtOAc or Et₂O (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: This palladium-catalyzed reaction is a highly efficient method for forming C-C bonds, attaching the desired (hetero)aryl group from a boronic acid to the C3 position of the indazole.[10][11]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)[10]

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)[3]

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Celite®

Methodology:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.[3] Monitor progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the final 3-aryl-1-benzyl-1H-indazole kinase inhibitor.

Product Characterization & Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized inhibitors, ensuring data from biological assays is reliable.

TechniquePurpose & Expected Outcome
¹H & ¹³C NMR Confirms the covalent structure. Expect to see signals corresponding to both the indazole core and the newly introduced aryl group.
LC-MS Assesses purity and confirms the molecular weight of the target compound.
HRMS Provides the exact mass, confirming the elemental composition (molecular formula).
HPLC Quantifies purity, which should ideally be >95% for use in biological assays.

Application in Structure-Activity Relationship (SAR) Studies

The true power of this synthetic route lies in its application to SAR studies, which are fundamental to optimizing a drug candidate.[12][13] By systematically varying the arylboronic acid coupling partner, researchers can probe the chemical space around the indazole core to enhance potency and selectivity.

G A 1-Benzyl-3-iodo- 1H-indazole C Parallel Suzuki Coupling Reactions A->C B Library of Diverse Arylboronic Acids (R-B(OH)₂) B->C D Library of Novel Indazole Analogs C->D E Kinase Panel Screening D->E F Identify Hits & Determine IC₅₀ Values E->F G SAR Data Analysis & Next-Gen Design F->G

Figure 2: A logical workflow for SAR exploration using the this compound scaffold.

SAR Considerations:

  • Exploring Pockets: Introducing substituents on the C3-aryl ring that are electron-donating, electron-withdrawing, hydrophobic, or capable of hydrogen bonding can probe different sub-pockets of the kinase active site.

  • Improving Selectivity: Modifications can be designed to exploit subtle differences between the active sites of related kinases, leading to inhibitors with improved selectivity profiles and potentially fewer off-target effects.[14]

  • Enhancing Properties: The C3-aryl group can be modified to improve physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. The robust and modular synthetic route, centered on the Suzuki-Miyaura cross-coupling, provides an efficient platform for generating diverse compound libraries. This enables extensive SAR studies, accelerating the discovery and optimization of novel, potent, and selective kinase inhibitors for therapeutic applications.

References

  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • Gummadi, S. B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wang, T., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies. BenchChem.
  • ResearchGate. (n.d.). SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. BenchChem.
  • Shi, F., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
  • Wang, T., et al. (2022). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. BenchChem.
  • Lee, G., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • Zhang, L., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS One.
  • ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.
  • Zhao, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Yuan, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.

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Application Notes & Protocols: A Comprehensive Guide to the Heck Reaction with 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, specifically tailored for the coupling of 1-benzyl-3-iodo-1H-indazole with various alkenes. The indazole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is critical for the development of novel therapeutic agents.[1][2] This document offers a detailed mechanistic overview, optimized experimental protocols, and troubleshooting strategies to empower researchers in chemistry and drug development to successfully employ this powerful transformation. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3][4] Discovered in the late 1960s and early 1970s, this reaction has become indispensable in both academic and industrial settings, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] Its significance lies in its ability to construct complex molecular architectures from readily available starting materials, often with high stereoselectivity and excellent functional group tolerance.[5][6]

The this compound substrate is of particular interest due to the prevalence of the indazole core in a multitude of biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[7] The iodine substituent at the C-3 position provides a highly reactive handle for cross-coupling reactions, as the carbon-iodine bond is readily cleaved during the initial oxidative addition step of the catalytic cycle.[4] This guide will provide the necessary protocols and scientific rationale to effectively utilize this substrate in Heck coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Heck reaction is paramount for optimizing conditions and troubleshooting experiments. The widely accepted catalytic cycle proceeds through a sequence of Pd(0)/Pd(II) intermediates.[4][8]

The primary steps are:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[4] The reactivity order for halides in this step is I > Br > Cl, making our iodo-indazole substrate highly suitable.[4][9]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, a process often requiring the dissociation of a ligand. This is followed by a syn-migratory insertion (carbopalladation), where the aryl group from the indazole is transferred to one of the alkene carbons, forming a new C-C bond.[6][8]

  • Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must possess a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydrido-palladium(II) complex and releasing the substituted alkene product.[4][10] This step typically favors the formation of the more thermodynamically stable E-isomer (trans).[4]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen halide (HI) that is formed.[5] The base assists in the reductive elimination from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[4][11]

Visualization of the Heck Catalytic Cycle

Heck_Reaction_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(I) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [L₂Pd(II)(Aryl)(Alkene)]⁺ I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl L₂Pd(II)(Alkyl)(I) PdII_Alkene->PdII_Alkyl Migratory Insertion HPdII [L₂Pd(II)(H)(I)] PdII_Alkyl->HPdII Syn-β-Hydride Elimination Product Substituted Alkene (Ar-CH=CH-R) PdII_Alkyl->Product HPdII->Pd0 Reductive Elimination Salt [Base-H]⁺I⁻ HPdII->Salt ArylIodide This compound (Ar-I) ArylIodide->PdII_Aryl Alkene Alkene (R-CH=CH₂) Alkene->PdII_Alkene Base Base (e.g., Et₃N) Base->HPdII  Regenerates Pd(0) caption Fig 1. Catalytic Cycle of the Heck Reaction.

Caption: Fig 1. Catalytic Cycle of the Heck Reaction.

Experimental Guide: Protocol & Parameters

The successful execution of a Heck reaction requires careful consideration of several parameters. While the synthesis of the starting material, this compound, can be achieved following literature procedures[12], this section focuses on its subsequent coupling.

General Protocol for Heck Coupling with Ethyl Acrylate

This protocol provides a representative procedure for the coupling of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (approx. 5 mL per 1 mmol of indazole) via syringe.

  • Add triethylamine (2.0 eq) and ethyl acrylate (1.5 eq) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and then brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.[14]

Visualization of the Experimental Workflow

Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere add_solids Add this compound, Pd(OAc)₂ and PPh₃ start->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_liquids Add Anhydrous DMF, Et₃N, and Ethyl Acrylate purge->add_liquids react Heat to 100 °C & Stir (12-24h) add_liquids->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute with EtOAc, Aqueous Washes (NH₄Cl, H₂O, Brine) monitor->workup Reaction Complete dry Dry (Na₂SO₄), Filter, & Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify end End: Isolated Product purify->end

Caption: Fig 2. General Experimental Workflow.

Parameter Optimization

The conditions provided above are a robust starting point. However, for different alkene partners or for improving yield and reaction time, optimization may be necessary.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Pd(OAc)₂: Common, air-stable Pd(II) precatalyst. Reduced in situ to Pd(0).[15] Pd₂(dba)₃: A stable Pd(0) source. Pd(PPh₃)₄: An air-sensitive but active Pd(0) catalyst.Pd(OAc)₂ is often preferred for its stability and cost-effectiveness. The in situ reduction, potentially by the amine base or alkene, initiates the catalytic cycle.[15] Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes lead to faster initiation.
Ligand Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃. Bidentate Phosphines: BINAP, dppf. N-Heterocyclic Carbenes (NHCs). Ligand-free: Possible with highly reactive substrates like aryl iodides.Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[4] The steric and electronic properties of the ligand modulate the catalyst's reactivity, influencing the rates of oxidative addition and reductive elimination.[16] Bulky, electron-rich ligands often promote the reaction.
Base Organic Amines: Et₃N, DIPEA (N,N-Diisopropylethylamine). Inorganic Carbonates: K₂CO₃, Cs₂CO₃. Inorganic Acetates: NaOAc, KOAc.The base is crucial for the final reductive elimination step, where it neutralizes the generated H-I and regenerates the Pd(0) catalyst.[5][11] The choice of base can significantly impact the reaction rate and outcome. Inorganic bases are often used in polar solvents like DMF or DMAc.
Solvent Polar Aprotic: DMF, DMAc, Acetonitrile (ACN), NMP. Non-polar: Toluene, Dioxane.The solvent must solubilize all components and be stable at the required reaction temperature. Polar aprotic solvents are most common as they can stabilize the charged intermediates in the catalytic cycle.
Temperature Typically 80-140 °C.Higher temperatures are generally required to drive the reaction, particularly the oxidative addition and elimination steps. The thermal stability of the substrate and product must be considered.
Additives Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) or chloride (TBAC).In some cases, especially with inorganic bases, additives like TBAB can accelerate the reaction, possibly by facilitating the solubility of the base or influencing the palladium catalyst itself.[10]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized or decomposed).2. Insufficient temperature.3. Incorrect base or solvent for the specific substrate.4. Poor quality of reagents (e.g., wet solvent, impure starting material).1. Use fresh palladium source and ensure inert atmosphere is maintained. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1).2. Increase reaction temperature in 10-20 °C increments.3. Screen different bases (e.g., switch from Et₃N to K₂CO₃) and solvents.4. Use anhydrous solvents and purified reagents.
Formation of Palladium Black Catalyst has precipitated out of the catalytic cycle and agglomerated.Increase ligand concentration to better stabilize the Pd(0) species. Ensure thorough degassing of solvents to remove oxygen. Consider using a phase-transfer catalyst like TBAB.
Alkene Isomerization The palladium-hydride intermediate ([HPd(II)L₂I]) can re-add to the product alkene in the reverse direction, leading to isomerization.Adding a base facilitates the rapid reductive elimination of the palladium-hydride species, minimizing the time it has to engage in side reactions.[11] Using silver or thallium salts can also reduce this issue, though they add cost and toxicity.
Homocoupling of Indazole (Ar-Ar) A common side reaction, especially at high temperatures or if the alkene concentration is low.Ensure the alkene is present in a slight excess (1.2-1.5 eq). Lowering the reaction temperature or catalyst loading might help.

Conclusion

The Heck reaction of this compound is a highly effective method for synthesizing valuable 3-alkenyl-indazole derivatives. Success hinges on a rational selection of reaction parameters based on a solid understanding of the underlying catalytic mechanism. The use of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand in a polar aprotic solvent such as DMF provides a reliable starting point. Researchers can achieve high yields and predictable outcomes by carefully controlling the reaction atmosphere, temperature, and choice of base. The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this powerful C-C bond-forming reaction in their research and development endeavors.

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health.
  • Heck Reaction: easy Mechanism, applications. (2022, August 7). Chemistry Notes.
  • Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. (n.d.). Organic Letters.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Alfa Chemistry.
  • Heck reaction. (2023, January 22). Chemistry LibreTexts.
  • Mechanisms of the Mizoroki–Heck Reaction. (2008, December 16). SciSpace.
  • Heck Reaction Mechanism. (n.d.). BYJU'S.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (n.d.). Organometallics - ACS Publications.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. (n.d.). Google Patents.
  • Heck Coupling. (2020, August 1). YouTube.
  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013, August). ResearchGate.
  • Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives. (n.d.). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing.
  • Heck Coupling. (n.d.). NROChemistry.
  • US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.
  • WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.

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Unlocking the Therapeutic Potential of 1-Benzyl-3-iodo-1H-indazole in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved kinase inhibitors and investigational agents.[1][2][3][4][5][6][7][8] This guide focuses on a specific, yet promising derivative, 1-benzyl-3-iodo-1H-indazole , providing a comprehensive overview of its potential applications in cancer research. While this molecule is primarily recognized as a key synthetic intermediate for more complex indazole-based compounds, its inherent structural features merit direct investigation as a potential anti-cancer agent.[9][10][11] This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its potential mechanisms of action and providing robust protocols for its evaluation.

Section 1: The Scientific Rationale - Why Investigate this compound?

The indazole core is a bioisostere of indole and is adept at forming critical hydrogen bonds within the ATP-binding pockets of various protein kinases, a common mechanism for anti-cancer drugs.[1] The 1-benzyl group adds lipophilicity, potentially enhancing cell permeability, while the 3-iodo substituent offers a reactive handle for further chemical modification or may contribute to unique interactions with target proteins.

While direct evidence for the anti-cancer activity of this compound is still emerging, the well-documented efficacy of its derivatives provides a strong rationale for its investigation.[12][13][14] For instance, copper(II) derivatives of the closely related 1-benzyl-1H-indazol-3-ol have demonstrated cytotoxicity against MCF-7 breast cancer cells.[12] Furthermore, numerous 3-substituted indazole derivatives have shown potent anti-proliferative effects across a range of cancer cell lines.[2][3][14]

Potential Mechanisms of Action:

Based on the broader family of indazole derivatives, this compound could potentially exert its anti-cancer effects through several mechanisms:

  • Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors.[1][8] This compound could potentially inhibit the activity of key oncogenic kinases, such as those involved in cell signaling pathways like MAPK or PI3K/Akt.

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. It is plausible that this compound could induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and activating caspases.[1][2][3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. This compound may cause cell cycle arrest at specific checkpoints, such as G1/S or G2/M, preventing cancer cell proliferation.[13]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Indazole This compound Akt Akt Indazole->Akt Inhibits? PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical mechanism of this compound inducing apoptosis.

Section 2: Experimental Protocols for Evaluating Anti-Cancer Potential

The following protocols provide a detailed framework for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the existing media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT-116Colon Cancer18.5
PC-3Prostate Cancer25.1
Western Blot Analysis for Apoptosis Markers

Objective: To investigate if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Principle: Western blotting is used to detect specific proteins in a cell lysate. By probing for key apoptosis-related proteins, such as cleaved caspase-3 and members of the Bcl-2 family, the induction of apoptosis can be confirmed.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

G cluster_workflow Western Blot Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect end Data Analysis detect->end

Caption: A streamlined workflow for Western Blot analysis.

Section 3: Future Directions and In Vivo Studies

Should in vitro studies demonstrate significant anti-cancer activity, the next logical step would be to evaluate the efficacy and toxicity of this compound in preclinical animal models. This would involve:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Xenograft models: Human cancer cells are implanted in immunocompromised mice, which are then treated with the compound to assess its effect on tumor growth.

  • Toxicity studies: To determine the maximum tolerated dose and to identify any potential side effects.

Section 4: Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of cancer research. Its structural relationship to known anti-cancer agents warrants a thorough investigation of its therapeutic potential. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound, potentially paving the way for the development of a novel class of indazole-based cancer therapeutics.

References

  • MySkinRecipes. (n.d.). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • ResearchGate. (2025). 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved from [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]

  • ResearchGate. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Retrieved from [Link]

  • Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 1-Benzyl-3-iodo-1H-indazole for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Benzyl-3-iodo-1H-indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 1-benzyl-3-substituted-1H-indazole framework has emerged as a critical scaffold for the development of potent kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.[3][4][5] The benzyl group at the N1 position often serves to occupy a hydrophobic pocket in target enzymes, while the C3 position provides a versatile vector for chemical modification to explore and optimize interactions with the active site.

The precursor, this compound, is an ideal starting material for structure-activity relationship (SAR) studies. The carbon-iodine bond at the C3 position is readily functionalized through a variety of robust and versatile palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups. By generating a library of analogs and evaluating their biological activity, researchers can elucidate the key structural features required for potency and selectivity, thereby guiding the rational design of next-generation therapeutics.

This document provides a comprehensive guide to the synthesis of the this compound precursor and its subsequent derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and present representative data to illustrate the impact of C3-substitutions on biological activity.

Part 1: Synthesis of the Core Scaffold: this compound

The journey to a diverse library of C3-functionalized indazoles begins with a reliable synthesis of the key iodinated precursor. The following two-step protocol, adapted from established literature procedures, provides a robust route to this compound.[6]

Workflow for Precursor Synthesis

Indazole 1H-Indazole Iodoindazole 3-Iodo-1H-indazole Indazole->Iodoindazole Step 1: Iodination (I₂, KOH, DMF) FinalProduct This compound Iodoindazole->FinalProduct Step 2: Benzylation (BnBr, t-BuOK, THF)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Iodo-1H-indazole [7]

  • Reagent Preparation: In a round-bottom flask, dissolve 1H-indazole (1.0 eq.) in dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH) pellets (2.0 eq.) to the solution and stir until dissolved.

  • Iodination: Prepare a solution of iodine (I₂) (1.5 eq.) in DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A precipitate will form.

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole as a white solid.

Step 2: Synthesis of this compound [6]

  • Reaction Setup: To a solution of 3-iodo-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (t-BuOK) (1.05 eq.).

  • Alkylation: Add benzyl bromide (BnBr) (1.1 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 1-3 hours. The N-benzylation is typically rapid.

  • Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Part 2: C3-Derivatization via Palladium-Catalyzed Cross-Coupling

The C3-iodo group serves as an excellent synthetic handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy due to their broad functional group tolerance, high efficiency, and well-understood mechanisms.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][9] This reaction is particularly valuable in SAR studies for exploring how different aromatic systems at the C3 position influence biological activity.

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Product 1-Benzyl-3-aryl-1H-indazole Reaction->Product

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Generalized Protocol for Suzuki-Miyaura Coupling: [9][10]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture with vigorous stirring. Typical conditions are 100 °C for 8-12 hours, or microwave irradiation at 100-120 °C for 20-40 minutes.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to introduce a rigid, linear alkyne linker at the C3 position.[11] This is particularly useful for probing deeper pockets within an enzyme's active site.

Mechanistic Rationale: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper:

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the iodoindazole to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Start This compound + Terminal Alkyne Reaction Sonogashira Coupling (Pd/Cu Catalysts, Base, Solvent) Start->Reaction Product 1-Benzyl-3-alkynyl-1H-indazole Reaction->Product

Caption: Workflow for Sonogashira C-C bond formation.

Generalized Protocol for Sonogashira Coupling: [12][13]

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (5-10 mol%), and a copper co-catalyst such as copper(I) iodide (CuI) (10 mol%).

  • Solvent and Reagents: Add a solvent mixture of DMF and a base like triethylamine (Et₃N) (e.g., 1:2 ratio).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours or with gentle heating (e.g., 40-80 °C) to accelerate the reaction.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the desired 3-alkynyl-indazole derivative.

C. Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that allows for the coupling of aryl halides with a wide range of primary and secondary amines.[14] This is a key transformation for introducing hydrogen bond donors and acceptors, which are often crucial for target engagement.

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions:

  • Oxidative Addition: Pd(0) adds to the iodoindazole to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a strong base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated indazole product and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.

Start This compound + Primary/Secondary Amine Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) Start->Reaction Product 1-Benzyl-3-amino-1H-indazole Reaction->Product

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Generalized Protocol for Buchwald-Hartwig Amination: [14][15]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP; 4-10 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃); 1.4-2.0 eq.).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Then, add the amine coupling partner (1.1-1.5 eq.).

  • Heating: Seal the tube and heat the reaction mixture with stirring, typically between 80-110 °C, for 4-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the chemical space around the indazole core. The data generated from biological screening of the resulting library provides critical insights into the SAR.

Illustrative SAR Data for Indazole Derivatives as Kinase Inhibitors

The following table summarizes representative IC₅₀ data for C3-substituted indazole derivatives against various kinases. While not all compounds share the exact N1-benzyl substituent, the data illustrates general trends observed when modifying the C3 position.

Compound IDC3-Substituent (R)Target KinaseIC₅₀ (nM)Citation
1 3,4-DimethoxyphenylPan-Kinase Panel770 (Average GI₅₀)[1]
2 2-NaphthylPan-Kinase Panel860 (Average GI₅₀)[1]
3 4-ChlorophenylPan-Kinase Panel1050 (Average GI₅₀)[1]
4 Pyridin-4-yl-ethynylPI3Kα361[13]
5 4-Morpholinophenyl-ethynylPI3Kα794[13]
6 3-Aminoindazole CoreALK12[5]
7 (4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)aminoBCR-ABL (T315I)9[16]

Analysis of SAR Trends:

  • Aryl Substituents (Suzuki Coupling): The nature and substitution pattern of the aryl ring at C3 significantly impact activity. Electron-donating groups, such as the dimethoxy-phenyl in compound 1 , often enhance potency.[1] The size and hydrophobicity of the aryl group, like the naphthyl moiety in compound 2 , can be optimized to fit specific pockets in the kinase active site.

  • Alkynyl Substituents (Sonogashira Coupling): The introduction of an alkynyl group allows for the placement of functionalities in regions of the active site that may not be accessible to simple aryl groups. As seen with compounds 4 and 5 , a terminal pyridine ring on the alkyne is more effective for PI3Kα inhibition than a larger morpholinophenyl group, highlighting the sensitivity of the binding pocket to steric bulk and basicity.[13]

  • Amino Substituents (Buchwald-Hartwig Amination): The 3-aminoindazole moiety is a well-established "hinge-binding" fragment in many kinase inhibitors.[17] The NH₂ group can form crucial hydrogen bonds with the kinase hinge region. Further elaboration of this amino group, as seen in the complex substituent of compound 7 , can lead to highly potent and selective inhibitors by engaging additional binding sites.[16]

Conclusion

The this compound scaffold is a highly tractable platform for medicinal chemistry campaigns, particularly in the discovery of novel kinase inhibitors. The straightforward synthesis of the iodinated precursor, combined with the power and versatility of palladium-catalyzed cross-coupling reactions, enables the rapid generation of diverse chemical libraries. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient methods to install aryl, alkynyl, and amino functionalities, respectively. The subsequent analysis of biological data from these derivatives allows for the construction of robust structure-activity relationships, which are essential for the iterative process of drug design and lead optimization. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable scaffold in their drug discovery programs.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 21, 2026, from [Link]

  • Collot, V., et al. (1999). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron, 55, 6917-6922.
  • Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives and required magnesium intermediates. (n.d.). Google Patents.
  • Obaid Arhema Frejat, F., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Castellano, S., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(17), 7939-7953.
  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (2014). Journal of Medicinal Chemistry, 57(24), 10348-10365.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14, 21863-21876.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(7), 2949.
  • 1-Benzyl-1H-indazol-3-ol. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. (2021). Asian Journal of Organic Chemistry, 10(9), 2216-2234.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2021). RSC Medicinal Chemistry, 12(11), 1836-1855.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(7), 1225-1257.
  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2023). Molecules, 28(13), 5174.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor including the T315I gatekeeper mutant. (2021). European Journal of Medicinal Chemistry, 213, 113175.
  • Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. (n.d.).
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. (2015). Journal of the Mexican Chemical Society, 59(2), 108-115.
  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. (2014). Organic & Biomolecular Chemistry, 12(30), 5586-5589.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15951-15962.
  • 1-benzyl-1H-indazol-3-ol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Sonogashira Reaction Between Benzyl Iodide and Phenylacetylene by Various Photocatalysts Under Optimal Conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. (2012). Organic & Biomolecular Chemistry.
  • 1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols: 1-Benzyl-3-iodo-1H-indazole as a Versatile Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including those with potent anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-benzyl-3-iodo-1H-indazole as a key intermediate for the synthesis of novel anti-inflammatory agents. We present detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, discuss the mechanistic rationale behind the synthesized derivatives' biological activity, and offer insights into experimental design and execution.

Introduction: The Strategic Importance of the Indazole Nucleus

Indazole-containing molecules exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory effects.[1][4] Commercially successful anti-inflammatory drugs such as Bendazac and Benzydamine feature the 1H-indazole scaffold, underscoring its therapeutic relevance.[1] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant goal in medicine. The functionalization of the indazole core offers a promising avenue for achieving this.

This compound serves as an ideal starting material for library synthesis. The benzyl group at the N1 position provides steric and electronic properties that can be crucial for receptor binding, while the iodine atom at the C3 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling systematic exploration of the structure-activity relationship (SAR).

Synthesis of the Key Intermediate: this compound

The preparation of this compound is a straightforward, two-step process that can be readily scaled. The methodology involves the direct iodination of the indazole ring at the C3 position, followed by N-benzylation.

Workflow for Synthesis of this compound

Indazole 1H-Indazole IodoIndazole 3-Iodo-1H-indazole Indazole->IodoIndazole Iodination (I₂, KOH, DMF) FinalProduct This compound IodoIndazole->FinalProduct N-Benzylation (BnBr, Base)

Caption: Synthesis of the key intermediate.

Protocol Rationale:

  • Iodination: The C3 position of the 1H-indazole is acidic and can be deprotonated by a base like potassium hydroxide (KOH). The resulting anion readily reacts with molecular iodine (I₂) to yield 3-iodo-1H-indazole.[5] Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.[5]

  • N-Benzylation: The subsequent alkylation of the indazole nitrogen is typically achieved using benzyl bromide (BnBr) in the presence of a base. This reaction proceeds via an SN2 mechanism. The choice of base and solvent can influence the regioselectivity (N1 vs. N2 benzylation), but the N1-benzylated product is often the major isomer.[6]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position of this compound is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions. This versatility is the cornerstone of its utility in generating diverse libraries of potential anti-inflammatory agents.

Suzuki-Miyaura Coupling: Building Bi-aryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds. Reacting this compound with various aryl or heteroaryl boronic acids (or their pinacol esters) allows for the synthesis of 3-aryl-1-benzyl-1H-indazoles. These structures are of high interest as many kinase inhibitors, which can modulate inflammatory pathways, possess bi-aryl motifs.[5]

General Suzuki-Miyaura Coupling Workflow

cluster_reactants Reactants Indazole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Indazole->Catalyst BoronicAcid R-B(OH)₂ or R-B(pin) BoronicAcid->Catalyst Product 3-Aryl/Heteroaryl-1-benzyl-1H-indazole Catalyst->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 1: Synthesis of 1-Benzyl-3-(4-methoxyphenyl)-1H-indazole

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials and Reagents

Reagent M.W. Amount Moles
This compound 334.16 334 mg 1.0 mmol
4-Methoxyphenylboronic acid 151.96 182 mg 1.2 mmol
Tetrakis(triphenylphosphine)palladium(0) 1155.56 58 mg 0.05 mmol
Cesium Carbonate (Cs₂CO₃) 325.82 652 mg 2.0 mmol
1,4-Dioxane - 8 mL -

| Water | - | 2 mL | - |

Step-by-Step Methodology:

  • Setup: To a 25 mL Schlenk flask, add this compound (334 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The aqueous phase is necessary for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After the reaction is complete (disappearance of the starting iodide), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (200-300 mesh) using a gradient of hexane/ethyl acetate to afford the pure product.[4]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper salts. The resulting 3-alkynyl indazole derivatives are valuable targets themselves or can serve as intermediates for further transformations, such as cyclizations or click chemistry.[8][9]

Protocol 2: Synthesis of 1-Benzyl-3-(phenylethynyl)-1H-indazole

This protocol details a standard Sonogashira coupling procedure.

Materials and Reagents

Reagent M.W. Amount Moles
This compound 334.16 334 mg 1.0 mmol
Phenylacetylene 102.14 123 µL 1.1 mmol
PdCl₂(PPh₃)₂ 701.90 35 mg 0.05 mmol
Copper(I) Iodide (CuI) 190.45 19 mg 0.1 mmol
Triethylamine (TEA) 101.19 5 mL -

| Tetrahydrofuran (THF) | - | 5 mL | - |

Step-by-Step Methodology:

  • Setup: In a dried Schlenk flask under an argon atmosphere, dissolve this compound (334 mg, 1.0 mmol) in a mixture of THF (5 mL) and triethylamine (5 mL). Triethylamine acts as both the solvent and the base.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol) to the solution.

  • Alkyne Addition: Add phenylacetylene (123 µL, 1.1 mmol) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Mechanism of Anti-inflammatory Action

Derivatives synthesized from this compound can exert anti-inflammatory effects through multiple mechanisms. The primary modes of action for many indazole-based compounds involve the inhibition of key enzymes and signaling proteins in the inflammatory cascade.

Key Anti-inflammatory Targets of Indazole Derivatives

Indazole Indazole Derivative COX2 COX-2 Indazole->COX2 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Indazole->Cytokines Inhibition ROS Reactive Oxygen Species (ROS) Indazole->ROS Scavenging Inflammation Inflammation (Pain, Swelling) COX2->Inflammation Cytokines->Inflammation ROS->Inflammation

Caption: Potential anti-inflammatory mechanisms.

  • Cyclooxygenase-2 (COX-2) Inhibition: Many NSAIDs function by inhibiting COX enzymes. Indazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform responsible for prostaglandin synthesis at sites of inflammation. This reduces pain and swelling while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Cytokine Modulation: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are critical mediators of the inflammatory response. Certain indazole compounds can suppress the production and signaling of these cytokines, thereby dampening the overall inflammatory cascade.

  • Free Radical Scavenging: Inflammation is often associated with oxidative stress due to the overproduction of reactive oxygen species (ROS). Some indazole derivatives possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative damage to tissues.[2]

Data Summary and Evaluation

The following table summarizes hypothetical outcomes for a series of derivatives synthesized from this compound, illustrating the potential for generating potent anti-inflammatory agents.

Table 1: Synthetic and Biological Data for Indazole Derivatives

Compound ID R-Group (from Coupling Partner) Coupling Method Yield (%) COX-2 IC₅₀ (µM)[2]
IND-01 4-Methoxyphenyl Suzuki 85% 0.85
IND-02 3-Pyridyl Suzuki 78% 1.20
IND-03 Phenylethynyl Sonogashira 82% 2.50
IND-04 Thiophen-2-yl Suzuki 80% 0.95

| Celecoxib | (Reference Drug) | - | - | 0.04 |

Data are representative and for illustrative purposes.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel indazole-based anti-inflammatory drug candidates. Its utility in robust and scalable palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the efficient generation of diverse chemical libraries. The resulting compounds have the potential to modulate key inflammatory pathways, including COX-2 and pro-inflammatory cytokines. The protocols and insights provided in this application note serve as a foundational guide for researchers aiming to exploit this powerful synthetic strategy in the quest for next-generation anti-inflammatory therapies.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
  • Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. (2011). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research.
  • Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. (1976). Arzneimittelforschung.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Preprints.org.
  • Process for the preparation of bendamustine hydrochloride. (2014). Google Patents.
  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2013). ResearchGate.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). ResearchGate.
  • Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. (2020). Organic Chemistry Frontiers.
  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). Current Medicinal Chemistry.
  • Chemistry of aminophenols. Part 1: Remarkable additive effect on Sonogashira cross-coupling of 2-carboxamidoaryl triflates and application to novel synthesis of indoles. (2001). Tetrahedron Letters.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-benzyl-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Symptoms: After the reaction and workup, you observe a low yield of the desired this compound, or none at all.

Potential Causes & Solutions:

  • Incomplete N-benzylation of Indazole: The initial step of protecting the indazole nitrogen with a benzyl group may be inefficient.

    • Solution: Ensure anhydrous reaction conditions. Use a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate the indazole. Monitor the reaction by TLC to confirm the consumption of the starting indazole.

  • Inefficient Iodination: The subsequent iodination at the C-3 position might be the rate-limiting step.

    • Solution 1 (Base and Iodine): The combination of a base like potassium hydroxide (KOH) with molecular iodine (I₂) in a polar aprotic solvent like DMF is a common and effective method.[1][2][3] Ensure the dropwise addition of the iodine solution to the reaction mixture.[2][3]

    • Solution 2 (Alternative Iodinating Agents): Consider using N-iodosuccinimide (NIS) as an alternative iodinating agent, which can sometimes offer milder reaction conditions and improved yields.

  • De-iodination of the Product: The carbon-iodine bond can be susceptible to cleavage under certain conditions, leading to the formation of 1-benzyl-1H-indazole as a byproduct.[4]

    • Solution: Avoid prolonged exposure to light and high temperatures during the reaction and purification steps.[4] If using palladium catalysts for subsequent cross-coupling reactions, be aware that hydrodehalogenation can be a side reaction.[4][5]

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control for optimal results.

    • Solution: Most iodination reactions of indazoles are carried out at room temperature.[1][2][3] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be explored, while monitoring for potential side product formation.

Issue 2: Formation of Significant Side Products

Symptoms: TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.

Potential Causes & Solutions:

  • Di-iodination: The formation of di-iodinated indazole species can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.

    • Solution: Use a controlled stoichiometry of the iodinating agent (typically 1.1 to 1.5 equivalents of I₂). Monitor the reaction closely by TLC and quench it once the starting material is consumed.

  • Positional Isomers: While iodination of 1-benzyl-indazole is generally selective for the C-3 position, trace amounts of other isomers could form depending on the reaction conditions.

    • Solution: Careful purification by column chromatography is usually effective in separating positional isomers.

  • Byproducts from the Benzylation Step: If the initial N-benzylation is not clean, unreacted indazole or other benzylated isomers could carry over and react during the iodination step.

    • Solution: Purify the 1-benzyl-1H-indazole intermediate before proceeding to the iodination step to ensure the starting material is clean.

Issue 3: Difficult Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

  • Residual DMF: Dimethylformamide (DMF) is a high-boiling point solvent commonly used in this synthesis and can be challenging to remove completely.

    • Solution: After the reaction, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove residual DMF.

  • Co-eluting Impurities: A non-polar impurity, such as the de-iodinated byproduct (1-benzyl-1H-indazole), may co-elute with the desired product during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

The most commonly reported and reliable method involves a two-step process:

  • N-benzylation of indazole: Reacting indazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., NaH or K₂CO₃) in a solvent like DMF or acetonitrile.

  • C-3 Iodination: Treating the resulting 1-benzyl-1H-indazole with an iodinating agent. A widely used condition is molecular iodine (I₂) and a base like potassium hydroxide (KOH) in DMF.[1][2][3]

Q2: What is the role of the base in the iodination step?

The base, typically KOH or another strong base, is crucial for the deprotonation of the indazole ring, which activates it for electrophilic substitution by iodine.

Q3: Can I perform a one-pot synthesis of this compound from indazole?

While a one-pot procedure is theoretically possible, a stepwise approach with purification of the intermediate 1-benzyl-1H-indazole is generally recommended to achieve higher purity and yield of the final product. This minimizes the formation of side products.

Q4: How can I confirm the correct regiochemistry of the iodination?

The iodination of 1-substituted indazoles predominantly occurs at the C-3 position. This can be confirmed by ¹H NMR spectroscopy, where the disappearance of the C-3 proton signal and characteristic shifts in the aromatic protons will be observed. Further confirmation can be obtained through ¹³C NMR and mass spectrometry.

Q5: What are the key safety precautions for this synthesis?

  • Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Iodine: Iodine is corrosive and can cause stains. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a skin and respiratory irritant. Use in a fume hood and wear appropriate gloves.

Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 1-benzyl-1H-indazole
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of indazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting indazole is consumed.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzyl-1H-indazole.

Step 2: Synthesis of this compound
  • To a solution of 1-benzyl-1H-indazole (1.0 eq.) in DMF, add powdered potassium hydroxide (4.0 eq.).[1]

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of iodine (2.0 eq.) in DMF dropwise to the reaction mixture.[1]

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.[1]

  • Extract the product with diethyl ether or ethyl acetate.[1]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Data Summary Table
ParameterCondition 1Condition 2Condition 3
Iodinating Agent I₂/KOHNISI₂/K₂CO₃
Solvent DMFAcetonitrileDMF
Temperature Room TempRoom Temp50 °C
Typical Yield Good to ExcellentModerate to GoodGood
Notes Most common method.[1][2][3]Milder conditions.Alternative base.

Visualizing the Synthesis and Troubleshooting

Workflow for the Synthesis of this compound

synthesis_workflow indazole Indazole benzylation N-Benzylation (NaH, Benzyl Bromide, DMF) indazole->benzylation benzyl_indazole 1-benzyl-1H-indazole benzylation->benzyl_indazole iodination C-3 Iodination (I₂, KOH, DMF) benzyl_indazole->iodination purification Purification (Column Chromatography) iodination->purification product This compound purification->product

Caption: A streamlined workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_benzylation Check N-benzylation Step start->check_benzylation check_iodination Check Iodination Step start->check_iodination check_purification Check Purification Step start->check_purification sub_benzylation1 Incomplete Reaction? check_benzylation->sub_benzylation1 sub_benzylation2 Side Products? check_benzylation->sub_benzylation2 sub_iodination1 De-iodination? check_iodination->sub_iodination1 sub_iodination2 Reagents Inactive? check_iodination->sub_iodination2 sub_purification1 Product Loss? check_purification->sub_purification1 solution_benzylation1 Optimize Base/Time sub_benzylation1->solution_benzylation1 solution_benzylation2 Purify Intermediate sub_benzylation2->solution_benzylation2 solution_iodination1 Control Temp/Light sub_iodination1->solution_iodination1 solution_iodination2 Use Fresh Reagents sub_iodination2->solution_iodination2 solution_purification1 Optimize Eluent sub_purification1->solution_purification1

Caption: A decision tree for troubleshooting low product yield.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • MDPI. (2020). Pd(PPh3)
  • National Center for Biotechnology Information. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • RSC Publishing. (2021).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
  • National Center for Biotechnology Information. (2021).
  • MDPI. (2023).
  • Semantic Scholar. (2023).
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Scheme 1.Synthesis of 1-benzyl-6-nitro-1H-indazole (P1). Yield:63%; mp:....
  • ECHEMI. (n.d.). 1-Benzyl-1H-indazol-3-ol Formula.
  • CymitQuimica. (n.d.). 1-Benzyl-1H-indazol-3-ol.

Sources

Side reactions and byproduct formation in the synthesis of 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 1-benzyl-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this critical synthetic transformation. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency, selectivity, and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yields a mixture of two major products that are difficult to separate. How can I identify them and improve selectivity for the desired this compound?

This is the most common challenge in the N-alkylation of indazoles and arises from the formation of regioisomers: the desired N1-benzyl product and the undesired N2-benzyl byproduct.

Cause Analysis: The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). The ratio of N1 to N2 alkylation is highly dependent on reaction conditions, including the choice of base, solvent, temperature, and the nature of the substituent at the C3 position.[1][2][3]

  • Steric Hindrance: The iodine atom at the C3 position offers moderate steric bulk. While this favors alkylation at the less hindered N1 position, the effect is not always sufficient to ensure high selectivity.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leading to a more "naked" and reactive indazole anion, which can decrease selectivity. Less polar solvents like THF often favor N1 alkylation.[1][4]

  • Base and Counter-ion: Strong, sterically bulky bases or bases with large counter-ions (like Cs₂CO₃) can influence the site of alkylation. For instance, NaH in THF is often cited as a good system for promoting N1 selectivity, potentially due to the coordination of the Na⁺ ion between N2 and a substituent.[1][4]

Step-by-Step Solutions:

  • Confirm Isomer Identity:

    • TLC: The two isomers often have slightly different polarities and may be distinguishable on a TLC plate with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The N1 isomer is typically less polar than the N2 isomer.

    • ¹H NMR Spectroscopy: The most definitive method. The chemical shift of the benzylic methylene protons (-CH₂-Ph) is characteristic. For N1-benzyl indazoles, this signal typically appears around δ 5.6 ppm. For the N2-isomer, it is shifted downfield. Furthermore, 2D NMR techniques like HMBC can show a correlation between the benzylic protons and the C7a carbon for the N1 isomer, or the C3 carbon for the N2 isomer, confirming the connectivity.[5]

  • Optimize Reaction Conditions for N1-Selectivity:

    • Solvent and Base Combination: Switch from DMF to THF. Use sodium hydride (NaH) as the base. This combination is widely reported to favor N1 alkylation for many indazole systems.[1][2][4]

    • Temperature Control: Perform the deprotonation with NaH at 0 °C before adding benzyl bromide and then allow the reaction to slowly warm to room temperature. This can help control the reaction kinetics and improve selectivity.

    • Alternative Strategies: For challenging cases, consider a thermodynamically controlled approach. Some studies have shown that equilibration processes can favor the more stable N1 substituted product.[4][6]

  • Purification:

    • If a mixture is unavoidable, separation by column chromatography is the standard method.[6][7] A shallow gradient of ethyl acetate in hexane is often effective.

    • Recrystallization from a mixed solvent system can also be an effective, scalable alternative to chromatography for separating isomers.[7]

dot

Caption: Troubleshooting workflow for poor N1-regioselectivity.

Q2: My mass spectrometry results show a peak corresponding to a di-iodinated product. How does this happen and how can I prevent it?

Cause Analysis: This side reaction typically occurs during the initial iodination of the indazole core to form the 3-iodo-1H-indazole precursor, not during the benzylation step. If this di-iodinated precursor is carried forward, it will lead to the di-iodinated benzyl-indazole byproduct.

  • Mechanism of Over-Iodination: The iodination of indazole is an electrophilic aromatic substitution. Under strongly basic conditions (e.g., KOH/I₂ in DMF), the indazole ring is activated towards electrophilic attack.[8] While the C3 position is the most electronically favorable site for substitution, harsh conditions or an excess of the iodinating agent can lead to a second iodination event, typically at one of the electron-rich positions on the benzene ring (e.g., C5 or C7).

Step-by-Step Solutions:

  • Purify the Starting Material: Ensure the 3-iodo-1H-indazole starting material is pure before proceeding to the benzylation step. Use column chromatography or recrystallization to remove any di-iodinated impurities.

  • Refine the Iodination Protocol:

    • Stoichiometry: Carefully control the stoichiometry of the iodine (I₂). Use no more than 1.05-1.1 equivalents.

    • Temperature: Run the iodination reaction at a lower temperature (e.g., room temperature instead of heating) to reduce the rate of the second substitution.

    • Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent the formation of over-iodinated products.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, offering deeper mechanistic insight and analytical guidance.

Q1: What is the fundamental chemical principle governing N1 vs. N2 selectivity in indazole alkylation?

The regioselectivity is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: The N2 position is often considered the site of kinetic attack. It is generally more sterically accessible and, in some cases, may be the more nucleophilic nitrogen atom of the indazole anion. Reactions run at low temperatures with strong bases and polar aprotic solvents often favor the kinetic N2 product.

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] Consequently, the N1-alkylated product is also typically the more stable isomer. Conditions that allow for equilibration, such as higher temperatures or the presence of a reversible proton source, can lead to the formation of the thermodynamic N1 product.[4][6] The choice of solvent and counter-ion can stabilize one transition state over the other, further influencing the outcome.[1][9]

dot

Caption: Competing N1 vs. N2 alkylation pathways.

Q2: What are the characteristic analytical signatures to differentiate the product from key byproducts?

Accurate characterization is crucial for confirming the success of the synthesis and ensuring the purity of the final compound.

CompoundKey ¹H NMR Signal (CDCl₃)Rationale
This compound (Product) ~ δ 5.6 ppm (s, 2H, -CH₂Ph) The benzylic protons are deshielded by the N1 atom of the indazole ring.
2-Benzyl-3-iodo-1H-indazole (Byproduct) ~ δ 5.8-6.0 ppm (s, 2H, -CH₂Ph)The benzylic protons experience a different electronic environment attached to N2, typically resulting in a downfield shift compared to the N1 isomer.
3-Iodo-1H-indazole (Starting Material) Absence of benzylic proton signal; presence of a broad N-H proton signal (> δ 10 ppm).The key identifier is the lack of the benzyl group signals.
Benzyl Bromide (Reagent) ~ δ 4.5 ppm (s, 2H, -CH₂Br)The benzylic protons are significantly upfield compared to the N-benzylated products.

Table 1: Comparative ¹H NMR data for identification of product and byproducts.

Q3: Is it possible to form any C-benzylated byproducts?

While theoretically possible, C-alkylation of the indazole ring under these conditions is highly unlikely. The nitrogen atoms of the deprotonated indazole are significantly more nucleophilic than any of the carbon atoms on the ring. The negative charge is primarily localized on the heteroatoms. Therefore, N-alkylation is the overwhelmingly favored reaction pathway, and C-benzylated byproducts are not typically observed.

Experimental Protocols

Protocol 1: N1-Selective Synthesis of this compound

This protocol is optimized for high N1-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry THF (10 mL per 1 mmol of indazole).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Indazole Addition: Slowly add a solution of 3-iodo-1H-indazole (1.0 equivalent) in a minimum amount of dry THF to the NaH suspension. Stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane) or LCMS.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link][1][2][4][5]

  • Alam, M. M., & Keating, M. J. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron. Available at: [Link][9]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link][10]

  • Shimada, I., et al. (2008). Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A). Available at: [7]

  • Bull, J. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link][6][11]

  • Özdemir, A., et al. (2018). Regioisomeric N-Alkylation of Some Indazoles. DergiPark. Available at: [Link][3]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Singh, U. P., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link][8]

  • Collot, V., et al. (1999). Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives. Google Patents (WO2011015502A1). Available at: [12]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the C-3 functionalization of indazole scaffolds, specifically focusing on the Suzuki-Miyaura cross-coupling of 1-benzyl-3-iodo-1H-indazole. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the reaction's critical parameters to help you achieve consistent, high-yield results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common challenges encountered during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Failure to achieve conversion is a frequent issue that typically points to one or more inactive components in the catalytic system. Let's break down the potential culprits.

Causality: The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving a Palladium(0) species.[1][2] If this active catalyst is not generated or is quenched, the cycle stalls. The key steps are:

  • Oxidative Addition: Pd(0) inserts into the carbon-iodine bond of your indazole.[3][4]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[5]

  • Reductive Elimination: The two organic partners are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[3]

A failure in any of these steps leads to poor conversion.

Troubleshooting Workflow:

G start Low / No Conversion cat Is the Catalyst System Active? start->cat base Is the Base Correctly Chosen & Active? cat->base [ Yes ] solution_cat Solution: Screen Catalysts & Ligands. - Try PdCl2(dppf) or Pd(PPh3)4. - Use a pre-catalyst (e.g., XPhos Pd G3). - Ensure Pd(0) source is not degraded. cat->solution_cat [ No ] reagents Are Reagents & Solvents Pure and Degassed? base->reagents [ Yes ] solution_base Solution: Re-evaluate Base. - Use fresh, anhydrous K2CO3 or Cs2CO3. - For sensitive substrates, try K3PO4. - Ensure 2-3 equivalents are used. base->solution_base [ No ] temp Is the Reaction Temperature Optimal? reagents->temp [ Yes ] solution_reagents Solution: Improve Reaction Setup. - Use anhydrous solvents. - Degas solvent/reaction mixture thoroughly (Ar sparge). - Check purity of boronic acid. reagents->solution_reagents [ No ] solution_temp Solution: Increase Temperature. - Heat to 80-100 °C. - Consider microwave irradiation for rapid optimization. temp->solution_temp [ No ]

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Catalyst System: The choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh3)4 can work, they are often less stable and efficient than modern systems.[6]

    • Recommended Action: Start with a robust, air-stable catalyst. Ferrocene-based catalysts like PdCl₂(dppf) are excellent choices for heterocyclic systems.[1][6] Alternatively, use a preformed Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos .[7][8] These ligands accelerate both oxidative addition and reductive elimination.

  • Base Selection: The base is not merely a pH adjuster; it is critical for activating the boronic acid to facilitate transmetalation.[7]

    • Recommended Action: An inorganic base is standard. Potassium carbonate (K₂CO₃) is a cost-effective first choice.[1][8] If you see decomposition or side reactions, switching to caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[2][8] Always use 2-3 equivalents of freshly powdered, dry base.

  • Solvent and Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[2]

    • Recommended Action: Use anhydrous solvents. Common choices include 1,4-dioxane , THF , DMF , or toluene , typically with a small amount of water (e.g., 4:1 or 5:1 organic:water) to aid in dissolving the base.[1][2] Crucially, the reaction mixture must be rigorously degassed. This is best done by bubbling argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.

  • Temperature: Suzuki couplings often require thermal energy to proceed at a reasonable rate.

    • Recommended Action: If running at room temperature yields no product, heat the reaction to 80-100 °C .[1] For rapid screening, microwave irradiation can significantly shorten reaction times.[9]

Question 2: My reaction is producing significant side products, such as homo-coupled boronic acid (aryl-aryl) or dehalogenated indazole. How can I suppress these?

Answer:

Side product formation indicates that an undesired reaction pathway is competing with your desired cross-coupling.

  • Homo-coupling (Boronic Acid Dimer): This is almost always caused by the presence of oxygen. The mechanism involves a palladium-catalyzed oxidation of the boronic acid.

    • Solution: The most effective solution is rigorous deoxygenation. Ensure your entire setup is purged with an inert gas (argon or nitrogen) and that the solvents have been properly degassed.[8] Using a slightly lower catalyst loading can sometimes help.

  • Protodeboronation (Hydrolysis of Boronic Acid): This occurs when the boronic acid reacts with water to revert to the corresponding arene, reducing the amount available for transmetalation.

    • Solution: Minimize water in the reaction. Using anhydrous solvents with a base like K₃PO₄ can be very effective at preventing this side reaction.[8] Alternatively, using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue.

  • Dehalogenation (Iodine replaced by Hydrogen): This side reaction can be complex but often involves the palladium catalyst and a hydrogen source in the reaction mixture (e.g., trace water, solvent, or base).

    • Solution: Ensure your base is not overly harsh. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate.[2] Screening different palladium ligands can also solve this; sometimes a less electron-rich ligand can disfavor the hydride pathways that lead to dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" set of starting conditions for coupling with this compound?

A1: For a reliable starting point, we recommend the following conditions, which can be optimized further. The yields of Suzuki-Miyaura cross-coupling are often determined more by the catalyst and solvent than by the substrate's electronic properties.[6]

ParameterRecommended Starting ConditionRationale
Substrate This compound (1.0 equiv)The iodo-group provides high reactivity for oxidative addition.[6]
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the indazole.
Catalyst PdCl₂(dppf) (3-5 mol%)A robust, reliable, and commercially available catalyst for heterocycles.[1][6]
Base K₂CO₃ (2.0-3.0 equiv)Effective, inexpensive, and widely used.[1][8]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Good balance of solubility for organic and inorganic reagents.[1]
Temperature 90 °CProvides sufficient thermal energy for most couplings.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst deactivation.[8]

Q2: Why is N-protection of the indazole necessary for this reaction?

A2: The N-H proton of an unprotected indazole is acidic and can interfere with the catalytic cycle in several ways, including reacting with the base or participating in side reactions with the palladium catalyst. Protecting the nitrogen, in this case with a benzyl group, prevents these issues, improves the substrate's solubility in organic solvents, and generally leads to cleaner reactions and higher yields. Most successful C-3 functionalizations of indazoles are performed on N-protected substrates.[6]

Q3: How does the choice of boronic acid (electron-rich vs. electron-poor) affect the reaction conditions?

A3: While the catalyst and solvent system are often the dominant factors[6], the electronics of the boronic acid can influence the rate of transmetalation.

  • Electron-rich boronic acids generally react faster as the increased electron density on the aryl ring facilitates the transfer to the electron-deficient palladium center.

  • Electron-poor boronic acids can be slower to transmetalate. For these substrates, using a more electron-rich phosphine ligand (like XPhos) on the palladium can accelerate the overall catalytic cycle. Additionally, a stronger base like Cs₂CO₃ or K₃PO₄ might be required to form the more nucleophilic boronate species.

Experimental Protocols & Diagrams

Standard Protocol for Suzuki Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add degassed 1,4-dioxane (e.g., 2 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 equiv), under a positive pressure of argon.

  • Place the sealed vial in a preheated oil bath at 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) add Oxidative Addition (R¹-X) pd0->add R¹ = 1-benzyl-1H-indazol-3-yl X = I trans Transmetalation (R²-B(OR)₂) add->trans Lₙ(R¹)Pd(II)-X elim Reductive Elimination trans->elim Lₙ(R¹)Pd(II)-R² elim->pd0 Product: R¹-R²

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (PMC). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ResearchGate. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • The Suzuki reaction. YouTube. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]

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Technical Support Center: Purification of 1-Benzyl-3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of 1-benzyl-3-iodo-1H-indazole derivatives. This document is intended for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds.

Introduction

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its purification, however, can be challenging due to potential impurities from the synthetic route and the inherent reactivity of the molecule. This guide offers practical solutions to common purification problems, grounded in chemical principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for the synthesis of this compound involves the benzylation of 3-iodo-1H-indazole, or the iodination of 1-benzyl-1H-indazole.[3] Based on these routes, potential impurities include:

  • Unreacted Starting Materials: Residual 1-benzyl-1H-indazole or 3-iodo-1H-indazole.

  • Isomeric Byproducts: Small amounts of the 2-benzyl-3-iodo-1H-indazole isomer can form during the benzylation step.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated indazole derivatives.

  • De-iodinated Product: The C-I bond can be labile under certain conditions, leading to the formation of 1-benzyl-1H-indazole.

  • Residual Reagents and Solvents: Reagents from the iodination (e.g., iodine, N-iodosuccinimide) or benzylation (e.g., benzyl bromide, base) and solvents used in the reaction and workup.[4][5]

Q2: My purified this compound shows signs of degradation upon storage. What are the likely causes and how can I prevent this?

A2: this compound derivatives can be susceptible to degradation, primarily through two pathways:

  • De-iodination: The carbon-iodine bond can be cleaved, especially when exposed to light, high temperatures, or certain reactive species. This results in the formation of 1-benzyl-1H-indazole.

  • Debenzylation: While generally stable, the N-benzyl group can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures.[6]

To enhance stability during storage:

  • Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).

  • Avoid exposure to strong acids or bases.

  • Use high-purity solvents for storage if in solution.

Q3: I am struggling to find a suitable solvent system for column chromatography. Can you provide a starting point?

A3: A good starting point for developing a solvent system for the column chromatography of this compound is a mixture of a non-polar and a moderately polar solvent.

  • Initial Screening: Begin with a low polarity eluent such as Hexane:Ethyl Acetate (9:1) and gradually increase the polarity.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will give your desired product an Rf value of approximately 0.3-0.4.

  • Recommended Systems: For many this compound derivatives, solvent systems in the range of Hexane:Ethyl Acetate (95:5 to 80:20) or Cyclohexane:Ethyl Acetate (90:10 to 70:30) are effective. For more polar analogs, small additions of dichloromethane may be beneficial.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound derivatives and provides actionable solutions.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks leading to mixed fractions.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to resolve the product from impurities with similar polarities.Systematically screen solvent systems using TLC. A good starting point is a low-polarity mixture like hexane/ethyl acetate. Gradually increase the polarity. Consider using a different solvent system, for example, cyclohexane/dichloromethane.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For a 40g silica gel column, do not load more than 400-800mg of crude material.
Improper Column Packing Air bubbles or channels in the silica gel bed lead to an uneven flow of the mobile phase and poor separation.Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air pockets. Dry packing can also be effective if performed carefully.
Compound Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, such as de-iodination.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine like triethylamine (0.1-1%). Alternatively, use neutral alumina as the stationary phase.
Issue 2: Product "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the product separates as an insoluble oil.

Potential Causes & Solutions:

Cause Explanation Solution
Solution is Too Concentrated The concentration of the compound in the solvent is too high, leading to supersaturation and oiling out before crystals can form.Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.
Cooling Rate is Too Fast Rapid cooling does not allow sufficient time for crystal lattice formation, promoting the separation of an amorphous oil.Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
Presence of Impurities Impurities can inhibit crystal nucleation and growth, leading to oiling.Try to pre-purify the crude material using a quick silica gel plug filtration to remove baseline impurities before attempting recrystallization.
Inappropriate Solvent Choice The chosen solvent may have too high of a solvating power even at lower temperatures.Experiment with different solvent systems. A good recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for indazole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
Issue 3: Significant Product Loss During Purification

Symptoms:

  • Low recovery of the purified product after chromatography or recrystallization.

Potential Causes & Solutions:

Cause Explanation Solution
Product is Too Soluble in Recrystallization Solvent The product remains in the mother liquor even after cooling, leading to low recovery.Choose a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product.
Irreversible Adsorption on Silica Gel The compound binds too strongly to the silica gel and does not elute from the column.Add a more polar co-solvent to the mobile phase (e.g., a small amount of methanol in dichloromethane). If the compound is basic, adding a small amount of triethylamine (0.1%) to the eluent can help.
Decomposition During Purification The product is degrading under the purification conditions (e.g., prolonged exposure to acidic silica gel or high temperatures during recrystallization).Minimize the time the compound is on the silica gel column. For recrystallization, avoid prolonged heating. If decomposition is suspected, analyze the mother liquor or column fractions for degradation products.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle into a packed bed. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product at room and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Logical Workflow for Troubleshooting Purification

G A 1-Benzyl-1H-indazole E Crude this compound A->E Iodination B 3-Iodo-1H-indazole B->E Benzylation C Iodination Reagent C->E D Benzylating Agent D->E F 2-Benzyl Isomer E->F Isomerization G De-iodinated Product E->G De-iodination H Debenzylated Product E->H Debenzylation

Caption: Potential impurity pathways.

References

  • Collot, V., et al. (1999). Tetrahedron, 55, 6917.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • 1-Benzyl-1H-indazol-3-ol. LGC Standards.
  • 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181. PubChem.
  • 1-Benzyl-1H-indazol-3-ol. SIELC Technologies.
  • Stability of N-Benzyl substituted indazoles? (2020).
  • Deiodinases and the Three Types of Thyroid Hormone Deiodin
  • High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formul
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
  • Iodination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Deiodinases and the Three Types of Thyroid Hormone Deiodin
  • Methods for preparing indazole compounds. (2006).
  • Type 3 deiodinase, a thyroid-hormone-inactivating enzyme, controls survival and maturation of cone photoreceptors. (2010). PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • New insights into the structure and mechanism of iodothyronine deiodinases. (2015). PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • 1-Benzyl-1H-indazol-3-ol. MySkinRecipes.
  • 1-Benzyl-3-hydroxy-1H-indazole 97 2215-63-6. Sigma-Aldrich.
  • Physiology and pathophysiology of type 3 deiodinase in humans. (n.d.). PubMed - NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • 1-benzyl-1H-indazol-3-ol. British Pharmacopoeia.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Methyl 1-(4-fluorobenzyl)
  • 1-Benzyl-1H-indazol-3-ol | 2215-63-6. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Iodination [Synthetic Reagents]. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Iodination [Synthetic Reagents]. TCI (Shanghai) Development Co., Ltd.

Sources

Technical Support Center: Strategies to Mitigate De-iodination of 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-benzyl-3-iodo-1H-indazole. This versatile building block is crucial in medicinal chemistry, particularly for synthesizing kinase inhibitors and other targeted therapeutics. However, its utility is often challenged by a persistent and frustrating side reaction: the cleavage of the carbon-iodine bond, or de-iodination.

This guide moves beyond simple procedural lists. It is designed to provide you with a deep, mechanistic understanding of why de-iodination occurs and to equip you with field-proven strategies to control it. By understanding the causality behind each experimental choice, you can design more robust, higher-yielding, and reproducible synthetic routes.

Section 1: Frequently Asked Questions - Understanding the Challenge

Q1: What is de-iodination and why is it a significant problem?

De-iodination is the chemical process where the iodine atom at the C-3 position of the indazole ring is replaced by a hydrogen atom, yielding the byproduct 1-benzyl-1H-indazole. This is a specific type of reductive dehalogenation.[1] The C-I bond is inherently weaker and more susceptible to cleavage than corresponding C-Br or C-Cl bonds, making iodo-substituted heterocycles particularly vulnerable.[2]

This side reaction is problematic for several critical reasons:

  • Reduced Yield: Formation of the de-iodinated byproduct directly lowers the yield of your desired coupled product.

  • Purification Complexity: The byproduct often has similar chromatographic properties to the starting material or product, complicating isolation and purification.

  • Inaccurate Biological Data: If not fully removed, the de-iodinated impurity can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.

Q2: What are the primary chemical pathways that cause de-iodination during a reaction?

De-iodination of this compound is not random; it is driven by specific chemical processes. Understanding these is the key to prevention.

  • Catalytic Hydrodehalogenation: This is the most common culprit, especially in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The Pd(0) catalyst, essential for the main reaction, can also catalyze the unwanted reductive cleavage of the C-I bond.[3] This occurs when a hydride source (a molecule that can donate H⁻) intercepts a key intermediate in the catalytic cycle.

  • Photochemical Decomposition: Aryl iodide bonds are known to be sensitive to light, particularly UV radiation.[1] Energy from light can be sufficient to induce homolytic cleavage of the C-I bond, initiating a radical pathway that results in the de-iodinated product.[4]

  • Presence of Reducing Agents: Various reagents and even solvents can act as reducing agents that facilitate the cleavage.[1] Alcohols, for instance, can be oxidized while reducing the aryl iodide, particularly in the presence of a palladium catalyst.[5]

  • Thermal Instability: While often a secondary factor, high reaction temperatures can accelerate the rate of all side reactions, including decomposition pathways that lead to de-iodination.[1]

Q3: How can I reliably detect and quantify the de-iodinated byproduct?

Accurate monitoring is crucial for effective troubleshooting. The primary methods are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows for the separation of the starting material, desired product, and the de-iodinated byproduct, while confirming the identity of each by its mass-to-charge ratio.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR spectrum, the disappearance of the characteristic downfield shifts of protons adjacent to the iodine and the appearance of a new proton signal in the aromatic region of 1-benzyl-1H-indazole can be used for quantification.

  • HPLC (High-Performance Liquid Chromatography): Using a calibrated UV detector, HPLC can provide precise quantitative data on the relative percentages of all components in your crude reaction mixture.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

De-iodination is most frequently encountered during palladium-catalyzed cross-coupling reactions. This section provides direct answers to common issues.

Q4: I'm seeing >20% de-iodination in my Suzuki-Miyaura coupling. What are the first parameters I should investigate?

If you are observing significant de-iodination, a systematic review of your reaction parameters is in order. The most impactful factors are typically the ligand , the base , and the solvent . Before re-running the reaction, analyze these three components of your protocol first.

Q5: How does my choice of palladium catalyst and ligand affect de-iodination?

The ligand is arguably the most critical variable you can control. The goal is to make the desired reaction (reductive elimination to form the C-C bond) much faster than the undesired one (hydrodehalogenation).

  • Expertise & Experience: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) can lead to unstable intermediates that are more prone to side reactions.[6] We strongly recommend using modern, bulky, and electron-rich biarylphosphine ligands.

  • Authoritative Grounding: Ligands such as SPhos , XPhos , or RuPhos are designed to accelerate the rate-limiting reductive elimination step of the cross-coupling cycle.[7] This ensures the productive pathway significantly outpaces the competing de-iodination pathway.

Recommendation: Switch from older catalysts like Pd(PPh₃)₄ to a system composed of a simple palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand like SPhos or XPhos.

Q6: I'm using potassium carbonate as my base. Could this be the problem?

The base is essential for activating the boronic acid partner in a Suzuki reaction, but its identity matters.[7]

  • Causality: Stronger bases, particularly alkoxides (e.g., NaOtBu), can sometimes promote dehalogenation by generating hydride species or participating in other side reactions. While aryl bromides often require strong bases, aryl iodides are reactive enough to couple with milder options.[8]

  • Recommendation: If de-iodination is an issue, consider using slightly weaker inorganic bases. The following ranking can guide your choice (from generally safer to more potentially problematic for this side reaction):

    • Cesium Carbonate (Cs₂CO₃)

    • Potassium Phosphate (K₃PO₄)

    • Potassium Carbonate (K₂CO₃)

Avoid strong organic bases or alkoxides unless absolutely necessary for your specific substrate.

Q7: What is the role of the solvent, and what are the best practices for its selection and preparation?

The solvent not only dissolves the reagents but also influences reaction pathways.

  • Avoid Protic Solvents: Do not use alcohol-based solvents (Methanol, Ethanol, Isopropanol). They can act as hydride donors in the presence of a palladium catalyst, directly causing reductive dehalogenation.[5]

  • Use Aprotic Solvents: Toluene, 1,4-Dioxane, and THF are generally preferred. In some systems, non-polar solvents like Toluene may suppress dehalogenation better than more polar options like DMF.[1]

  • Degassing is CRITICAL: Oxygen dissolved in the solvent can lead to the degradation of the Pd(0) catalyst and phosphine ligands, which can promote side reactions. Always degas your solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.

Q8: Can temperature and reaction time be optimized to favor my desired product?

Yes. The rate of de-iodination, like most side reactions, increases with temperature.

  • Recommendation: Use the lowest temperature at which the desired cross-coupling proceeds efficiently. For a highly reactive substrate like this compound, reactions can often be run effectively at temperatures between 60-80 °C instead of refluxing at >100 °C. Monitor the reaction by LC-MS and stop it as soon as the starting material is consumed to prevent slow degradation of the product.

Section 3: Preventative Protocols & Best Practices

Storage and Handling of this compound

Prevention starts before the reaction. To ensure the integrity of your starting material, follow these storage rules:[1]

ConditionActionRationale
Light Exposure Store the solid in an amber glass vial, wrapped in aluminum foil if necessary.Prevents photochemical decomposition of the C-I bond.[1]
Temperature Store in a refrigerator (2-8 °C).Minimizes thermal degradation over time.[1]
Atmosphere For long-term storage, purge the vial with Argon or Nitrogen and seal tightly.Displaces oxygen and moisture which can contribute to slow degradation.[1]
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol incorporates the principles discussed above to create a self-validating system designed to minimize de-iodination.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.3 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: Perform all steps under an inert atmosphere of Argon or Nitrogen using Schlenk line techniques or a glovebox.

  • Solvent Preparation: In a Schlenk flask, degas a mixture of Toluene and Water (10:1 v/v) by bubbling Argon through it for 30 minutes.

  • Reagent Addition: To a separate, oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed Toluene/Water mixture via cannula or syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 70 °C .

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots for LC-MS analysis every 1-2 hours.

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel.

Section 4: Visualizing the Mechanisms and Workflow

Diagram 1: Competing Catalytic Pathways

G cluster_suzuki Desired Suzuki Pathway cluster_dehalo Undesired De-iodination Pathway pd0 Pd(0)L₂ oxadd Oxidative Addition pd0->oxadd ari This compound (Ar-I) ari->oxadd arpdi Ar-Pd(II)-I Intermediate oxadd->arpdi trans Transmetalation arpdi->trans proto Hydrodehalogenation arpdi->proto boronic Ar'-B(OH)₂ + Base boronic->trans arpdar Ar-Pd(II)-Ar' trans->arpdar redelim Reductive Elimination arpdar->redelim product Desired Product (Ar-Ar') redelim->product product->pd0 Regenerates Catalyst hydride Hydride Source ('H-') hydride->proto arpdh Ar-Pd(II)-H proto->arpdh redelim2 Reductive Elimination arpdh->redelim2 byproduct De-iodinated Byproduct (Ar-H) redelim2->byproduct byproduct->pd0

Caption: Competing Suzuki-Miyaura and de-iodination pathways.

Diagram 2: Troubleshooting Workflow

G start De-iodination Observed in Cross-Coupling? check_ligand Is the ligand a bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos)? start->check_ligand change_ligand ACTION: Switch to SPhos or XPhos ligand with Pd(OAc)₂ or Pd₂(dba)₃. check_ligand->change_ligand No check_base Is a strong base (e.g., NaOtBu) being used? check_ligand->check_base Yes change_ligand->check_base change_base ACTION: Switch to a milder inorganic base (K₃PO₄ or Cs₂CO₃). check_base->change_base Yes check_solvent Is the solvent an alcohol? Is it properly degassed? check_base->check_solvent No change_base->check_solvent change_solvent ACTION: Use degassed Toluene or Dioxane. Ensure rigorous inert atmosphere. check_solvent->change_solvent Yes check_temp Is the reaction run at high temperature (>90 °C)? check_solvent->check_temp No change_solvent->check_temp change_temp ACTION: Lower temperature to 60-80 °C and monitor carefully. check_temp->change_temp Yes end Problem Mitigated check_temp->end No change_temp->end

Caption: A logical workflow for troubleshooting de-iodination.

References

  • Voges, J., Ruh H., & Moenius, T. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Kim, J., & Kim, I. (2011). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Mori, K., et al. (2011). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. National Institutes of Health. [Link]

  • Collot, V., et al. (1999). A new route to 3-substituted indazoles through a regioselective metalation-alkylation of 1-(benzenesulfonyl)-3-bromoindazole. Tetrahedron, 55(22), 6917-6924. (Referenced in patent WO2011015502A1, direct link unavailable).
  • Snieckus, V., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • Navarro, O., et al. (2005). Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents Catalyzed by a N-Heterocyclic Carbene-Based Palladium Complex. The Journal of Organic Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 21, 2026, from [Link]

  • Bakar, N. A., et al. (2022). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Iodides and Amines. Journal of the American Chemical Society. (Referenced in SciSpace article, specific mechanistic details on iodide inhibition).
  • Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Albini, A. (2015). Photochemical Dehalogenation of Aryl Halides.
  • Lee, C., & Buchwald, S. L. (2011). Palladium-Catalyzed Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.

Sources

Troubleshooting low conversion rates in 1-benzyl-3-iodo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-benzyl-3-iodo-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic step. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you overcome challenges and improve your reaction outcomes.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses common queries regarding the synthesis, providing a baseline understanding of the reaction.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the direct electrophilic iodination of 1-benzyl-1H-indazole at the C3 position. This reaction is typically achieved using an iodinating agent in the presence of a base. The general scheme involves the deprotonation of the indazole at the C3 position by a suitable base, followed by quenching the resulting anion with an electrophilic iodine source. Common reagents include molecular iodine (I₂) with a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[1] Another effective iodinating agent is N-Iodosuccinimide (NIS), which can be used under basic conditions or with an acid catalyst to facilitate the reaction.[2]

The synthesis can be conceptualized in two primary stages:

  • N-Benzylation: Protection of the indazole nitrogen with a benzyl group.

  • C3-Iodination: Introduction of the iodine atom at the 3-position of the indazole ring.

Q2: What are the critical parameters that influence the conversion rate?

Achieving high conversion rates in this reaction is a multifactorial challenge. The following parameters are critical and require careful optimization[3]:

  • Choice of Base: The base must be strong enough to deprotonate the C3 position of the indazole ring without causing significant side reactions. Strong bases like KOH or potassium tert-butoxide are often effective, but milder bases such as potassium carbonate may be required for sensitive substrates.[4]

  • Iodinating Agent: Both I₂ and NIS are effective, but their reactivity profiles differ. NIS is often considered milder and can sometimes lead to cleaner reactions.[5][6]

  • Solvent: Polar aprotic solvents like DMF, THF, and Dioxane are commonly used as they can dissolve the reagents and stabilize charged intermediates.[7] The choice of solvent can significantly impact reaction kinetics and selectivity.

  • Temperature: Most iodination reactions are carried out at room temperature.[8] However, gentle heating or cooling may be necessary to control the reaction rate and minimize side product formation. Elevated temperatures can sometimes lead to decomposition or de-iodination.[7]

  • Purity of Starting Materials: The purity of the 1-benzyl-1H-indazole is paramount. Impurities can interfere with the reaction, leading to lower yields and complex purification.

Section 2: Troubleshooting Low Conversion Rates & Common Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Q3: My reaction has stalled with significant unreacted starting material. What are the likely causes?

This is a very common issue. A systematic approach is needed to identify the root cause.

Possible Cause & Troubleshooting Steps:

  • Insufficient Base Strength or Amount: The C-H bond at the C3 position of indazole is acidic, but requires a sufficiently strong base for complete deprotonation.

    • Action: Ensure the base is fresh and anhydrous. Consider switching to a stronger base (e.g., from K₂CO₃ to KOH or t-BuOK).[9] Increase the stoichiometry of the base to 2.0-2.5 equivalents.

  • Inactive Iodinating Agent: Molecular iodine can sublime over time, and NIS can degrade with moisture.

    • Action: Use freshly opened or properly stored iodinating agents. For I₂, lightly grind the crystals before use to expose a fresh surface.

  • Poor Solvent Quality: Water in the solvent can quench the indazole anion, halting the reaction.

    • Action: Use anhydrous, degassed solvents. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Action: Cautiously increase the reaction temperature in 10°C increments while monitoring by TLC. Be aware that excessive heat can promote side reactions.[7]

Troubleshooting Workflow: Stalled Reaction

Here is a decision-making diagram to guide your troubleshooting process.

G start Stalled Reaction: High SM on TLC base_check Is the base strong enough and anhydrous? (e.g., KOH, t-BuOK) start->base_check reagent_check Are I₂ / NIS fresh and active? base_check->reagent_check Yes increase_base Action: Use stronger/more anhydrous base (2.0-2.5 eq). base_check->increase_base No solvent_check Is the solvent anhydrous and degassed? reagent_check->solvent_check Yes new_reagent Action: Use fresh iodinating agent. reagent_check->new_reagent No temp_check Is the temperature optimal? solvent_check->temp_check Yes dry_solvent Action: Use anhydrous solvent under inert atmosphere. solvent_check->dry_solvent No increase_temp Action: Cautiously increase temperature (e.g., to 40-50°C). temp_check->increase_temp No

Caption: Troubleshooting decision tree for stalled iodination reactions.

Q4: I'm observing multiple spots on my TLC plate, and none seem to be the desired product. What are these side products?

The formation of multiple, unexpected products often points to issues with regioselectivity, over-iodination, or degradation.

Common Side Products and Their Causes:

Side ProductPotential CauseSuggested Action
Di-iodinated Indazole Excess iodinating agent or prolonged reaction time.Reduce the equivalents of I₂ or NIS to 1.1-1.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[7]
De-benzylated Product Certain reaction conditions, especially with strong bases or nucleophiles, can cleave the benzyl group.Use a milder base (e.g., K₂CO₃). Avoid high temperatures.
De-iodinated Product Presence of reducing agents, exposure to light, or catalysis by trace metals can cause reductive cleavage of the C-I bond.[7]Store the product in the dark.[7] During workup, avoid overly acidic or basic conditions. If this occurs during subsequent reactions (e.g., cross-coupling), use ligands that promote faster reductive elimination.[7]
Ring-Opened Products High temperatures in combination with a strong base in a polar aprotic solvent like DMSO can sometimes lead to unexpected ring-opening reactions.[10]Lower the reaction temperature and consider a less polar solvent if possible.
Q5: My conversion is moderate, but isolating the pure product is challenging. What are the best purification strategies?

Purification can be complicated by the similar polarities of the starting material and product, as well as by persistent impurities.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Quench the reaction by pouring it into a cold, aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will consume any remaining I₂.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to remove acidic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Silica gel column chromatography is typically effective.

    • A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity.

    • The product, this compound, is generally less polar than the starting material, 1-benzyl-1H-indazole.

  • Recrystallization:

    • If chromatography does not yield sufficient purity, recrystallization can be an excellent final step.

    • Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.

Section 3: Advanced Topics & Mechanistic Insights

Understanding the underlying mechanism is key to rational optimization.

Q6: What is the reaction mechanism, and how does it inform my experimental choices?

The reaction proceeds via an electrophilic aromatic substitution-type mechanism, but it is initiated by deprotonation.

Mechanism: Iodination of 1-Benzyl-1H-indazole

Caption: Mechanism for the base-mediated C3-iodination of 1-benzyl-1H-indazole.

Mechanistic Implications:

  • Step 1 (Deprotonation): This is often the rate-determining step. The choice of a base that can rapidly and irreversibly form the indazole anion will drive the reaction forward. This explains why stronger bases often lead to higher conversion rates.

  • Step 2 (Electrophilic Attack): The nucleophilic indazole anion attacks the electrophilic iodine source. This step is typically fast. The use of a non-nucleophilic solvent is crucial to prevent it from competing with the indazole anion.

By understanding this mechanism, you can make more informed decisions. For instance, if you suspect the deprotonation is slow, you would logically choose a stronger base rather than simply increasing the reaction time, which could lead to side products.

References

  • BenchChem Technical Support. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Collot, et al. (1999). Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives and required magnesium intermediates.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem Technical Support. (2025). Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • ResearchGate. (n.d.).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • BenchChem. (2025).
  • RSC Publishing. (2021).
  • Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • NIH. (n.d.).
  • MDPI. (n.d.). Pd(PPh3)
  • PubMed. (2022).
  • wisdomlib. (2024). Optimization of reaction conditions: Significance and symbolism.
  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • Linnaeus University - DiVA portal. (2017). N-Iodosuccinimide (NIS)
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Organic Syntheses Procedure. (n.d.). Indazole.
  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
  • ResearchGate. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | Request PDF.

Sources

Technical Support Center: Column Chromatography for 1-Benzyl-3-iodo-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-substituted indazole derivatives. This guide provides in-depth, field-proven advice for separating the N-1 and N-2 regioisomers of benzyl-3-iodo-1H-indazole using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who encounter this common purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-benzyl-3-iodo-1H-indazole and its 2-benzyl regioisomer so challenging?

The primary difficulty arises from the significant structural similarity between the N-1 and N-2 regioisomers. Alkylation of the 1H-indazole core often yields a mixture of both isomers, which possess nearly identical molecular weights and similar polarities.[1][2] This results in very close retention factors (Rf) on standard chromatography media, making baseline separation difficult to achieve without careful optimization of the chromatographic conditions.[3][4]

Q2: What is the most effective stationary phase for this separation?

For the separation of indazole isomers, normal-phase silica gel (60 Å, 200-400 mesh) is the industry-standard and most cost-effective choice.[5] Its efficacy is based on the differential adsorption of the isomers to the acidic silica surface. The lone pair of electrons on the N-2 nitrogen in the 2-benzyl isomer can interact more strongly with the silica's acidic silanol groups compared to the N-1 isomer, often leading to slightly different retention times.

In cases where the compounds show instability or decomposition on silica gel, alternative stationary phases can be considered:

  • Deactivated Silica Gel: Preparing a slurry of silica gel with a mobile phase containing a small amount (0.5-1%) of a base like triethylamine (TEA) can neutralize the highly acidic sites, preventing degradation.[6]

  • Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be a good alternative if compound degradation is observed on silica.[7]

  • Reverse-Phase (C18) Silica: While less common for this specific application, reverse-phase chromatography can be an option, particularly for highly polar indazole derivatives.[6]

Q3: How do I select and optimize the mobile phase (eluent) for the best separation?

The key to a successful separation is finding a mobile phase that maximizes the difference in Rf values (ΔRf) between the two isomers. This is achieved through systematic screening using Thin-Layer Chromatography (TLC).

Recommended Starting Solvent Systems: A non-polar/polar solvent mixture is required. The most common and effective systems for indazole derivatives are gradients of ethyl acetate (EtOAc) in hexanes or petroleum ether.[1][8]

  • Initial Screening: Begin by running TLC plates with your crude mixture in various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Target Rf Value: Aim for a solvent system that places the Rf value of the lower-eluting (more polar) isomer between 0.2 and 0.3 .[6] This range typically provides the best resolution in preparative column chromatography.

  • Rationale: A low Rf ensures that the compounds spend more time interacting with the stationary phase, allowing for better separation as they travel down the column. An excessively high Rf (>0.5) will cause the isomers to elute too quickly and likely co-elute.

Q4: After separation, how can I definitively identify the 1-benzyl and 2-benzyl isomers?

Unambiguous structural confirmation is crucial and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[3]

  • ¹H-NMR Spectroscopy: A key diagnostic signal is often the proton at the C7 position of the indazole ring. In the N-1 isomer, this proton is typically shifted further downfield compared to the N-2 isomer. This is due to the anisotropic effect of the nearby N-2 atom in the pyrazole ring.

  • NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlation between the benzylic protons (-CH₂-) and the protons on the indazole ring, helping to confirm the substitution pattern.[1]

Q5: Are there viable alternatives to column chromatography for separating these isomers on a larger scale?

Yes. While column chromatography is excellent for lab-scale purification, it can be cumbersome and costly for industrial production.[9] Recrystallization is the most common alternative for large-scale separation. By carefully screening different solvent systems (e.g., mixtures of acetone, ethanol, or acetonitrile with water), it is often possible to find conditions where one isomer selectively crystallizes out of solution, leaving the other in the mother liquor.[9]

Experimental Protocols & Methodologies

Part A: Step-by-Step TLC Method Development

This protocol outlines the process for finding the optimal mobile phase before committing to a preparative column.

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate to create a concentrated solution.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of your chosen solvent system (e.g., 85:15 Hexane:EtOAc).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze and Iterate: Calculate the Rf value for each spot. If the spots are too high (Rf > 0.4), decrease the mobile phase polarity (increase hexane %). If they are too low (Rf < 0.1), increase the polarity (increase EtOAc %). Repeat until the lower spot has an Rf of ~0.2-0.3 and there is visible separation between the isomer spots.

Part B: Preparative Column Chromatography Workflow

Once the optimal eluent is determined, proceed with the preparative column.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase separation of polar organic molecules.
Column Diameter Dependent on sample massA general rule is a 20:1 to 40:1 silica-to-sample mass ratio.
Mobile Phase As determined by TLCThe solvent system that provided a low Rf (0.2-0.3) and the best separation.
Sample Loading Dry LoadingRecommended for isomers with poor solubility in the mobile phase to ensure a narrow starting band and better resolution.[10]

Step-by-Step Protocol:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles or cracks form.[11]

    • Add another layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude isomer mixture in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a portion of dry silica gel (approx. 5-10 times the mass of your sample) to this solution.[10]

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[10]

  • Column Loading and Elution:

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the dry-loaded sample onto the sand.

    • Gently add the mobile phase to the column, taking care not to disturb the surface.

    • Begin eluting the mobile phase through the column, collecting fractions in test tubes. Maintain a constant flow rate.

  • Monitoring and Collection:

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure, desired isomer.

    • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Visualization of Workflows

Chromatographic Separation Workflow

G cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Column TLC_Start Spot Crude Mixture on TLC Plate TLC_Dev Develop Plate in Test Solvent System TLC_Start->TLC_Dev TLC_Vis Visualize Spots (UV Lamp) TLC_Dev->TLC_Vis TLC_Eval Evaluate Separation & Rf (Target Rf ≈ 0.2-0.3) TLC_Vis->TLC_Eval TLC_Eval->TLC_Dev Adjust Polarity & Re-run Col_Pack Pack Column (Wet Slurry Method) TLC_Eval->Col_Pack Optimal Solvent Found Col_Load Dry Load Sample onto Column Col_Pack->Col_Load Col_Elute Elute with Optimized Mobile Phase Col_Load->Col_Elute Col_Collect Collect & Analyze Fractions via TLC Col_Elute->Col_Collect Col_Combine Combine Pure Fractions & Evaporate Solvent Col_Collect->Col_Combine Final_Product Final_Product Col_Combine->Final_Product Purified Isomer

Caption: Workflow for separating indazole isomers.

Troubleshooting Decision Tree

G Start Problem Encountered Q1 What is the issue? Start->Q1 P1 Poor Separation Check: Column Packing Eluent Polarity Sample Load Q1->P1 Poor/No Separation P2 Compound Not Eluting Check: Eluent Polarity Compound Stability Q1->P2 No Elution P3 Broad Peaks / Tailing Check: Sample Solubility Column Packing pH Q1->P3 Broad Peaks (Tailing) S1_1 S1_1 P1->S1_1 Repack column if cracked S1_2 S1_2 P1->S1_2 Decrease eluent polarity (lower Rf) S1_3 S1_3 P1->S1_3 Ensure sample is not overloaded S2_1 S2_1 P2->S2_1 Increase eluent polarity (e.g., add MeOH) S2_2 S2_2 P2->S2_2 Test for degradation on silica (spot on TLC and wait) S3_1 S3_1 P3->S3_1 Use dry loading method S3_2 S3_2 P3->S3_2 Ensure even packing S3_3 S3_3 P3->S3_3 Add 0.5% TEA to eluent to reduce tailing

Caption: Troubleshooting guide for column chromatography.

References

  • BenchChem. Technical Support Center: Purification of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • DergiPark. REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
  • Google Patents. (2010). Method for separating and purifying substituted indazole isomers.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available from: [Link]

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Stability issues and proper storage of 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-benzyl-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for the proper storage and handling of this versatile research chemical. By understanding the inherent chemical properties of this compound, you can mitigate degradation and ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its sensitivity to light, temperature, and basic conditions. The carbon-iodine bond is susceptible to cleavage, leading to de-iodination, and the N-benzyl group can be labile under certain conditions.

Q2: How should I store my solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry environment. Based on data for analogous compounds, refrigeration at 2-8°C is recommended for long-term storage.[1] To minimize exposure to light and moisture, it is best to store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and within a desiccator.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for extended periods due to an increased risk of degradation. If temporary storage in solution is necessary, use a dry, aprotic solvent, protect it from light, and store at a low temperature. The compatibility with various solvents should be considered, as protic solvents may facilitate degradation.

Q4: I've noticed a discoloration of my solid sample. What could be the cause?

A4: Discoloration, such as a purplish or brownish tint, can be an indication of decomposition, potentially due to the formation of elemental iodine (I₂) from the cleavage of the C-I bond.[2] This process can be accelerated by exposure to light and/or elevated temperatures.[2]

Q5: Is the N-benzyl group stable?

A5: The N-benzyl group in substituted indazoles is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under basic conditions, especially in the presence of oxygen and at elevated temperatures.[3] Boiling in an alkaline medium may lead to hydrolysis.[3]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Poor Yields in Cross-Coupling Reactions

Symptoms:

  • Low or no yield of the desired coupled product.

  • Presence of a significant amount of a de-iodinated starting material byproduct, 1-benzyl-1H-indazole.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Degraded Starting Material The this compound may have undergone de-iodination during storage due to light or heat exposure, reducing the amount of active reagent available for the reaction.[2][4]Confirm Purity: Before use, check the purity of your starting material using an appropriate analytical method like HPLC or ¹H NMR. Proper Storage: Ensure the compound is stored as recommended (see FAQ Q2).
In-situ De-iodination De-iodination can be a significant side reaction in palladium-catalyzed cross-coupling reactions.[4] This hydrodehalogenation is a known competing pathway.Optimize Reaction Conditions: Minimize reaction time and use the mildest possible base that still promotes the desired reaction. Ligand Choice: Employ bulky phosphine ligands that can accelerate reductive elimination, which may outcompete the de-iodination pathway.
Catalyst Inactivation Impurities in the starting material or solvents can poison the palladium catalyst.Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly dried and degassed.
Issue 2: Appearance of an Unknown Impurity in Analytical Traces

Symptoms:

  • An unexpected peak appears in your HPLC, LC-MS, or NMR analysis of the starting material or reaction mixture.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
De-iodination As discussed, the loss of the iodine atom is a common degradation pathway, resulting in the formation of 1-benzyl-1H-indazole.Mass Spectrometry Analysis: Use LC-MS to check for a mass corresponding to 1-benzyl-1H-indazole (C₁₄H₁₂N₂, MW ≈ 208.26 g/mol ). NMR Analysis: In ¹H NMR, look for the appearance of a new proton signal in the aromatic region where the iodine was previously located.
De-benzylation Under basic conditions, particularly with heating, the benzyl group can be cleaved, yielding 3-iodo-1H-indazole.[3]Mass Spectrometry Analysis: Check for a mass corresponding to 3-iodo-1H-indazole (C₇H₅IN₂, MW ≈ 244.03 g/mol ). Reaction Condition Review: If your reaction is run under basic conditions, consider if de-benzylation is a plausible side reaction.
Oxidation The indazole ring can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air.Structural Elucidation: If the impurity is significant, consider isolation and full characterization (e.g., high-resolution MS, 2D NMR) to identify the structure.

III. Experimental Protocols

Protocol 1: Recommended Storage Procedure for Solid this compound
  • Place the solid compound in a pre-dried amber glass vial.

  • Purge the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes.

  • Tightly seal the vial with a cap containing a PTFE liner.

  • For additional protection against moisture, wrap the cap with parafilm.

  • Store the vial in a desiccator inside a refrigerator at 2-8°C.[1]

Protocol 2: Purity Assessment by HPLC

This is a general method and may require optimization for your specific equipment and standards. A similar method has been used for the analysis of a related compound, 1-benzyl-1H-indazol-3-ol.[5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a dilute solution of your this compound in the mobile phase (e.g., 0.1 mg/mL).

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Analyze the chromatogram for the presence of impurity peaks. The de-iodinated product, being less polar, would likely have a different retention time.

IV. Visualized Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways of this compound and a workflow for troubleshooting stability issues.

A This compound B 1-Benzyl-1H-indazole A->B  De-iodination (Light, Heat) C 3-Iodo-1H-indazole A->C  De-benzylation (Base, Heat, O₂) D Oxidized Products A->D  Oxidation (Air, Oxidants)

Caption: Potential degradation pathways for this compound.

start Experiment Yields are Low or Inconsistent check_purity Assess Purity of Starting Material (HPLC, NMR) start->check_purity pure Purity is High (>98%) check_purity->pure Yes impure Purity is Low / Degradants Present check_purity->impure No review_reaction Review Reaction Conditions (Temperature, Base, Time) pure->review_reaction review_storage Review and Improve Storage Conditions (Cool, Dark, Inert Atmosphere) impure->review_storage optimize Optimize Reaction to Minimize Side Reactions review_reaction->optimize proceed Proceed with Optimized Protocol optimize->proceed

Caption: Troubleshooting workflow for experimental issues.

V. References

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). 1-benzyl-1H-indazol-3-ol - Reference Standards catalogue. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • Kitamura, M., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10348–10355. [Link]

  • Tomaselli, G. A., & Bunnett, J. F. (1999). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry, 64(13), 4734–4739. [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Madsen, J. L., et al. (2007). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 73(21), 6943–6949. [Link]

  • Carlucci, G., & Mazzeo, P. (1996). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 14(5), 655–657. [Link]

  • Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

  • ResearchGate. (2020, June 30). Stability of N-Benzyl substituted indazoles?. Retrieved from [Link]

  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12). Retrieved from [Link]

  • Wang, Y., et al. (2025, August 5). Degradation of 3-methylindole by ionizing radiation: Performance and pathway. Chemosphere, 331, 138765. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Wang, L., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11(10), 1948–1955. [Link]

  • Ekoja, A. (2017, March 31). Degradation Pathway. ResearchGate. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3049–3057. [Link]

  • Hewala, I. I. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(8), 747–755. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Retrieved from

  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Verification

1-Benzyl-3-iodo-1H-indazole is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] Its reactivity in cross-coupling reactions is critically dependent on the purity and correct isomeric structure of the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of quality control for such intermediates. This guide will dissect the ¹H NMR spectrum of this compound, providing a framework for its confident identification.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the indazole core. Based on the analysis of related structures, the anticipated chemical shifts (in CDCl₃) are as follows:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-4~ 7.7d1H
H-5~ 7.4t1H
H-6~ 7.2t1H
H-7~ 7.3d1H
Benzyl CH₂~ 5.6s2H
Phenyl (benzyl)~ 7.2-7.3m5H

The presence of the electron-withdrawing iodine atom at the 3-position influences the chemical shifts of the indazole protons, particularly H-4. The benzylic protons appear as a characteristic singlet, while the aromatic protons of the indazole and benzyl groups will reside in the aromatic region of the spectrum.

Comparative ¹H NMR Analysis: Distinguishing this compound from Related Compounds

For robust compound identification, it is crucial to compare the ¹H NMR spectrum of the target compound with those of potential impurities or alternative structures.

CompoundKey Differentiating Features in ¹H NMR (CDCl₃)
This compound - Absence of a proton signal at the 3-position. - Characteristic downfield shift of the H-4 proton.
3-Iodo-1H-indazole - Presence of an N-H proton signal (typically broad). - Absence of the benzyl CH₂ singlet and associated phenyl signals.[2]
1-Benzyl-1H-indazole - Presence of a proton signal at the 3-position (a singlet). - Different chemical shifts for the indazole aromatic protons compared to the 3-iodo derivative.
Methyl 1-benzyl-1H-indazole-3-carboxylate - Absence of a proton signal at the 3-position. - Presence of a methyl ester singlet (~4.05 ppm).[3]

This comparative approach is essential for confirming the success of the iodination and benzylation steps during synthesis and for identifying any unreacted starting materials or side products.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and accuracy of the NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (300 MHz Spectrometer):

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.99 s

  • Spectral Width: 20.5 ppm

  • Temperature: 298 K

The choice of CDCl₃ as the solvent is standard for many organic compounds and TMS provides a reliable internal reference at 0 ppm. A 300 MHz spectrometer offers sufficient resolution for routine characterization.

Synthetic Workflow for this compound

The synthesis of this compound is typically a two-step process starting from 1H-indazole.[4]

Synthesis_Workflow Indazole 1H-Indazole Iodoindazole 3-Iodo-1H-indazole Indazole->Iodoindazole Iodination (I₂, KOH, DMF) Target This compound Iodoindazole->Target Benzylation (Benzyl chloride, Base) Spectral_Interpretation Spectrum ¹H NMR Spectrum Signals Identify Key Signals Spectrum->Signals Comparison Compare with Alternatives Signals->Comparison Benzyl CH₂ singlet? 3-H proton absent? Structure Confirm Structure Comparison->Structure Data Consistent?

Caption: Decision-making process for structural confirmation.

This diagram illustrates the logical steps a researcher should follow when analyzing the ¹H NMR spectrum to confirm the identity of this compound.

Conclusion

The ¹H NMR characterization of this compound is a straightforward yet critical step in ensuring the quality of this important synthetic intermediate. By understanding the expected spectral features and employing a comparative analysis with related compounds, researchers can confidently verify the structure and purity of their material, paving the way for successful downstream applications in drug discovery and development.

References

  • Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Beilstein Journals. (2015). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-1H-indazole. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Google Patents. (2011). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.

Sources

Reactivity Face-Off: A Comparative Guide to 1-Benzyl-3-iodo-1H-indazole and 3-Bromo-1H-indazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic route. The indazole scaffold, a privileged structure in medicinal chemistry, is frequently functionalized at the C3 position.[1] This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: the N-protected 1-benzyl-3-iodo-1H-indazole and the N-unprotected 3-bromo-1H-indazole . By examining their performance in pivotal cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data and mechanistic insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

At a Glance: Key Reactivity Differences

The fundamental difference in reactivity between these two haloindazoles stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This makes the C-I bond more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2]

FeatureThis compound3-Bromo-1H-indazole
Halogen IodineBromine
N-Substitution Benzyl protectedUnprotected (NH)
Relative Reactivity in Pd-Coupling HigherLower
Typical Reaction Conditions Milder (lower temp., shorter time)More forcing (higher temp., longer time)
Key Advantage High reactivity, enabling milder conditionsLower cost of brominating agents

Mechanistic Underpinnings of Reactivity

The enhanced reactivity of the 3-iodoindazole derivative can be rationalized by examining the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) caption General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling. SNAr_Mechanism Aryl-Halide Aryl-Halide Meisenheimer_Complex Meisenheimer_Complex Aryl-Halide->Meisenheimer_Complex + Nu- Product Product Meisenheimer_Complex->Product - Halide caption General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

The electronegativity of the halogen can influence the electrophilicity of the carbon atom being attacked. However, the stability of the leaving group also plays a role in the second step. For SNAr reactions, the reactivity order is often F > Cl > Br > I, as fluorine's high electronegativity strongly activates the aromatic ring towards nucleophilic attack. While specific comparative data for 3-iodo- and 3-bromoindazoles in SNAr is limited, one would predict that the bromo-derivative might be slightly more reactive or require similar conditions to the iodo-derivative, a departure from the trend observed in cross-coupling chemistry.

Synthesis of Starting Materials

The accessibility and ease of synthesis of the starting materials are practical considerations for any research campaign.

Protocol for 3-Iodo-1H-indazole Synthesis

This procedure is adapted from a method for the iodination of 1H-indazole. [3]

  • To a solution of 1H-indazole (1.0 eq.) in DMF, add KOH (2.0 eq.).

  • Add a solution of I2 (1.5 eq.) in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3.

  • The precipitated solid is filtered and dried to yield 3-iodo-1H-indazole.

Protocol for this compound Synthesis

This involves the N-benzylation of the previously synthesized 3-iodo-1H-indazole.

  • To a solution of 3-iodo-1H-indazole (1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a base such as K2CO3 or NaH (1.1 eq.).

  • Add benzyl bromide or benzyl chloride (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Protocol for 3-Bromo-1H-indazole Synthesis

A common method for the bromination of indazoles. [4]

  • Dissolve 1H-indazole in a suitable solvent such as DMF.

  • Slowly add a solution of bromine in the same solvent to the indazole solution.

  • The reaction is typically carried out at room temperature.

  • Upon completion, the reaction is worked up to isolate the 3-bromo-1H-indazole.

Concluding Remarks and Recommendations

The choice between this compound and 3-bromo-1H-indazole is contingent upon the specific synthetic strategy and desired reaction outcomes.

Choose this compound when:

  • High reactivity is paramount.

  • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Shorter reaction times are a priority.

  • The subsequent reaction is a palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, etc.).

Choose 3-Bromo-1H-indazole when:

  • Cost of starting materials is a significant consideration.

  • The subsequent reaction can tolerate more forcing conditions (higher temperatures, longer reaction times).

  • The synthetic route involves nucleophilic aromatic substitution where the reactivity difference between the iodo and bromo analogues is less pronounced.

  • An unprotected N-H is desired for subsequent functionalization at that position.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl-1h-indazole and its derivatives and required magnesium intermediates.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Why does bond dissociation enthalpy follow the order Cl2>Br2>F2>I2?. Quora. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Methods for preparing indazole compounds.
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines. National Institutes of Health. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.. ResearchGate. [Link]

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of 1-Benzyl-3-Iodo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] This guide focuses on a particularly promising starting material for drug discovery: 1-benzyl-3-iodo-1H-indazole . The strategic placement of the benzyl group at the N1 position and the iodine atom at the C3 position makes this molecule a versatile precursor for synthesizing novel compounds with significant therapeutic potential, particularly in oncology and microbiology. Through an in-depth analysis of derivatives synthesized via cross-coupling reactions, we will explore their biological activities, compare their performance with alternative compounds, and provide the experimental context necessary for researchers to build upon this knowledge.

The Strategic Advantage of the this compound Scaffold

The true value of this compound lies in its synthetic accessibility and the reactivity of the C-I bond. This bond is an excellent handle for introducing a diverse range of molecular fragments through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the systematic exploration of the chemical space around the indazole core, a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. The benzyl group at the N1 position often enhances binding affinity to biological targets and can be modified to fine-tune the compound's properties.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has demonstrated the potent anticancer activity of indazole derivatives.[2] While direct biological data for a wide range of compounds derived specifically from this compound is emerging, we can draw strong comparative insights from closely related analogues. A pivotal study on derivatives of 6-bromo-3-iodo-1H-indazole showcases the power of Suzuki coupling at the 3-position to generate potent anticancer agents.[5]

Comparative Analysis of 3-Aryl-Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of 3-aryl-indazole derivatives synthesized from a 3-iodo-indazole precursor, highlighting the impact of different substituents on their efficacy against various cancer cell lines.[1][5]

Compound IDR Group at C3-positionCancer Cell LineIC50 (µM)[1][5]
2f (E)-3,5-dimethoxystyrylA549 (Lung)0.23
4T1 (Breast)0.31
MCF-7 (Breast)0.45
HCT116 (Colon)1.15
HepG2 (Liver)0.89
2a 4-(4-methylpiperazin-1-yl)phenylMCF-7 (Breast)1.15
HCT116 (Colon)4.89
2e 4-(morpholinomethyl)phenylA549 (Lung)>10
Doxorubicin (Reference Drug)A549 (Lung)~0.1
MCF-7 (Breast)~0.5

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that the nature of the substituent at the C3-position dramatically influences the anticancer potency. Compound 2f , with its (E)-3,5-dimethoxystyryl group, demonstrates broad-spectrum and potent activity across multiple cancer cell lines, with IC50 values in the sub-micromolar range.[1][5] In contrast, the introduction of a bulky, basic moiety like in compound 2a leads to more variable activity, while the morpholinomethylphenyl group in 2e results in a significant loss of potency.[5] This underscores the importance of the C3-substituent in mediating the cytotoxic effects.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of indazole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to apoptosis and cell cycle arrest.

1. Induction of Apoptosis via the Mitochondrial Pathway:

Many indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Compound 2f , for instance, has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[1][5] This is achieved through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][5][6] This shift in the balance of pro- and anti-apoptotic proteins leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately triggering the apoptotic cascade.[1][5]

Experimental Workflow: Apoptosis Induction Analysis

cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis a Cancer Cells b Treat with Indazole Derivative a->b c Annexin V-FITC/PI Staining b->c Incubate d Western Blot for Bcl-2 Family Proteins b->d Incubate e Mitochondrial Membrane Potential Assay b->e Incubate f Flow Cytometry c->f Analyze g Quantify Protein Expression d->g h Measure Fluorescence e->h

Caption: Workflow for assessing apoptosis induction by indazole derivatives.

2. p53-MDM2 Pathway Inhibition:

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2, which targets p53 for degradation. Some indazole derivatives have been shown to inhibit the p53-MDM2 interaction.[6][7] By disrupting this interaction, these compounds stabilize p53, leading to the activation of its downstream targets that control cell cycle arrest and apoptosis. This mechanism is particularly promising for cancers that retain wild-type p53.

Signaling Pathway: p53 Activation by Indazole Derivatives

cluster_pathway p53-MDM2 Signaling Pathway Indazole Indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Binds & Ubiquitinates Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates

Caption: Inhibition of MDM2 by indazole derivatives leads to p53 stabilization and activation.

Antimicrobial Activity: A Secondary but Significant Arena

Beyond their anticancer properties, indazole derivatives have also demonstrated promising antimicrobial activity.[8] This dual functionality makes the this compound scaffold even more attractive for developing novel therapeutic agents.

Comparative Analysis of Antimicrobial Indazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of indazole derivatives against various microbial strains, illustrating their potential as antibacterial and antifungal agents.

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
2H-Indazoles Staphylococcus aureus64 - 128[8]
Staphylococcus epidermidis64 - 128[8]
Enterococcus faecalis~128[8]
Indolyl-Benzoimidazoles Staphylococcus aureus (MRSA)< 1[9]
Mycobacterium smegmatis3.9[9]
Candida albicans3.9[9]

Analysis and Comparison: The data indicates that while some simple 2H-indazoles show modest antibacterial activity, more complex structures, such as indolyl-benzoimidazoles, can exhibit potent and broad-spectrum antimicrobial effects, with MIC values below 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8][9] This suggests that the indazole core can be effectively incorporated into more elaborate molecular architectures to generate powerful antimicrobial agents.

Experimental Protocols: A Foundation for Further Research

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel, biologically active compounds. The strategic placement of the iodo group at the C3-position allows for the facile introduction of a wide array of substituents via robust cross-coupling methodologies, enabling a systematic exploration of structure-activity relationships. As demonstrated by the potent anticancer and antimicrobial activities of closely related indazole derivatives, this scaffold holds immense promise for the development of next-generation therapeutics.

Future research should focus on the synthesis and biological evaluation of a broader library of compounds derived directly from this compound. A particular emphasis should be placed on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives. By combining rational drug design, efficient synthetic strategies, and rigorous biological testing, the full therapeutic potential of this remarkable scaffold can be unlocked.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 11(26), 15675–15687.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4787.
  • 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells. ChemistrySelect.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(1), 323.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(2), 148-177.
  • Anticancer activity of indazole compounds.
  • A Comparative Guide to the Anticancer Activity of Indazole Deriv
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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Odessa University Chemical Journal.
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  • Most relevant antimicrobial activity of O-benzyl derivatives expressed as inhibitory effect (%) and MIC values (in brackets).
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  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 888-893.
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15233.
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A Comparative Guide to the Mass Spectrometry Analysis of 1-Benzyl-3-iodo-1H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Benzyl-3-iodo-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of a diverse array of molecules, including potent kinase inhibitors used in cancer therapy.[1] Its utility stems from the reactivity of the C-I bond at the 3-position, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of a wide range of functional groups, enabling extensive structure-activity relationship (SAR) studies essential for drug discovery.[1][2][3]

Given the complexity of these reactions, which can yield a mixture of the desired product, unreacted starting materials, and various byproducts, robust analytical techniques are paramount for reaction monitoring, product characterization, and purity assessment. This guide provides an in-depth comparison of mass spectrometry with other analytical techniques for the analysis of reaction products derived from this compound, offering field-proven insights and detailed experimental protocols.

Mass Spectrometry: The Gold Standard for Reaction Product Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool in drug discovery and development.[4][5][6] Its high sensitivity, selectivity, and speed make it ideal for analyzing complex reaction mixtures.[5][6] For the analysis of this compound and its reaction products, LC-MS offers unparalleled advantages in identifying and quantifying the components of interest.

Why Mass Spectrometry is a Superior Choice

The primary advantage of mass spectrometry lies in its ability to provide direct molecular weight information of the compounds in a mixture.[7] This is crucial for confirming the identity of the expected product and for identifying potential byproducts. In the context of palladium-catalyzed cross-coupling reactions of this compound, common byproducts can include:

  • Homocoupling of the starting material or the coupling partner.

  • Dehalogenation of the starting material (replacement of iodine with hydrogen).

  • Formation of phosphine-adducts from the catalyst's ligand.

Mass spectrometry can readily detect these species, even at trace levels, providing a comprehensive profile of the reaction mixture.

Experimental Protocol: LC-MS Analysis of a Suzuki Coupling Reaction

Let's consider a representative Suzuki coupling reaction between this compound and phenylboronic acid.

Reaction Scheme:

Step-by-Step LC-MS Protocol:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the filtered sample to an appropriate concentration (typically 1-10 µg/mL) with the initial mobile phase.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is a good starting point for the separation of these relatively non-polar compounds.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used to facilitate ionization.

    • Mass Spectrometer: A single quadrupole or a triple quadrupole mass spectrometer can be used for routine analysis.[5] For more detailed structural elucidation, a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument is recommended.[4]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically the most effective method for these nitrogen-containing heterocyclic compounds.[4]

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and selectivity.[7]

    • Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to the starting material, product, and any byproducts.

Interpreting the Mass Spectra

A key aspect of analyzing the mass spectra is recognizing the isotopic pattern of the iodine atom in the starting material. Iodine is monoisotopic with a mass of 127 amu.[8] The presence of a single iodine atom will be evident in the mass spectrum of this compound.

Table 1: Expected m/z Values for a Suzuki Coupling Reaction

CompoundMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
This compoundC₁₄H₁₁IN₂334.00335.01
1-benzyl-3-phenyl-1H-indazoleC₂₀H₁₆N₂284.13285.14
1-benzyl-1H-indazole (dehalogenated)C₁₄H₁₂N₂208.10209.11

Fragmentation Patterns:

Electron impact (EI) and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide valuable structural information. For indazole derivatives, characteristic fragmentation patterns often involve cleavage of the benzyl group and fragmentation of the indazole ring.[9]

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often beneficial for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an essential technique for unambiguous structure elucidation.[10][11][12]

  • Strengths: Provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of connectivity and stereochemistry.

  • Weaknesses: Less sensitive than mass spectrometry and not ideal for analyzing complex mixtures without prior separation. It also requires larger sample quantities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a UV detector is a widely used technique for purity assessment and quantification.[13][14][15]

  • Strengths: Robust, reproducible, and excellent for quantifying the major components of a mixture.

  • Weaknesses: Does not provide molecular weight information, making it difficult to identify unknown impurities or byproducts without reference standards. Co-eluting species can also be a challenge.

Table 2: Comparison of Analytical Techniques

FeatureMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UV
Information Provided Molecular Weight, Fragmentation, QuantificationAtomic Connectivity, StructurePurity, Quantification
Sensitivity High (pg-ng)Low (mg)Moderate (µg)
Mixture Analysis ExcellentPoor (without separation)Good
Identification of Unknowns GoodExcellent (with isolation)Poor
Speed FastSlowModerate

Workflow for Comprehensive Analysis

A logical and efficient workflow is crucial for the successful analysis of these reaction products.

DOT Diagram: Analytical Workflow

G cluster_0 Reaction Monitoring & Initial Analysis cluster_1 Purification & In-depth Characterization Reaction Mixture Reaction Mixture LC-MS Analysis LC-MS Analysis Reaction Mixture->LC-MS Analysis Quick Dilution Identify Product & Byproducts Identify Product & Byproducts LC-MS Analysis->Identify Product & Byproducts Data Interpretation Final Report Final Report LC-MS Analysis->Final Report Work-up & Purification Work-up & Purification Identify Product & Byproducts->Work-up & Purification Isolated Product Isolated Product Work-up & Purification->Isolated Product NMR Analysis NMR Analysis Isolated Product->NMR Analysis Structure Confirmation HPLC-UV Analysis HPLC-UV Analysis Isolated Product->HPLC-UV Analysis Purity Assessment NMR Analysis->Final Report HPLC-UV Analysis->Final Report

Caption: Workflow for the analysis of this compound reaction products.

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of this compound reaction products, mass spectrometry, particularly LC-MS, stands out as the primary technique due to its unparalleled sensitivity and ability to provide direct molecular weight information. It is the most efficient method for initial reaction monitoring and the identification of both expected products and unknown byproducts.

However, for complete structural elucidation and definitive purity assessment, an integrated approach is recommended. NMR spectroscopy remains the gold standard for unambiguous structure confirmation of the isolated product, while HPLC-UV provides a robust and reliable method for determining its purity. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, ultimately accelerating the drug discovery process.

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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Functionalized Indazoles in Modern Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, making them crucial components in the development of novel therapeutics. The targeted functionalization of the indazole core, particularly at the C-3 position, is a key strategy for modulating the pharmacological properties of these molecules. Among the various precursors for such modifications, 1-benzyl-3-iodo-1H-indazole stands out as a versatile and highly reactive building block. The benzyl protecting group at the N-1 position enhances solubility and stability, while the iodine atom at the C-3 position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. By presenting a side-by-side comparison of catalyst performance based on available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors. The causality behind experimental choices and detailed, reproducible protocols are provided to ensure scientific integrity and practical utility.

Foundational Chemistry: Synthesis of this compound

The journey into the diverse functionalization of the indazole core begins with the efficient synthesis of the key precursor, this compound. A common and effective method involves a two-step sequence: iodination of commercially available 1H-indazole followed by N-benzylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Iodo-1H-indazole

A solution of 1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a base, typically potassium hydroxide (KOH, 2.0-2.5 eq.), to facilitate deprotonation. To this mixture, iodine (I₂, 1.5-2.0 eq.) is added portion-wise at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine, and the product is extracted with an organic solvent.

Step 2: Synthesis of this compound

The crude 3-iodo-1H-indazole (1.0 eq.) is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.) is added, followed by benzyl bromide (1.1-1.2 eq.). The reaction mixture is stirred at room temperature or gently heated to facilitate the N-alkylation. Progress is monitored by TLC. After completion, the mixture is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, typically by column chromatography, to yield the desired this compound.

Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions

The choice of the palladium catalyst system, including the palladium source and the ancillary ligand, is paramount to the success of a cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall efficiency and selectivity of the transformation. In the following sections, we will compare the performance of various palladium catalysts in the most common cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-3 position.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(PPh₃)₄NaHCO₃DMF/H₂O808-1255-70Arylboronic acids[1]
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10012HighArylboronic acids[2][3]
PdCl₂(dtbpf)K₂CO₃1,4-Dioxane/H₂O10012ModerateArylboronic acids[4]
XPhos Pd G3K₂CO₃Toluene1002-4>95Phenylboronic acid[5][6]
PEPPSI-IPrK₂CO₃Isopropanol601-3HighArylboronic acids

Analysis and Mechanistic Insights:

  • Traditional vs. Modern Catalysts: While the classical tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a competent catalyst, it often requires higher temperatures and longer reaction times, and can result in moderate yields[1]. In contrast, more modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) demonstrate superior performance.

  • Ferrocenyl Ligands: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) is a robust and highly effective catalyst for the Suzuki coupling of iodoindazoles, consistently providing high yields[2][3]. The related dichloro[1,1'-bis(di-tert-butylphosphino)ferrocene]palladium(II) (PdCl₂(dtbpf)), with its more electron-donating and bulkier ligand, can also be effective, though in some cases, it may lead to slightly lower yields compared to PdCl₂(dppf)[4]. The enhanced performance of these ferrocenyl-based catalysts can be attributed to the stability of the catalytic species and the favorable kinetics of the transmetalation step.

  • Buchwald Ligands: The third-generation Buchwald precatalyst, XPhos Pd G3, is an exceptionally active catalyst for Suzuki couplings, enabling reactions at lower catalyst loadings and shorter reaction times with excellent yields[5][6]. The bulky and electron-rich nature of the XPhos ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst, featuring a bulky NHC ligand, is another highly efficient system. It is known for its air and moisture stability, making it user-friendly, and it often promotes rapid reactions at lower temperatures. The strong σ-donating ability of the NHC ligand enhances the rate of oxidative addition.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R Boronate R-B(OR)₃⁻ Boronate->Transmetalation Base Base Base->Boronate activates RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylIodide This compound ArylIodide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C-3 position, which is a common strategy in the development of kinase inhibitors and other bioactive molecules.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1001691 (conversion)4-(Methylsulfonyl)aniline[7]
Pd(OAc)₂ / XPhosKOt-BuToluene1101-2Good to ExcellentAnilines[8]
[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene1002-4>95Heterocyclic amines[9]
PEPPSI-IPrKOt-Bu1,4-Dioxane10012-24HighVarious amines[10]

Analysis and Mechanistic Insights:

  • The Dominance of Bulky, Electron-Rich Ligands: The successful Buchwald-Hartwig amination of haloindazoles is highly dependent on the use of sterically hindered and electron-donating phosphine ligands. XPhos has emerged as a particularly effective ligand for this transformation, consistently delivering high conversions and yields with a variety of amine coupling partners[7][8][9]. The steric bulk of XPhos promotes the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Choice of Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources for in situ catalyst generation with a suitable ligand[7][11]. Pre-formed catalysts, where the ligand is already coordinated to the palladium center, can also be employed for improved efficiency and reproducibility.

  • NHC-Based Catalysts: The PEPPSI-IPr catalyst has also proven to be an excellent choice for Buchwald-Hartwig aminations, offering the advantages of operational simplicity and high catalytic activity[10]. The strong Pd-NHC bond contributes to the stability of the active catalytic species.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(L)₂ AmineCoord->PdII_Amido Deprotonation by Base Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylIodide This compound ArylIodide->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups at the C-3 position of the indazole ring, which are valuable functionalities for further transformations or for their intrinsic electronic properties. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT1.597Ethynylbenzene
Pd(PPh₃)₄CuIEt₃NDMFRT2-4HighTerminal alkynes
PEPPSI-IPrCuIEt₃NTHFRT-501-3HighTerminal alkynes

Analysis and Mechanistic Insights:

  • Standard Catalyst Systems: The combination of bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) is a classic and highly effective catalytic system for the Sonogashira coupling of aryl iodides, often providing excellent yields at room temperature. Tetrakis(triphenylphosphine)palladium(0) can also be used effectively.

  • Copper-Free Conditions: While the copper co-catalyst is generally beneficial, it can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. In such cases, copper-free Sonogashira protocols have been developed, often requiring more specialized ligands and reaction conditions[12].

  • NHC Catalysts: The PEPPSI-IPr catalyst has also been shown to be effective in Sonogashira couplings, demonstrating its versatility across different cross-coupling reactions.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_Aryl_Alkynyl CopperAcetylide R-C≡C-Cu CopperAcetylide->Transmetalation RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArylIodide This compound ArylIodide->OxAdd Alkyne R-C≡C-H Alkyne->CopperAcetylide CuI, Base CuI CuI CuI->CopperAcetylide Base Base Base->CopperAcetylide

Caption: Catalytic cycle for the Sonogashira coupling.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction enables the coupling of this compound with alkenes, leading to the formation of vinylated indazoles. These products are valuable intermediates for further synthetic manipulations.

Catalyst Performance Comparison for Heck Coupling

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | NaHCO₃ | DMF | 125 | 2 | 23-54 | Methyl 2-acetamidoacrylate |[13] | | Pd(OAc)₂ | K₃PO₄ | DMAc | 120 | 12-24 | High | Aryl bromides (ligand-free) |[14] | | PEPPSI-IPr | K₂CO₃ | Toluene | 100 | 12-24 | Good | Alkenes | |

Analysis and Mechanistic Insights:

  • Ligandless vs. Ligated Systems: The Heck reaction can sometimes be performed under "ligand-free" conditions, where palladium acetate itself acts as the catalyst precursor[14]. However, the addition of phosphine ligands or the use of NHC-based catalysts often leads to improved yields and selectivity, especially with more challenging substrates.

  • N-Protection Considerations: For the Heck coupling of 3-iodoindazoles, protection of the N-H group is often crucial to prevent side reactions[13]. The use of the N-benzyl derivative circumvents this issue.

  • Versatility of PEPPSI-IPr: Once again, the PEPPSI-IPr catalyst demonstrates its broad applicability by effectively catalyzing the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Carbopalladation Carbopalladation PdII_Aryl->Carbopalladation PdII_Intermediate [Ar-Pd(II)-Alkene]⁺ Carbopalladation->PdII_Intermediate Alkene Alkene Alkene->Carbopalladation BetaHydrideElim β-Hydride Elimination PdII_Intermediate->BetaHydrideElim Product Vinylated Indazole BetaHydrideElim->Product HPdI H-Pd(II)-I(L)₂ BetaHydrideElim->HPdI ArylIodide This compound ArylIodide->OxAdd HPdI->Pd0 Base Base Base Base->HPdI

Caption: Catalytic cycle for the Heck reaction.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized indazole derivatives. This comparative guide highlights the evolution of palladium catalysts, from traditional systems like Pd(PPh₃)₄ to modern, highly efficient precatalysts such as those based on ferrocenyl, bulky phosphine (e.g., XPhos), and N-heterocyclic carbene (e.g., PEPPSI-IPr) ligands.

For Suzuki-Miyaura reactions, PdCl₂(dppf) and XPhos Pd G3 offer excellent performance, with the latter often enabling faster reactions. In Buchwald-Hartwig aminations, the choice of a bulky, electron-rich ligand like XPhos is critical for success. The classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice for Sonogashira couplings, while Pd(OAc)₂ can be effective for Heck reactions, with modern catalysts also showing great promise.

The selection of the optimal catalyst system will ultimately depend on the specific coupling partners, desired reaction conditions (temperature, time), and cost considerations. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and efficient execution of their synthetic strategies. As catalyst development continues to advance, we can anticipate the emergence of even more active, stable, and versatile palladium catalysts for the functionalization of important heterocyclic scaffolds like indazole.

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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel 1-Benzyl-3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step on a long journey toward a potential therapeutic. For compounds derived from scaffolds like 1-benzyl-3-iodo-1H-indazole, which are increasingly recognized for their potent anti-cancer activities, rigorous and reliable preclinical evaluation is paramount.[1][2][3] A critical component of this evaluation is the assessment of cytotoxicity—the ability of a compound to kill or damage cells. This guide provides an in-depth comparison of three workhorse cytotoxicity assays, offering the technical detail and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions when screening these promising novel compounds.

The selection of an appropriate cytotoxicity assay is not a trivial choice; it directly impacts the quality and interpretation of your screening data.[4][5] The ideal assay should be sensitive, reproducible, cost-effective, and, most importantly, its underlying mechanism must be understood to avoid misinterpretation of the results.[5][6] We will explore and compare three of the most widely adopted methods: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. Each measures a different hallmark of cell health, providing a distinct window into the compound's mechanism of action.

The Core Assays: A Comparative Overview

FeatureMTT AssaySulforhodamine B (SRB) AssayLactate Dehydrogenase (LDH) Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Stoichiometric binding of dye to cellular proteins.Measurement of a stable cytosolic enzyme released upon membrane damage.
Measures Metabolic Activity / Mitochondrial FunctionTotal Biomass / Cell DensityCell Membrane Integrity / Necrosis
Endpoint Purple formazan crystal formation (colorimetric).Protein-bound dye (colorimetric).Enzyme activity in supernatant (colorimetric or luminescent).
Cell State Primarily measures viable, metabolically active cells.Measures total protein content of adherent cells (viable or dead).Measures enzyme released from dead or membrane-compromised cells.
Key Advantage Reflects cellular health and mitochondrial integrity.[7]Unaffected by metabolic fluctuations; stable endpoint.[8]Directly measures cell death (necrosis); non-destructive to remaining cells.[9]
Key Limitation Can be affected by compound interference with mitochondrial respiration.Fixation step kills cells; not suitable for multiplexing with live-cell assays.Less sensitive for apoptosis where membrane remains intact initially.[10]

MTT Assay: A Measure of Metabolic Vigor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability, proliferation, and cytotoxicity.[11][12][13] Its enduring popularity stems from its ability to provide a quantitative measure of a cell population's metabolic health, which is often a direct proxy for viability.

The Causality Behind the Choice

The principle is elegant: metabolically active cells, primarily through NAD(P)H-dependent oxidoreductase enzymes in the mitochondria, reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[7][11][12] The quantity of formazan produced is directly proportional to the number of living, respiring cells.[12] This makes the MTT assay particularly useful for a first-pass screening of indazole derivatives to identify compounds that disrupt fundamental cellular energy pathways, a common mechanism for anticancer agents.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition plate 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h, 37°C) plate->incubate1 treat 3. Add Indazole Compounds incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read

Caption: A generalized experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay
  • Cell Plating: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for untreated controls and medium-only blanks.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into visible purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[14]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13]

Data Interpretation

The absorbance values are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control. Plotting the percentage of viability against the compound concentration allows for the calculation of the IC₅₀ (the concentration that inhibits 50% of cell growth), a key metric for comparing compound potency.[11]

Sulforhodamine B (SRB) Assay: A Measure of Cellular Mass

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16] It provides an estimation of total cellular biomass.

The Causality Behind the Choice

Unlike the MTT assay, which measures metabolic function, the SRB assay quantifies total protein content. This is a crucial distinction. The SRB assay is therefore independent of the cell's metabolic state and is not susceptible to interference from compounds that might alter mitochondrial activity without inducing cell death. After fixing the cells with trichloroacetic acid (TCA), the SRB dye stoichiometrically binds to proteins. The amount of bound dye is directly proportional to the cell number.[16] This method is highly reproducible and the endpoint is stable, making it a robust choice for high-throughput screening.[8]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Cell Prep & Treatment cluster_fix Fixation cluster_stain Staining cluster_read Solubilization & Read plate 1. Seed & Treat Cells (as per MTT) incubate 2. Incubate (24-72h) plate->incubate fix 3. Fix with cold 10% TCA (1h, 4°C) incubate->fix wash1 4. Wash with water & Air Dry fix->wash1 stain 5. Stain with 0.4% SRB Solution (30min) wash1->stain wash2 6. Wash with 1% Acetic Acid stain->wash2 solubilize 7. Solubilize Dye (10 mM Tris) wash2->solubilize read 8. Read Absorbance (~515-565 nm) solubilize->read Cellular_Mechanisms Cellular Targets of Cytotoxicity Assays cluster_assays Assays cell Cell Membrane Cytosol Mitochondria Cellular Proteins MTT MTT Assay MTT->cell:mito Measures Reductase Activity SRB SRB Assay SRB->cell:prot Measures Total Protein LDH LDH Assay LDH->cell:mem Measures Leaked LDH

Caption: Different assays target distinct cellular components or processes.

Detailed Protocol for LDH Assay
  • Cell Plating & Treatment: Follow steps 1-4 as described for the MTT assay. It is crucial to set up controls:

    • Untreated Control: Cells with medium only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to cause 100% cell death.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Enzymatic Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (Optional): Some kits require adding a stop solution.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm). [17]

Data Interpretation

Cytotoxicity is calculated as a percentage of the maximum LDH release. The formula is typically: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Conclusion and Recommendations

For the initial screening of novel this compound derivatives, no single assay tells the whole story. A multi-assay approach provides the most robust and nuanced understanding of a compound's biological activity.

  • Start with the MTT or SRB assay for high-throughput primary screening to identify hit compounds and determine their IC₅₀ values. The SRB assay is often favored for its stability, reproducibility, and independence from metabolic interference. [8]* Use the LDH assay as a secondary screen to confirm that the observed effects are indeed cytotoxic (causing membrane damage) rather than purely cytostatic or due to metabolic inhibition. [18]* Investigate discrepancies. If a compound is potent in the MTT assay but shows low LDH release, it may suggest an apoptotic mechanism of action or a direct effect on mitochondria that doesn't immediately lead to necrosis. [19]Recent studies on indazole derivatives confirm their ability to induce apoptosis, making this a likely and interesting outcome to follow up on. [1][20] By judiciously selecting and combining these assays, researchers can efficiently and accurately profile the cytotoxic potential of novel indazole-based compounds, paving the way for the development of the next generation of effective anticancer agents.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

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  • Canvax. (n.d.). SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. Canvax. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. Unknown Source. Retrieved from [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM. Retrieved from [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase. NCBI. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LDH SRB MTT or CV assay in Capan-1 cells.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. Retrieved from [Link]

  • Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Spandidos Publications. Retrieved from [Link]

  • PubMed. (2006). Cytotoxic assays for screening anticancer agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]

  • PubMed. (2015). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. PubMed. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. PubMed. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). ChemistrySelect - 2024 - Salimath - 1 Benzyl 1H Indazol 3 Ol Copper II Derivatives As Anticancer Agents in Vitro. Scribd. Retrieved from [Link]

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A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Comparing the Efficacy of Boronic Acids with 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C3-Arylated Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] The functionalization of the indazole ring, particularly at the C3 position, is a critical strategy in drug discovery for modulating biological activity and optimizing pharmacokinetic properties.[4] Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for forging C(sp²)-C(sp²) bonds.[5][6] Its high functional group tolerance and generally mild conditions make it indispensable for late-stage diversification of complex molecules.[7]

This guide provides an in-depth comparative analysis of the efficacy of various boronic acids in the Suzuki-Miyaura reaction with a key substrate, 1-benzyl-3-iodo-1H-indazole. As researchers and drug development professionals, understanding the nuances of how the structure of the boronic acid partner—from simple aryl to complex heteroaryl systems—influences reaction outcomes is paramount for efficient and successful synthesis campaigns. We will delve into the causality behind experimental choices, present comparative data, and provide a validated experimental protocol grounded in authoritative literature.

Pillar 1: Mechanistic Causality in the Suzuki-Miyaura Reaction

At its core, the Suzuki-Miyaura reaction is a three-stage catalytic cycle. A comprehensive understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The choice of every reagent—catalyst, ligand, base, and solvent—is a deliberate decision aimed at facilitating one or more of these key steps.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The reactivity of the halide is crucial here, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions.

  • Transmetalation: This is often the rate-determining step. An activated boronic acid (as a boronate species, formed by reaction with a base) transfers its organic group to the Pd(II) center. The efficiency of this step is highly dependent on the nature of the boronic acid, the base, and the ligands on the palladium.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, releasing the desired 3-aryl-1-benzyl-1H-indazole product and regenerating the Pd(0) catalyst.

The nitrogen atoms within the indazole ring can potentially coordinate to the palladium center, acting as a ligand and leading to catalyst inhibition or deactivation.[7][8] The N-benzyl protecting group mitigates this effect to some extent compared to unprotected (NH) indazoles, generally leading to cleaner reactions and higher yields.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)-X L_n (Oxidative Addition Complex) oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->transmetalation di_pd_complex R¹-Pd(II)-R² L_n transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination product Ar-R (3-Aryl-1-benzyl-1H-indazole) arx Ar-X (this compound) boronic R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Experimental_Workflow start Start setup Reaction Setup: Combine Indazole, Boronic Acid, Base, and Catalyst in Flask start->setup degas Degassing: Purge with Inert Gas (e.g., Argon) for 15 min setup->degas solvent Add Degassed Solvent System (Dioxane/H₂O) degas->solvent reaction Reaction: Heat to 80-100 °C with Stirring solvent->reaction monitor Monitor Progress: Thin-Layer Chromatography (TLC) or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Cool, Dilute with EtOAc, Wash with H₂O and Brine monitor->workup Complete dry Dry & Concentrate: Dry Organic Layer (Na₂SO₄), Filter, and Evaporate Solvent workup->dry purify Purification: Flash Column Chromatography dry->purify characterize Characterization: ¹H NMR, ¹³C NMR, HRMS purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 20 minutes. Using a syringe, add the degassed solvent (10 mL total) to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a 3:1 mixture of hexanes and ethyl acetate. The reaction is generally complete within 4-8 hours, indicated by the consumption of the starting iodoindazole.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-phenyl-1-benzyl-1H-indazole.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful tool for the C3-functionalization of the 1-benzyl-1H-indazole core. The efficacy of the reaction is profoundly influenced by the electronic and steric nature of the boronic acid coupling partner. While simple, electron-neutral arylboronic acids provide excellent yields under standard conditions, electron-deficient or sterically hindered partners necessitate careful optimization of the catalyst, ligand, and base to achieve high efficiency. Heteroaromatic and vinyl boronic acids are also viable coupling partners, expanding the synthetic toolbox for creating diverse indazole libraries. By understanding the mechanistic underpinnings and leveraging the comparative data presented, researchers can make informed decisions to streamline the synthesis of novel indazole derivatives for advancements in drug discovery and development.

References

  • Barluenga, J., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 16(38), 11675-11684. Available at: [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2965. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. Available at: [Link]

  • Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4519. Available at: [Link]

  • Rojas, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 60(33), 18037-18043. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14042-14043. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5857-5872. Available at: [Link]

  • Rojas, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. Available at: [Link]

  • Rojas, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. Available at: [Link]

  • Pombeiro, A. J. L., et al. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. Inorganics, 6(4), 125. Available at: [Link]

  • Cammidge, A. N., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(5), 1863-1871. Available at: [Link]

  • Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4519. Available at: [Link]

  • Anbarasan, P., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 21873-21893. Available at: [Link]

  • Rault, S., et al. (2011). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. European Journal of Organic Chemistry, 2011(30), 6043-6056. Available at: [Link]

  • Ben-Yahia, M., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2), 1-6. Available at: [Link]

  • Rault, S., et al. (2000). Synthesis of 1,3-Diaryl-Substituted Indazoles Utilizing a Suzuki Cross-Coupling/Deprotection/N-Arylation Sequence. Tetrahedron Letters, 41(46), 9053-9057. Available at: [Link]

  • Molander, G. A., & Noël, C. P. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3950-3956. Available at: [Link]

  • Buchwald, S. L., et al. (2007). Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. Organic Letters, 9(14), 2695-2698. Available at: [Link]

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A Comparative Guide to the In-Vitro Anticancer Activity of 1-Benzyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in-vitro anticancer activity of 1-benzyl-1H-indazole derivatives. As researchers in oncology drug discovery are aware, the indazole scaffold is a privileged structure, forming the core of several clinically approved anticancer agents.[1] This document will delve into the cytotoxic potential of this class of compounds, with a particular focus on the influence of substitutions at the 3-position of the indazole ring.

While the primary focus of this guide is the 1-benzyl-1H-indazole scaffold, it is important to note that publicly available data on the specific 1-benzyl-3-iodo-1H-indazole derivative is limited. Therefore, to provide a valuable comparative analysis, this guide will examine the performance of closely related analogs, particularly 1-benzyl-1H-indazol-3-ol derivatives, and discuss the broader structure-activity relationships within the 1-benzyl-indazole class. This approach allows for a robust understanding of how different functional groups at the 3-position may modulate anticancer efficacy.

The Indazole Scaffold: A Cornerstone in Cancer Therapy

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Several FDA-approved drugs, such as Axitinib, a kinase inhibitor for the treatment of renal cell carcinoma, feature the indazole core, highlighting its importance in the development of targeted cancer therapies. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Comparative In-Vitro Cytotoxicity of 1-Benzyl-1H-Indazole Derivatives

The benzyl group at the 1-position of the indazole ring is a common feature in many biologically active molecules, often contributing to favorable interactions with protein targets. To understand the impact of substituents at the 3-position on the anticancer activity of the 1-benzyl-1H-indazole scaffold, a comparative analysis of available cytotoxicity data is essential.

A study on copper(II) complexes of 1-benzyl-1H-indazol-3-ol has provided valuable insights into the cytotoxic potential of this subclass. The research demonstrated that these complexes exhibit notable cytotoxicity against the human breast cancer cell line, MCF7.[2][3]

Table 1: In-Vitro Cytotoxicity of 1-Benzyl-1H-indazol-3-ol Copper(II) Derivatives against MCF7 Cancer Cell Line

CompoundDerivativeIC50 (µg/mL) against MCF7
[CuL1]Copper(II) complex of 1-benzyl-1H-indazol-3-ol with 2,2'-bipyridyl80.68[2]
[CuL2]Copper(II) complex of 1-benzyl-1H-indazol-3-ol with 1,10-phenanthroline49.40[2]
[CuL3]Copper(II) complex of 1-benzyl-1H-indazol-3-ol with both 2,2'-bipyridyl and 1,10-phenanthroline45.91[2]

The data presented in Table 1 suggests that the nature of the chelating ligand in the copper(II) complexes of 1-benzyl-1H-indazol-3-ol significantly influences their cytotoxic activity against MCF7 cells. This highlights the importance of the overall molecular structure in determining anticancer potency.

Experimental Protocols for In-Vitro Cytotoxicity Testing

To ensure the reliability and reproducibility of in-vitro cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for two commonly used colorimetric assays for assessing cell viability: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted method for measuring cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-benzyl-1H-indazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for In-Vitro Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed Seed cancer cells in 96-well plates start->seed incubate_attach Incubate for 24h for cell attachment seed->incubate_attach prepare_compounds Prepare serial dilutions of indazole derivatives incubate_attach->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_treat Incubate for 48-72h add_compounds->incubate_treat add_reagent Add MTT or SRB reagent incubate_treat->add_reagent incubate_assay Incubate for color development add_reagent->incubate_assay solubilize Solubilize formazan (MTT) or stain (SRB) incubate_assay->solubilize read_plate Measure absorbance with a plate reader solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: A flowchart illustrating the key steps in a typical in-vitro cytotoxicity assay workflow.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein, which in turn is proportional to the cell number.

Step-by-Step SRB Assay Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.

Potential Mechanisms of Action and Signaling Pathways

Indazole derivatives exert their anticancer effects through various mechanisms of action. A common mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] For instance, many indazole-based drugs are potent kinase inhibitors.

Another important mechanism is the induction of apoptosis, or programmed cell death. Some indazole derivatives have been shown to induce apoptosis by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family of proteins and caspases.

Potential Anticancer Signaling Pathway of Indazole Derivatives

G cluster_pathway Cellular Effects cluster_outcome Anticancer Outcome Indazole 1-Benzyl-1H-Indazole Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Indazole->Kinase Inhibition Apoptosis Apoptosis Induction Indazole->Apoptosis Induction CellCycle Cell Cycle Arrest Indazole->CellCycle Induction Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Leads to Death Cancer Cell Death Apoptosis->Death Leads to CellCycle->Proliferation Contributes to

Caption: A diagram illustrating potential mechanisms by which 1-benzyl-1H-indazole derivatives may exert their anticancer effects.

Conclusion and Future Directions

This guide provides a comparative overview of the in-vitro anticancer activity of 1-benzyl-1H-indazole derivatives. While data on the specific this compound derivative is currently lacking, the analysis of related compounds, such as the 1-benzyl-1H-indazol-3-ol derivatives, provides a valuable starting point for understanding the structure-activity relationships within this class. The detailed protocols for standard cytotoxicity assays offer a practical resource for researchers aiming to evaluate the anticancer potential of novel indazole-based compounds.

Future research should focus on the synthesis and comprehensive in-vitro evaluation of a broader range of 1-benzyl-3-substituted-1H-indazole derivatives, including the 3-iodo analog. This will enable a more complete understanding of the impact of different substituents on anticancer activity and facilitate the rational design of more potent and selective indazole-based anticancer agents. Elucidating the precise molecular targets and mechanisms of action of the most active compounds will also be crucial for their further development as potential cancer therapeutics.

References

  • Salimath, S. V., & Pathak, M. (2024). 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents: In‐vitro Interaction with DNA/BSA, DFT, Molecular Docking and Cytotoxicity on MCF7 Cells. ChemistrySelect, 9(5), e202304565. [Link]

  • Salimath, S. V., & Pathak, M. (2024). ChemistrySelect - 2024 - Salimath - 1 Benzyl 1H Indazol 3 Ol Copper II Derivatives As Anticancer Agents in Vitro. Scribd. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, D., Mei, L., & Liu, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Ko, F.-N., Wu, C.-C., Kuo, S.-C., Lee, F.-Y., & Teng, C.-M. (1994). YC-1, a novel and potent inhibitor of platelet aggregation. Blood, 84(12), 4226–4233. [Link]

  • Watson, R. J., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(21), 7629–7641. [Link]

  • Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences, 45(1), 1-19. [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 1-benzyl-3-iodo-1H-indazole demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). The principles and procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Analysis: Understanding the Risks of this compound

The primary hazards are associated with the indazole scaffold, the benzyl group, and, most significantly, the iodo substituent. The related compound, 1-benzyl-3-hydroxy-1H-indazole, is classified as an irritant and is harmful if swallowed.[1][2] It is prudent to assume that this compound presents similar, if not enhanced, risks.

Key Potential Hazards:

  • Acute Toxicity (Oral): Like its hydroxy-analogue, this compound is likely harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Indazole derivatives can cause skin and eye irritation upon contact.[2][3]

  • Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[2]

  • Hazards from the Iodo-Group: Organic iodo-compounds can be lachrymatory (tear-inducing) and may pose additional toxicological risks. Iodine itself can cause skin allergies, and high exposure can affect the thyroid gland, liver, and kidneys.[4] During combustion, it can produce poisonous gases like hydrogen iodide.[4]

Given these potential hazards, a multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are required. Always double-glove when handling the concentrated solid. Inspect gloves for any signs of degradation, tears, or holes before each use.[5][6]
Eyes Safety gogglesChemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.[6][7]
Face Face shieldA face shield should be worn in conjunction with safety goggles when handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing, such as during solution preparation or transfer.[5][7]
Body Laboratory coatA flame-resistant lab coat with long sleeves and a fully fastened front is required to protect against skin contact and minor spills.[5][8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood. A half-mask respirator with P100 (particulate) cartridges is the minimum requirement. A full-face respirator will also provide eye and face protection.[5][9]
Feet Closed-toe shoesLeather or chemical-resistant shoes that fully cover the foot are mandatory. Do not wear perforated shoes or sandals in the laboratory.[8]

Operational Plan: Step-by-Step Guidance

Adherence to a strict, procedural workflow is critical for minimizing exposure risk. The following protocols for PPE usage and chemical handling must be followed.

PPE Donning and Doffing Procedure

A systematic approach to putting on and removing PPE prevents cross-contamination.

Donning Sequence:

  • Footwear and Lab Coat: Ensure proper laboratory attire is worn, including closed-toe shoes and a lab coat.

  • Respirator: If required, perform a fit check on your respirator.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Add a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Respirator: Remove your respirator last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Chemical Handling Protocol
  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for the work and have spill cleanup materials readily available.

  • Weighing: All weighing of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing. Keep the container capped or covered when not in use.

  • Post-Handling: After completing the work, decontaminate the work surface.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material, avoiding dust formation. Place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous waste. It should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound must be disposed of in a designated solid hazardous waste container.

  • Disposal Method: The recommended disposal method for this type of halogenated organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber, handled by a licensed disposal company.[10] Do not dispose of this chemical down the drain.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Handling This compound fume_hood_check Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood_check solid_or_solution Is the compound in solid (powder) form? fume_hood_check->solid_or_solution  Yes respirator Add Respirator: - NIOSH-approved - P100 cartridges fume_hood_check->respirator No   ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Closed-toe Shoes solid_or_solution->ppe_base No (in solution) double_glove Add Double Gloves and Face Shield solid_or_solution->double_glove Yes respirator->solid_or_solution double_glove->ppe_base

Caption: PPE selection workflow for this compound.

References

  • 1-benzyl-1H-indazol-3-ol | C14H12N2O. PubChem. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension. [Link]

  • Iodine Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Iodine | Public Health Statement. ATSDR - CDC. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • Pesticide Protective Equipment. Ohioline - The Ohio State University. [Link]

  • Iodine | I2. PubChem. [Link]

  • Protective Clothing and Equipment for Pesticide Applicators. Nebraska Extension Publications. [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. [Link]

  • 1-benzyl-1H-indazol-3-ol. British Pharmacopoeia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.